Product packaging for 2-Amino-1-benzylbenzimidazole(Cat. No.:CAS No. 43182-10-1)

2-Amino-1-benzylbenzimidazole

Katalognummer: B1205278
CAS-Nummer: 43182-10-1
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: LXIDSOCBAAMGJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Amino-1-benzylbenzimidazole (CAS 43182-10-1) is a high-purity benzimidazole derivative supplied as a fine crystalline powder . This compound has a molecular formula of C14H13N3 and a molecular weight of 223.28 g/mol . It is a key chemical scaffold in medicinal chemistry and drug discovery research. Benzimidazole derivatives analogous to this compound are extensively investigated for their diverse biological activities and applications. These include serving as precursors for the synthesis of novel Schiff bases, which have demonstrated significant antimicrobial activity and the ability to bind to DNA via groove binding modes in scientific studies . Furthermore, the 2-aminobenzimidazole core is a recognized pharmacophore in the development of potent and selective kinase inhibitors, such as p38α inhibitors, which have shown anti-inflammatory activity in research models . Researchers also utilize this compound and its derivatives in structural and computational studies, including Density Functional Theory (DFT) calculations to understand global reactivity descriptors . It is important to note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handling should adhere to safe laboratory practices, as the compound may cause skin and eye irritation and could be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3 B1205278 2-Amino-1-benzylbenzimidazole CAS No. 43182-10-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIDSOCBAAMGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195768
Record name 2-Amino-1-benzylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43182-10-1
Record name 2-Amino-1-benzylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43182-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-benzylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043182101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-benzylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(phenylmethyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and metabolic pathways of 2-Amino-1-benzylbenzimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the benzimidazole class. Its physicochemical characteristics are fundamental to its behavior in biological and chemical systems.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃[1][2]
Molecular Weight 223.28 g/mol [1]
Appearance White powder solid[1]
Odor Odorless[1]
Melting Point 195 - 198 °C (383 - 388.4 °F)[1]
Solubility No data available[1]
Computed XLogP3 2.5[2]
Partition Coefficient (n-octanol/water) No data available[1]

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established routes. A common method involves the condensation reaction between an o-phenylenediamine derivative and a reagent that provides the C2 carbon of the imidazole ring.

Experimental Protocol: Synthesis of 2-Aminoalkylbenzimidazoles

This protocol is adapted from general methods for synthesizing 2-substituted benzimidazoles.[3][4]

Objective: To synthesize a 2-aminoalkylbenzimidazole derivative via the reaction of a substituted o-phenylenediamine and an α-amino acid.

Materials:

  • Substituted o-phenylenediamine

  • α-amino acid

  • Phosphoric acid (H₃PO₄)

  • Polyphosphoric acid (PPA)

  • High boiling point solvent (e.g., xylene)

  • Nitrogen gas supply

  • Standard laboratory glassware for reflux and extraction

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the substituted o-phenylenediamine and the corresponding α-amino acid. The molar ratio of o-phenylenediamine to amino acid should be approximately 1:1 to 1:3.5.[4]

  • Add a mixture of phosphoric acid and polyphosphoric acid as a catalyst. The molar ratio of phosphoric to polyphosphoric acid can range from 1:1 to 1:5.[4]

  • Add a high boiling point solvent to the mixture.

  • Flush the apparatus with nitrogen gas to create an inert atmosphere, which helps to prevent oxidation of intermediates.[4]

  • Heat the reaction mixture to a temperature between 130-200 °C and maintain under reflux for 12-20 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography or recrystallization to obtain the pure 2-aminoalkylbenzimidazole derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

G cluster_prep Reaction Preparation cluster_reaction Reaction Conditions cluster_workup Product Workup & Purification Reactants o-Phenylenediamine + α-Amino Acid Reflux Reflux at 130-200°C (12-20h) Reactants->Reflux Catalyst H₃PO₄ / PPA Catalyst->Reflux Solvent High-Boiling Solvent Solvent->Reflux Neutralize Neutralization Reflux->Neutralize Cooling Inert Nitrogen Atmosphere Inert->Reflux Extract Extraction Neutralize->Extract Purify Purification (Chromatography) Extract->Purify Final Pure Product Purify->Final

Caption: General workflow for the synthesis of 2-aminoalkylbenzimidazoles.

Biological Context and Metabolism

Benzimidazole derivatives are known for a wide spectrum of biological activities, including antimicrobial and antitumor effects.[5] The 2-benzylbenzimidazole scaffold, in particular, is characteristic of a class of potent synthetic opioids known as "nitazenes," which act as μ-opioid receptor agonists.[6][7]

The metabolic fate of this compound (ABB) has been investigated in vitro using hamster hepatic microsomes. The study revealed that the compound undergoes several biotransformation reactions.[8]

Key Metabolic Reactions: [8]

  • Debenzylation: Cleavage of the benzyl group to yield 2-aminobenzimidazole (AB).

  • N-Oxidation: Oxidation at the exocyclic amino group to form 1-benzyl-N²-hydroxyaminobenzimidazole (BHB).

  • C-Oxidation: Hydroxylation of the benzimidazole ring system.

These metabolic pathways are crucial for understanding the compound's pharmacokinetics and potential toxicity.

G cluster_metabolites Primary Metabolites ABB This compound (ABB) AB 2-Aminobenzimidazole (AB) ABB->AB Debenzylation BHB 1-Benzyl-N2-hydroxyaminobenzimidazole (BHB) ABB->BHB N-Oxidation COx 2-Amino-1-benzyl- hydroxybenzimidazole ABB->COx C-Oxidation

References

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-1-benzylbenzimidazole

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and relevant physicochemical properties. It also details its metabolic pathways and offers insights into the synthesis and analysis of related benzimidazole derivatives, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as 1-benzylbenzimidazol-2-amine, is a heterocyclic amine.[1] Its core structure consists of a benzimidazole ring system with an amino group at the 2-position and a benzyl group attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 43182-10-1[1]
Molecular Formula C₁₄H₁₃N₃[1]
Molecular Weight 223.27 g/mol [1]
IUPAC Name 1-benzylbenzimidazol-2-amine[1]
Synonyms 2-ABB[1]

Synthesis of 2-Substituted Benzimidazole Derivatives

The synthesis of 2-substituted benzimidazole derivatives can be achieved through the condensation reaction of o-phenylenediamine with various carboxylic acids or their derivatives. A general method involves the reaction with amino acids, which can be catalyzed by a mixture of phosphoric acid and polyphosphoric acid in a high-boiling-point solvent.[2][3]

Experimental Protocol: General Synthesis of 2-Aminoalkylbenzimidazoles

A common synthetic route for 2-aminoalkylbenzimidazoles involves the reaction of a substituted o-phenylenediamine with an α-amino acid.[3]

  • Reactants : Substituted o-phenylenediamine and an α-amino acid (molar ratio of 1:1 to 1:3.5).[3]

  • Catalyst : A mixture of phosphoric acid and polyphosphoric acid (molar ratio of 1:1 to 1:5).[3]

  • Solvent : A high-boiling-point solvent.

  • Reaction Conditions : The reaction is typically carried out at a temperature of 130-200 °C for 12-20 hours under a nitrogen atmosphere to prevent oxidation.[3]

  • Mechanism : The reaction proceeds through the formation of an amide intermediate from the reaction of a carboxyl group of the amino acid with one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group of o-phenylenediamine reacts with the carbonyl group of the amide to form the imidazole ring.[3]

  • Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

G cluster_workflow General Synthesis of 2-Aminoalkylbenzimidazoles reactants o-Phenylenediamine + α-Amino Acid mixing Mix with Phosphoric Acid, Polyphosphoric Acid, and Solvent reactants->mixing heating Heat at 130-200°C (12-20 hours) under Nitrogen mixing->heating monitoring Monitor Reaction by TLC heating->monitoring workup Reaction Work-up and Purification monitoring->workup Upon Completion product 2-Aminoalkylbenzimidazole Derivative workup->product

Caption: General workflow for the synthesis of 2-aminoalkylbenzimidazole derivatives.

Metabolism of this compound

In vitro studies using hamster hepatic microsomes have shown that this compound (ABB) undergoes several metabolic transformations.[4] The primary metabolic pathways include debenzylation and oxidation.[4]

The major metabolites identified are:[4]

  • 2-Aminobenzimidazole (AB) : Formed through the debenzylation of the parent compound.

  • 1-Benzyl-N2-hydroxyaminobenzimidazole (BHB) : Resulting from N-oxidation of the exocyclic amino group.

  • 2-Amino-1-benzyl-hydroxybenzimidazole : Formed via C-oxidation of the benzimidazole ring.

G cluster_pathway Metabolic Pathway of this compound parent This compound (ABB) debenzylation Debenzylation parent->debenzylation n_oxidation N-Oxidation parent->n_oxidation c_oxidation C-Oxidation parent->c_oxidation metabolite1 2-Aminobenzimidazole (AB) debenzylation->metabolite1 metabolite2 1-Benzyl-N2-hydroxyaminobenzimidazole (BHB) n_oxidation->metabolite2 metabolite3 2-Amino-1-benzyl- hydroxybenzimidazole c_oxidation->metabolite3

Caption: Metabolic pathways of this compound in hamster hepatic microsomes.

Biological Activity and Related Compounds

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and cytotoxic effects.[5] While specific quantitative biological data for this compound is not extensively detailed in the provided search results, related N-substituted-2-amino-1H-benzimidazoles have shown cytotoxic activity against cancer cell lines such as HT-29 and MDA-MB-231.[5]

The 2-benzylbenzimidazole core is also characteristic of a class of synthetic opioids known as nitazenes.[6][7] These compounds are potent μ-opioid receptor agonists, and their structure-activity relationship has been a subject of study.[7]

Analytical Methodologies

The analysis of 2-benzylbenzimidazole derivatives, particularly the nitazene class of synthetic opioids, often employs advanced analytical techniques such as liquid chromatography–tandem quadrupole mass spectrometry (LC–QQQ-MS).[6] A detailed experimental protocol for the quantitative analysis of nitazene analogs in biological matrices is outlined below.

Experimental Protocol: LC–QQQ-MS Analysis of 2-Benzylbenzimidazole Analogs

This protocol is adapted from a method for the quantification of nine nitazene analogs and their metabolites in human whole blood, urine, and tissue.[6]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • Aliquots of the biological sample (e.g., 0.5 mL of blood) are spiked with an appropriate internal standard.[6]

    • A borax buffer (e.g., 1 mL, 10 mM, pH 10.4) is added.[6]

    • An extraction solvent (e.g., 3 mL of 70:30 N-butyl chloride:ethyl acetate) is added, and the mixture is agitated and centrifuged.[6]

    • The organic layer is separated and dried under nitrogen.[6]

  • Chromatographic Separation :

    • Column : A C-18 analytical column (e.g., Agilent InfinityLab Poroshell C-18 120, 2.7 μm, 3.0 × 100 mm).[6]

    • Mobile Phase : A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).[6]

    • Flow Rate : 0.4 mL/min.[6]

    • Injection Volume : 5 μL.[6]

    • Column Temperature : 30°C.[6]

  • Mass Spectrometry Detection :

    • Mode : Multiple Reaction Monitoring (MRM).[6]

    • The two to three most abundant fragment ions are used for method development.[6]

G cluster_workflow LC-QQQ-MS Analytical Workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) chromatography Chromatographic Separation (C-18 Column) sample_prep->chromatography detection Mass Spectrometry Detection (MRM Mode) chromatography->detection data_analysis Data Analysis and Quantitation detection->data_analysis results Concentration of Analytes data_analysis->results

Caption: A generalized workflow for the analysis of 2-benzylbenzimidazole derivatives using LC-MS/MS.

References

An In-depth Technical Guide to 1-benzyl-1H-benzo[d]imidazol-2-amine: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-benzyl-1H-benzo[d]imidazol-2-amine, a molecule of significant interest in medicinal chemistry. This document details its synthesis, summarizes its biological activities with available quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key signaling pathways associated with its mechanism of action.

Chemical Properties and Synthesis

1-benzyl-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a crucial pharmacophore in drug discovery, and the addition of a benzyl group at the N1 position and an amine group at the C2 position imparts specific biological activities.

Experimental Protocol: Synthesis of 1-benzyl-1H-benzo[d]imidazol-2-amine

This protocol outlines a common method for the synthesis of 1-benzyl-1H-benzo[d]imidazol-2-amine, which involves the reaction of 1H-benzo[d]imidazol-2-amine with a benzyl halide.[1]

Materials:

  • 1H-benzo[d]imidazol-2-amine

  • Benzyl bromide (or benzyl chloride)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzo[d]imidazol-2-amine (1 equivalent) in anhydrous DMF or DMSO.

  • Deprotonation: Cool the solution in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.

  • Alkylation: While maintaining the temperature at 0°C, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining DMF/DMSO and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-benzyl-1H-benzo[d]imidazol-2-amine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

1-benzyl-1H-benzo[d]imidazol-2-amine and its derivatives have demonstrated a range of biological activities, including anticancer, antileishmanial, and inhibitory effects on the TRPC5 ion channel.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of 1-benzyl-1H-benzo[d]imidazol-2-amine and its closely related derivatives.

Table 1: Anticancer Activity

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
1-benzyl-1H-benzo[d]imidazol-2-amine derivative (5b)MDA-MB-231 (Breast Cancer)SRB Assay39.6[2]
1-benzyl-1H-benzo[d]imidazol-2-amine derivative (5a)MDA-MB-231 (Breast Cancer)SRB Assay84.0[2]

Table 2: Antileishmanial Activity

Compound DerivativeLeishmania SpeciesStageIC50 (µM)Reference
N-benzyl-1H-benzimidazol-2-amine derivative (Compound 7)L. mexicanaPromastigoteMicromolar range[3]
N-benzyl-1H-benzimidazol-2-amine derivative (Compound 8)L. mexicanaPromastigoteMicromolar range[3]
N-benzyl-1H-benzimidazol-2-amine derivative (Compound 7)L. braziliensisPromastigoteSignificantly active[3]
N-benzyl-1H-benzimidazol-2-amine derivative (Compound 8)L. mexicanaAmastigoteMicromolar range[3]

Table 3: TRPC5 Inhibition

CompoundAssay TypeIC50 (µM)Reference
AC1903 (a derivative of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine)ElectrophysiologyNot specified, but active in animal models[4]
N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine derivatives% Inhibition at 3 µMVaries by substitution[4]

Experimental Protocols for Biological Assays

Protocol for MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[5][6][7][8]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-benzyl-1H-benzo[d]imidazol-2-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol for In Vitro Antileishmanial Assay

This protocol describes the evaluation of antileishmanial activity against both promastigote and amastigote forms of Leishmania.[9][10][11][12][13]

3.2.1. Promastigote Viability Assay

Materials:

  • Leishmania species promastigotes (e.g., L. mexicana)

  • Complete culture medium for Leishmania (e.g., M199 or RPMI-1640 with supplements)

  • 1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

  • Resazurin solution or MTT solution

  • 96-well microplates

  • Microplate reader or hemocytometer

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in their logarithmic growth phase.

  • Assay Setup: Dispense 100 µL of parasite suspension (1 x 10⁶ promastigotes/mL) into the wells of a 96-well plate.

  • Compound Addition: Add 100 µL of serial dilutions of 1-benzyl-1H-benzo[d]imidazol-2-amine to the wells. Include a vehicle control and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment:

    • Direct Counting: Count the number of motile promastigotes using a hemocytometer.

    • Colorimetric Assay: Add resazurin or MTT solution and incubate for a further 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

3.2.2. Amastigote Viability Assay

Materials:

  • Macrophage cell line (e.g., J774A.1 or peritoneal macrophages)

  • Complete cell culture medium for macrophages

  • Leishmania promastigotes

  • 1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages into a 24-well plate with coverslips at the bottom and allow them to adhere overnight.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 4-24 hours to allow phagocytosis.

  • Removal of Extracellular Promastigotes: Wash the wells with warm medium to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of 1-benzyl-1H-benzo[d]imidazol-2-amine.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Counting: Fix the cells on the coverslips with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.

Protocol for Calcium Imaging Assay for TRPC5 Inhibition

This protocol is used to measure changes in intracellular calcium concentration as an indicator of TRPC5 channel activity.[14][15][16][17]

Materials:

  • HEK293 cells stably expressing human TRPC5

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPC5 agonist (e.g., Englerin A)

  • 1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Plating: Plate TRPC5-expressing HEK293 cells onto glass-bottom dishes or 96-well plates.

  • Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • Compound Incubation: Add various concentrations of 1-benzyl-1H-benzo[d]imidazol-2-amine and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a TRPC5 agonist (e.g., Englerin A) to stimulate calcium influx and record the change in fluorescence ratio over time.

  • Data Analysis: Calculate the peak fluorescence ratio in response to the agonist in the presence and absence of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism

Benzimidazole derivatives, including 1-benzyl-1H-benzo[d]imidazol-2-amine, exert their anticancer effects through multiple mechanisms. A key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, some benzimidazoles have been shown to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MEK/ERK pathways.

anticancer_pathway BZI 1-benzyl-1H-benzo[d]imidazol-2-amine Tubulin Tubulin Polymerization BZI->Tubulin Inhibits PI3K PI3K BZI->PI3K Inhibits MEK MEK BZI->MEK Inhibits Microtubules Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes ERK ERK MEK->ERK ERK->Cell_Survival Promotes

Caption: Anticancer mechanism of 1-benzyl-1H-benzo[d]imidazol-2-amine.

TRPC5 Inhibition in Podocytes

In the context of chronic kidney disease, 1-benzyl-1H-benzo[d]imidazol-2-amine derivatives have been identified as inhibitors of the TRPC5 ion channel. In kidney podocytes, activation of TRPC5 leads to calcium influx, which in turn activates Rac1, a small GTPase. Activated Rac1 promotes cytoskeletal remodeling and podocyte injury. By inhibiting TRPC5, these compounds can prevent this cascade, thereby protecting podocyte structure and function.

trpc5_pathway Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR TRPC5 TRPC5 Channel GPCR->TRPC5 Activates Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx BZI 1-benzyl-1H-benzo[d]imidazol-2-amine (or derivative) BZI->TRPC5 Inhibits Protection Podocyte Protection BZI->Protection Rac1 Rac1 Activation Ca_Influx->Rac1 Cytoskeleton Cytoskeletal Remodeling Rac1->Cytoskeleton Podocyte_Injury Podocyte Injury Cytoskeleton->Podocyte_Injury

Caption: TRPC5 signaling pathway in podocytes and its inhibition.

Antileishmanial Mechanism

The precise mechanism of action for the antileishmanial activity of 1-benzyl-1H-benzo[d]imidazol-2-amine is still under investigation. However, for some benzimidazole derivatives, inhibition of parasite-specific enzymes, such as arginase, has been proposed. Arginase is crucial for the parasite's synthesis of polyamines, which are essential for its growth and proliferation.

antileishmanial_workflow BZI 1-benzyl-1H-benzo[d]imidazol-2-amine Arginase Leishmania Arginase BZI->Arginase Inhibits Parasite_Death Parasite Death BZI->Parasite_Death Polyamines Polyamine Synthesis Arginase->Polyamines Catalyzes Arginine Arginine Arginine->Arginase Parasite_Growth Parasite Growth & Proliferation Polyamines->Parasite_Growth Essential for

Caption: Proposed antileishmanial mechanism of action.

References

The Resurgence of a Potent Class of Synthetic Opioids: A Technical Guide to the Discovery and Historical Background of Benzimidazole Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, historical development, and pharmacological characteristics of benzimidazole opioids, a class of potent synthetic analgesics. Originally synthesized in the mid-20th century, these compounds, often referred to as "nitazenes," have seen a recent resurgence in illicit drug markets, posing a significant public health concern. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the foundational science of these substances.

Historical Context and Discovery

The story of benzimidazole opioids begins in the late 1950s at the research laboratories of the Swiss pharmaceutical company Ciba AG.[1][2][3][4][5][6] A team of researchers, including A. Hunger, K. Hoffmann, J. Kebrle, and A. Rossi, were investigating novel chemical scaffolds for analgesic properties.[7][8] Their work, published in 1957, first described the modest analgesic effects of the parent compound, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, which would later be known as desnitazene.[1] This initial finding spurred a systematic investigation into the structure-activity relationships (SAR) of this new class of compounds, leading to the synthesis of highly potent derivatives.[1]

One of the most notable compounds to emerge from this research was etonitazene, first reported in 1957.[9] In animal models, etonitazene was found to be approximately 1,000 to 1,500 times more potent than morphine.[9][10][11] Despite their potent analgesic properties, the development of benzimidazole opioids for clinical use was halted.[2][6][11][12] The primary reason was an unfavorable therapeutic window, with an unacceptably high risk of severe side effects, most notably respiratory depression, a hallmark of potent µ-opioid receptor agonists.[1][10][13]

For decades, these compounds remained largely a historical footnote in medicinal chemistry literature. However, beginning around 2019, various benzimidazole opioid analogues, starting with isotonitazene, began to be identified in illicit drug markets in Europe and North America.[5][10][12][13][14] Their re-emergence as new psychoactive substances (NPS) is attributed to their high potency, relatively straightforward synthesis, and their status as unscheduled compounds in many jurisdictions at the time.[11][15]

Timeline of Key Events
  • Mid-1950s: Researchers at Ciba AG in Switzerland begin synthesizing and evaluating 2-benzylbenzimidazole derivatives for analgesic activity.[1][4][5]

  • 1957: The discovery of the analgesic properties of the benzimidazole class is first published, with the prototype compound desnitazene.[1] Etonitazene is also first reported.[9]

  • Late 1950s - Early 1960s: Extensive structure-activity relationship studies are conducted, leading to the synthesis of numerous potent analogues, including clonitazene and metonitazene. Several patents are filed by Ciba AG.[7][13]

  • 1960s: Clinical development of benzimidazole opioids is discontinued due to severe side effects, particularly respiratory depression.[6]

  • 2019: Isotonitazene is first identified in the illicit drug supply in Europe and North America, marking the beginning of the re-emergence of this class of opioids.[10][12][13]

  • 2020s: A growing number of "nitazene" analogues, including metonitazene and protonitazene, are detected in forensic toxicology cases and are associated with a rising number of overdose fatalities.[13][15]

Core Chemical Structure and Structure-Activity Relationships (SAR)

The chemical scaffold of benzimidazole opioids consists of a benzimidazole ring system with two key substitutions that are critical for their opioid activity.

  • Position 1: An N,N-dialkylaminoethyl group.

  • Position 2: A substituted benzyl group.

Systematic modifications of this core structure by the original Ciba researchers and subsequent analysis have established clear SAR principles:

  • 5-Nitro Group: The addition of a nitro group at the 5-position of the benzimidazole ring dramatically increases analgesic potency.[13] This is a defining feature of the most potent compounds in this class, often referred to as "nitazenes."

  • Benzyl Ring Substitution: The substitution pattern on the 2-benzyl ring is a key determinant of potency. A para-alkoxy group is highly favorable. The order of potency for this substitution is generally: ethoxy > isopropyloxy > n-propyloxy > methoxy.[13] For example, etonitazene has a 4'-ethoxybenzyl group, while the highly potent isotonitazene has a 4'-isopropoxybenzyl group.

  • N,N-Dialkylaminoethyl Group: Modifications to the diethylamino group at position 1 can also influence activity. Replacing the diethylamino moiety with a pyrrolidinyl ring (as in etonitazepyne) or a piperidinyl ring can maintain or enhance potency.[13]

Quantitative Pharmacological Data

Benzimidazole opioids are potent agonists of the µ-opioid receptor (MOR). Their high affinity (low Ki) and functional potency (low EC50) at the MOR are responsible for their profound analgesic effects and associated risks. The following tables summarize key in vitro and in vivo data for several prominent analogues.

Table 1: In Vitro µ-Opioid Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay Type for EC50Reference(s)
Etonitazene ~9.70.03cAMP Inhibition[16]
Isotonitazene 0.05 - 11.20.71 - 16.3GTPγS / mini-Gi Recruitment / cAMP[17][18][19][20]
Metonitazene 0.22 - 0.2310.0 - 19.1GTPγS / cAMP[17][18]
Protonitazene 1.090.07 - 0.35 ng/mL*Not Specified[21][22]
Etonitazepyne 4.090.348β-arrestin2 Recruitment[14][23][24]
Morphine 2.1 - 3.04290β-arrestin2 Recruitment[22][25]
Fentanyl 4.4 - 4.814.9β-arrestin2 Recruitment[14][22][23][24][25]

Note: Protonitazene EC50 values were reported in ng/mL.

Table 2: In Vivo Analgesic Potency (ED50) in Rodent Models

CompoundAnalgesic Potency (ED50, mg/kg)Animal Model / TestRouteReference(s)
Isotonitazene 0.00156Mouse / Tail-FlickIV[17][18]
Etonitazepyne 0.0017Rat / Hot PlateSC[14][23][24]
Protonitazene 0.035Not Specified / Tail WithdrawalNot Specified[22]
Morphine 2.35 - 3.94Mouse / Tail-Flick & Rat / Hot PlateIV / SC[14][17][18][23][24]
Fentanyl 0.00578 - 0.0209Mouse / Tail-Flick & Rat / Hot PlateIV / SC[14][17][18][23][24]

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling

Benzimidazole opioids exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13] Upon agonist binding, the MOR undergoes a conformational change, initiating two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.

  • G-protein Pathway: The activated MOR couples to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

    • The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.

    • The Gβγ dimer can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.

  • β-Arrestin Pathway: For signaling to be terminated, the agonist-bound receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin binding uncouples the receptor from G-proteins (desensitization) and can trigger receptor internalization via clathrin-coated pits. The β-arrestin pathway has also been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and tolerance, as well as activating other signaling molecules like ERK.[4][25][26]

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_beta_arrestin β-Arrestin Signaling Benzimidazole Opioid Benzimidazole Opioid MOR μ-Opioid Receptor (MOR) G_Protein Heterotrimeric G-Protein (Gαi/o-GDP-Gβγ) MOR->G_Protein Activates GRK GRK MOR->GRK Substrate for G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channel Activation G_beta_gamma->GIRK VGCC VGCC Inhibition G_beta_gamma->VGCC cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization & Reduced Neurotransmitter Release GIRK->Hyperpolarization VGCC->Hyperpolarization MOR_P Phosphorylated MOR GRK->MOR_P Phosphorylates Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Desensitization Desensitization (G-Protein Uncoupling) Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Binding Receptor Binding Assays (Determine Ki) Analgesia Analgesia Models (Determine ED50) Binding->Analgesia Binding_Details Radioligand Displacement Binding->Binding_Details Functional Functional Assays (Determine EC50, Emax) Functional->Analgesia Functional_Details GTPγS Binding cAMP Inhibition β-Arrestin Recruitment Functional->Functional_Details Analgesia_Details Hot Plate Test Tail Flick Test Analgesia->Analgesia_Details Conclusion Pharmacological Profile Analgesia->Conclusion Start Compound Synthesis Start->Binding Start->Functional

References

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data analysis for 2-Amino-1-benzylbenzimidazole, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (ABB) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. Accurate spectral analysis is paramount for the structural elucidation and purity assessment of such compounds, which is a critical step in the drug discovery and development pipeline. This guide summarizes the key spectral features of ABB and provides standardized protocols for their acquisition.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₁₃N₃PubChem
Molecular Weight223.27 g/mol PubChem
Monoisotopic Mass223.110947427 Da[3]
Ionization ModeElectron Ionization (EI), Fast Atom Bombardment (FAB)[4]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.60 - 7.40m2HBenzimidazole H-4, H-7
~7.35 - 7.15m5HBenzyl aromatic protons
~7.10 - 6.90m2HBenzimidazole H-5, H-6
~6.50br s2H-NH₂
~5.40s2H-CH₂-Ph

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C2 (C-NH₂)
~143Benzimidazole C7a
~138Benzyl C1' (quaternary)
~135Benzimidazole C3a
~129Benzyl C3'/C5'
~128Benzyl C4'
~127Benzyl C2'/C6'
~121Benzimidazole C5/C6
~115Benzimidazole C4/C7
~48-CH₂-Ph

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of -NH₂
3100 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch of -CH₂-
1640 - 1610StrongC=N stretch (imidazole ring)
1600 - 1450Medium to StrongAromatic C=C skeletal vibrations
1350 - 1250StrongAromatic C-N stretch
750 - 700StrongAromatic C-H out-of-plane bend

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-160 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans to obtain a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder (or clean ATR crystal) which is automatically subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a liquid chromatography system).

    • For structural confirmation, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy for elemental composition determination.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

General experimental workflow for the synthesis and spectral analysis.

spectral_data_relationship cluster_techniques Analytical Techniques cluster_information Structural Information Obtained compound This compound nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Proton and Carbon Environment, Connectivity nmr->nmr_info ir_info Functional Groups (N-H, C=N, C-H) ir->ir_info ms_info Molecular Weight, Elemental Composition, Fragmentation Pattern ms->ms_info

Relationship between spectral techniques and the structural information obtained.

References

solubility profile of 2-Amino-1-benzylbenzimidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-1-benzylbenzimidazole. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, general solubility trends of related benzimidazole compounds, and standardized experimental protocols for determining solubility. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this molecule.

Introduction to this compound

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its bioavailability, formulation development, and ultimately, its therapeutic efficacy.

Chemical Structure:

  • IUPAC Name: 1-benzyl-1H-benzimidazol-2-amine

  • Molecular Formula: C₁₄H₁₃N₃

  • Molecular Weight: 223.27 g/mol

Solubility Profile

Quantitative Solubility Data
Qualitative Solubility and General Trends for Benzimidazoles

Based on the general principles of solubility and the known characteristics of benzimidazole derivatives, a qualitative solubility profile for this compound can be inferred:

  • Polar Solvents: Benzimidazole itself is generally more soluble in polar solvents. The presence of the amino group (-NH₂) in this compound is expected to contribute to its solubility in polar protic solvents (e.g., water, alcohols) through hydrogen bonding. For instance, the related compound 2-aminobenzimidazole is reported to be soluble in water.[1]

  • Non-Polar Solvents: The introduction of the non-polar benzyl group is likely to increase the compound's affinity for and solubility in organic, non-polar, and semi-polar solvents compared to unsubstituted 2-aminobenzimidazole.[1] Therefore, some degree of solubility can be expected in solvents like dichloromethane, chloroform, and possibly ethers.

  • pH-Dependent Solubility: The amino group on the benzimidazole ring can be protonated in acidic conditions, forming a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, with higher solubility at lower pH values.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, phosphate buffer at various pH levels)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant, moderate speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Data Reporting:

    • The solubility is reported as the mean concentration from replicate experiments (typically n=3) in units such as mg/mL or mol/L.

    • The pH of the saturated solution should also be measured and reported, especially for aqueous solvents.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent in a sealed vial A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample F->G H Analyze by HPLC G->H I Determine Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its expected solubility characteristics based on the properties of related benzimidazole compounds. The provided experimental protocol offers a standardized approach for researchers to determine the precise solubility in various solvents, which is a critical step for the successful formulation and development of this potentially therapeutic compound. The lack of available data presents an opportunity for further research to fill this knowledge gap.

References

theoretical vs. experimental properties of 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-1-benzylbenzimidazole

Introduction

This compound (ABB) is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is an isostere of purine nucleosides and is a crucial component in a wide array of pharmacologically active agents.[1][2] Consequently, derivatives of 2-aminobenzimidazole are of significant interest to researchers in medicinal chemistry and drug development for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This document provides a comprehensive overview of the known theoretical and experimental properties of this compound, serving as a technical guide for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental chemical and physical properties of this compound have been characterized through both computational predictions and experimental validation.

Computed Properties

Computational models provide theoretical estimates of the molecule's physicochemical characteristics, which are valuable for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃PubChem[5]
Molecular Weight 223.27 g/mol PubChem[5]
IUPAC Name 1-benzylbenzimidazol-2-aminePubChem[5]
InChIKey LXIDSOCBAAMGJX-UHFFFAOYSA-NPubChem[5]
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NPubChem[5]
XLogP3 2.5PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 2PubChem[5]
Exact Mass 223.110947427 DaPubChem[5]
Topological Polar Surface Area 43.8 ŲPubChem[5]
Heavy Atom Count 17PubChem[5]
Spectroscopic and Crystallographic Data
Data TypeKey Observations (for related structures)Source
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methylene (-CH₂-) protons of the benzyl group show a characteristic singlet, and the amine (-NH₂) protons also produce a distinct signal.[4][8]
¹³C NMR Aromatic carbons resonate in the δ 110-150 ppm region. The C2 carbon of the benzimidazole ring, bonded to the amino group, has a characteristic chemical shift.[8][10]
Mass Spectrometry (MS) Tandem mass spectrometry has been effectively used to characterize the molecule and its metabolites, identifying key fragmentation patterns.[11]
Infrared (IR) Characteristic peaks include N-H stretching for the amino group, C-H stretching for aromatic and aliphatic protons, and C=N stretching of the imidazole ring.[8][9]

Synthesis and Metabolism

General Synthesis Workflow

The synthesis of 2-aminobenzimidazole derivatives typically involves the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent. The benzyl group can be introduced at the N1 position before or after the formation of the benzimidazole ring.

G A o-Phenylenediamine C 2-Aminobenzimidazole A->C Cyclization B Cyclization Reagent (e.g., Cyanogen Bromide) B->C E This compound C->E N-Alkylation D Benzyl Halide D->E G ABB This compound (ABB) AB 2-Aminobenzimidazole (AB) ABB->AB Debenzylation BHB 1-Benzyl-N2-hydroxyaminobenzimidazole (BHB) ABB->BHB N-Oxidation C_Ox 2-Amino-1-benzyl-hydroxybenzimidazole ABB->C_Ox C-Oxidation G Ligand Bacterial Ligand (iE-DAP) NOD1 NOD1 Ligand->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits NFkB NF-κB Activation RIPK2->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation ABB_deriv 2-Aminobenzimidazole Inhibitor (e.g., ML130) ABB_deriv->NOD1 Inhibits (conformational change)

References

Understanding Tautomerism in 2-Aminobenzimidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The biological activity of these compounds is intrinsically linked to their tautomeric nature, predominantly the equilibrium between amino and imino forms. This guide provides a comprehensive technical overview of the tautomerism in 2-aminobenzimidazole derivatives, detailing the structural aspects, influencing factors, and the analytical techniques employed for their characterization. It aims to equip researchers and drug development professionals with the fundamental knowledge required to understand, analyze, and potentially modulate the tautomeric equilibrium for optimized therapeutic outcomes.

Introduction to Tautomerism in 2-Aminobenzimidazole

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-aminobenzimidazole derivatives, the most prevalent form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

The two primary tautomeric forms are:

  • Amino form: The proton resides on the ring nitrogen, and the exocyclic group is an amino group (-NH₂).

  • Imino form: The proton has migrated from a ring nitrogen to the exocyclic nitrogen, forming an imino group (=NH).

The position of this equilibrium is crucial as the different tautomers exhibit distinct electronic and steric properties, which in turn affect their biological activity, solubility, and other physicochemical characteristics. Factors such as the nature and position of substituents on the benzimidazole ring and the polarity of the solvent can significantly influence the relative stability of the tautomers.

Structural and Spectroscopic Characterization of Tautomers

The elucidation of the predominant tautomeric form and the quantification of the tautomeric ratio are critical for understanding the structure-activity relationship (SAR) of 2-aminobenzimidazole derivatives. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. ¹H, ¹³C, and ¹⁵N NMR can provide distinct signals for each tautomer if the rate of interconversion is slow on the NMR timescale.

¹H NMR Spectroscopy: The chemical shifts of the N-H protons are particularly informative. In the amino tautomer, the exocyclic amino group typically shows a broad singlet, while the imidazole N-H proton also gives a characteristic signal. In the imino tautomer, distinct signals for the imino N-H and the ring N-H protons would be expected.

¹³C NMR Spectroscopy: The chemical shift of the C2 carbon is sensitive to the tautomeric state. The C2 carbon in the amino form is generally found at a different chemical shift compared to the imino form. Furthermore, the chemical shifts of the aromatic carbons can be used to estimate the tautomeric ratio by comparing them with those of model compounds where the tautomerism is blocked.[1][2]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aminobenzimidazole

NucleusSolventAmino Tautomer (Observed)Imino Tautomer (Predicted)
¹H (exocyclic NH)DMSO-d₆~6.26 (br s, 2H)[3]~8.0-9.0 (s, 1H)
¹H (ring NH)DMSO-d₆~10.5-11.5 (br s, 1H)~12.0-13.0 (s, 1H)
¹H (aromatic)DMSO-d₆~6.86-7.12 (m, 4H)[3]Similar to amino form
¹³C (C2)DMSO-d₆~159 ppm~150-155 ppm
¹³C (aromatic)DMSO-d₆~108-135 ppmSimilar to amino form

Note: The imino tautomer is generally less stable and its direct observation by NMR at room temperature is often challenging due to rapid interconversion. The predicted values are based on computational studies and data from related imino-containing heterocycles.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the absorption maxima (λmax) of the different tautomers. The amino and imino forms have different chromophoric systems and thus exhibit distinct absorption spectra. The position of the equilibrium can be influenced by solvent polarity, and changes in the UV-Vis spectrum upon varying the solvent can provide insights into the tautomeric preference.[4]

Table 2: Experimental and Calculated UV-Vis Absorption Maxima (λmax, nm) for 2-Aminobenzimidazole

SolventExperimental λmax (nm)[5]Calculated λmax (nm) for Amino Tautomer[5]
Water280, 244, 204259, 246, 239
Ethanol283, 243, 212259, 247, 239
Gas Phase-279, 256, 235

The amino tautomer is generally considered the more stable form. The observed λmax values are attributed to the π-π* transitions within the conjugated system.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the exact location of protons and thus identifying the tautomeric form present in the crystal lattice.

Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) and the population of each tautomer at a given temperature can be predicted.

Table 3: Calculated Relative Energies and Population of 2-Aminobenzimidazole Tautomers (Gas Phase)

TautomerRelative Energy (kcal/mol)Population (%) at 298.15 K
Amino0.00>99.9
Imino~5-10[6][7]<0.1

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculations. In solution, the relative energies can be influenced by solvent effects.

Biological Significance of Tautomerism in Drug Design

The tautomeric state of a 2-aminobenzimidazole derivative can have a profound impact on its biological activity. Different tautomers possess distinct hydrogen bonding patterns and three-dimensional shapes, leading to different binding affinities for their biological targets.

A notable example is the role of 2-aminobenzimidazole derivatives as inhibitors of Protein Kinase CK1δ . The ability of the ligand to adopt the correct tautomeric form to interact with key amino acid residues in the ATP-binding pocket is crucial for its inhibitory potency.[8] Molecular docking and dynamics studies can help elucidate the preferred tautomeric form for binding and guide the design of more potent and selective inhibitors.[8]

Signaling_Pathway cluster_0 Cellular Processes Cell Cycle Cell Cycle DNA Repair DNA Repair Apoptosis Apoptosis CK1δ CK1δ CK1δ->Cell Cycle Phosphorylates substrates CK1δ->DNA Repair Phosphorylates substrates CK1δ->Apoptosis Phosphorylates substrates 2-Aminobenzimidazole Inhibitor 2-Aminobenzimidazole Inhibitor 2-Aminobenzimidazole Inhibitor->CK1δ Binds to ATP pocket

Interaction of 2-aminobenzimidazole inhibitors with CK1δ pathway.

Experimental Protocols

Protocol for Determining Tautomer Ratio by Variable Temperature (VT) NMR
  • Sample Preparation: Dissolve 5-10 mg of the 2-aminobenzimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Allow the temperature to equilibrate for at least 5-10 minutes before each acquisition.

  • Coalescence and Slow Exchange: Continue cooling until the signals for the individual tautomers are resolved (slow-exchange regime) or until the solvent freezes. Note the coalescence temperature (Tc) where two exchanging signals merge into a single broad peak.

  • Integration and Quantification: In the slow-exchange regime, integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion from the coalescence temperature and the frequency difference between the signals.

VT_NMR_Workflow A Prepare Sample in NMR Tube B Acquire Spectrum at Room Temperature A->B C Decrease Temperature Incrementally B->C D Acquire Spectra at Lower Temperatures C->D E Identify Coalescence and Slow-Exchange Regimes D->E F Integrate Signals to Determine Tautomer Ratio E->F G Calculate Thermodynamic and Kinetic Parameters F->G

Workflow for Variable Temperature NMR analysis.
Protocol for UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare stock solutions of the 2-aminobenzimidazole derivative in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectrum Acquisition: For each solvent, prepare a dilute solution (micromolar range) and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[4]

  • Data Analysis: Identify the λmax for each absorption band in each solvent.

  • Solvent Effects: Analyze the shifts in λmax and changes in the molar absorptivity (ε) as a function of solvent polarity. A significant change in the spectral profile with solvent polarity can indicate a shift in the tautomeric equilibrium.

  • Quantitative Analysis (if bands are resolved): If the absorption bands of the individual tautomers are sufficiently resolved, their relative concentrations can be determined using the Beer-Lambert law.

Protocol for Single Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the 2-aminobenzimidazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[9][10]

  • Crystal Selection and Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal on a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

  • Tautomer Identification: The final refined structure will reveal the positions of all atoms, including hydrogen atoms, confirming the tautomeric form present in the solid state.

Protocol for Computational Analysis of Tautomerism
  • Structure Building: Build the 3D structures of all possible tautomers of the 2-aminobenzimidazole derivative using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvent Effects: To model the tautomerism in solution, perform single-point energy calculations or re-optimize the geometries using a continuum solvation model (e.g., PCM, SMD) with the desired solvent.

  • Energy Calculation and Population Analysis: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution). The relative Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (K_T = exp(-ΔG/RT)) and the Boltzmann population of each tautomer.

Computational_Workflow A Build 3D Structures of Tautomers B Geometry Optimization (Gas Phase) A->B C Frequency Calculation B->C D Incorporate Solvent Effects (e.g., PCM) B->D E Calculate Gibbs Free Energies C->E D->E F Determine Relative Stabilities and Population E->F

References

Potential Biological Targets of 2-Amino-1-benzylbenzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-benzylbenzimidazole serves as a core scaffold for a range of biologically active molecules. While direct experimental data on the specific biological targets of this compound is limited in publicly available literature, analysis of its structural analogs, particularly the nitazene class of synthetic opioids, points towards the μ-opioid receptor (MOR) as a primary potential target. Furthermore, patent literature suggests that derivatives of the 2-aminobenzimidazole scaffold may also exhibit inhibitory activity against key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and prostaglandin E synthase (PGES) . This guide provides a comprehensive overview of these potential targets, summarizing the available data for structurally related compounds, and detailing the experimental protocols necessary to elucidate the specific activity of this compound.

Potential Biological Targets

Based on the structure-activity relationships of analogous compounds, the following are the most probable biological targets for this compound:

  • μ-Opioid Receptor (MOR): As a core component of the 2-benzylbenzimidazole opioids (nitazenes), this G-protein coupled receptor is the most likely target. These compounds are known to be potent MOR agonists.

  • 5-Lipoxygenase (5-LOX): Patent literature indicates that 2-amino-benzimidazole derivatives have been investigated as inhibitors of this enzyme, which is involved in the biosynthesis of leukotrienes, key mediators of inflammation.

  • Prostaglandin E Synthase (PGES): Similar to 5-LOX, patents suggest a potential inhibitory role for this class of compounds against PGES, an enzyme responsible for the production of prostaglandin E2, another critical inflammatory mediator.

Quantitative Data for 2-Benzylbenzimidazole Analogs

Table 1: μ-Opioid Receptor (MOR) Agonist Activity of Nitazene Analogs

CompoundModification from this compound CorePotency vs. Morphine (in vivo, analgesic)Reference
Etonitazene5-nitro group, 4'-ethoxy on benzyl, N,N-diethylaminoethyl at N1~1000x[1]
Isotonitazene5-nitro group, 4'-isopropoxy on benzyl, N,N-diethylaminoethyl at N1~500x[1]
Metonitazene5-nitro group, 4'-methoxy on benzyl, N,N-diethylaminoethyl at N1~100x[1]
Clonitazene5-chloro group, N,N-diethylaminoethyl at N1~3x[1]

Table 2: Potential Anti-Inflammatory Activity of Benzimidazole Derivatives

Compound ClassTarget EnzymeReported ActivityReference
2-Amino-benzimidazole derivatives5-Lipoxygenase (5-LOX)Inhibitory activity disclosed in patent[2]
2-Amino-benzimidazole derivativesProstaglandin E Synthase (PGES)Inhibitory activity disclosed in patent[2]

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor by an agonist like a nitazene analog initiates a signaling cascade that leads to analgesia but also adverse effects like respiratory depression. The two primary pathways are G-protein dependent signaling and β-arrestin recruitment.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to cAMP Ligand This compound (or analog) Ligand->MOR Binds PKA Protein Kinase A cAMP->PKA Decreased Activation Analgesia Analgesia PKA->Analgesia Leads to Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Mediates

Caption: μ-Opioid receptor signaling cascade.

Experimental Workflow for Target Validation

The following workflow outlines the key steps to determine the biological targets of this compound.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_tertiary In Vivo Validation Binding_Assay Radioligand Binding Assays (MOR, 5-LOX, PGES) Enzyme_Inhibition Enzyme Inhibition Assays (5-LOX, PGES) Binding_Assay->Enzyme_Inhibition If binding observed cAMP_Assay cAMP Accumulation Assay (MOR functional activity) Binding_Assay->cAMP_Assay If binding to MOR Animal_Models Animal Models of Pain and Inflammation Enzyme_Inhibition->Animal_Models If inhibition confirmed Arrestin_Assay β-Arrestin Recruitment Assay (MOR functional activity) cAMP_Assay->Arrestin_Assay Arrestin_Assay->Animal_Models If functional activity confirmed Start This compound Start->Binding_Assay

Caption: Workflow for target identification.

Detailed Experimental Protocols

μ-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

  • Membrane preparation from cells expressing human MOR (e.g., CHO-hMOR cells).

  • [³H]-DAMGO (selective MOR agonist radioligand).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound test compound.

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, [³H]-DAMGO (at a concentration near its Kd), and either vehicle, naloxone (for non-specific binding), or the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against 5-lipoxygenase.

Materials:

  • Human recombinant 5-LOX or a crude enzyme preparation (e.g., from potato tubers).

  • Linoleic acid or arachidonic acid (substrate).

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 6.3).

  • This compound test compound.

  • A known 5-LOX inhibitor as a positive control (e.g., Zileuton).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • In a quartz cuvette, mix the assay buffer, the test compound or control, and the 5-LOX enzyme solution.

  • Pre-incubate the mixture at room temperature for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm for a defined period, which corresponds to the formation of the conjugated diene product.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Prostaglandin E Synthase (PGES) Activity Assay

Objective: To determine the inhibitory effect of this compound on the activity of microsomal prostaglandin E synthase-1 (mPGES-1).

Materials:

  • Microsomal fraction from cells overexpressing mPGES-1.

  • Prostaglandin H2 (PGH2) (substrate).

  • Reduced glutathione (GSH) (cofactor).

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • This compound test compound.

  • A known mPGES-1 inhibitor as a positive control.

  • Stop solution (e.g., a solution of ferric chloride in citric acid).

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS for PGE2 quantification.

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • In a reaction tube, combine the assay buffer, GSH, the microsomal preparation, and the test compound or control.

  • Pre-incubate the mixture on ice.

  • Initiate the reaction by adding PGH2.

  • Incubate at a controlled temperature (e.g., 4°C or room temperature) for a short duration (e.g., 1-2 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit or by LC-MS/MS.

  • Calculate the percentage of inhibition of PGE2 formation for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

While this compound itself remains a molecule with underexplored biological activities, its structural similarity to potent synthetic opioids strongly suggests the μ-opioid receptor as a primary target. The potential for this scaffold to also interact with key inflammatory enzymes like 5-LOX and PGES warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the interaction of this compound with these potential targets, thereby elucidating its pharmacological profile and potential for therapeutic development. Future studies should focus on obtaining direct experimental evidence and quantitative data for this specific compound to confirm these hypotheses.

References

Methodological & Application

One-Pot Synthesis of 2-Amino-1-benzylbenzimidazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 2-Amino-1-benzylbenzimidazole, a valuable scaffold in medicinal chemistry. The method is based on a two-step sequence performed in a single reaction vessel, offering an efficient route to this important benzimidazole derivative.

Introduction

Benzimidazole and its derivatives are key heterocyclic motifs in numerous pharmacologically active compounds. The 2-aminobenzimidazole core is of particular interest due to its presence in a range of bioactive molecules. The N-benzylated derivative, this compound, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. This one-pot protocol simplifies the synthesis by combining the N-benzylation of o-phenylenediamine and the subsequent cyclization into a single, streamlined process, thereby saving time, resources, and minimizing waste.

Reaction Scheme

A plausible and efficient one-pot synthesis of this compound can be achieved through a two-step process in a single reaction vessel. The initial step involves the N-benzylation of o-phenylenediamine to yield N-benzyl-1,2-phenylenediamine. This is followed by an in-situ cyclization reaction with cyanogen bromide to afford the final product.

Synthesis_Pathway reagents o-Phenylenediamine + Benzyl Bromide intermediate N-Benzyl-1,2-phenylenediamine (in situ) reagents->intermediate Step 1: N-Benzylation (Base, Solvent) product This compound intermediate->product Step 2: Cyclization (Solvent) cyanation_reagent Cyanogen Bromide cyanation_reagent->product

Caption: Proposed one-pot synthesis pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
o-PhenylenediamineC₆H₈N₂108.14Solid
Benzyl BromideC₇H₇Br171.04Liquid
Cyanogen BromideCBrN105.92Solid
This compoundC₁₄H₁₃N₃223.27[1]Solid

Characterization Data for this compound:

TechniqueData
¹H NMR Data not explicitly found in search results, but a representative spectrum would show characteristic peaks for the aromatic protons of the benzimidazole and benzyl groups, a singlet for the benzyl CH₂ protons, and a broad singlet for the NH₂ protons.
¹³C NMR Specific chemical shifts not found, however, a typical spectrum would display signals for the aromatic carbons, the benzyl CH₂ carbon, and the C2 carbon of the benzimidazole ring.
IR (KBr) While a specific spectrum was not located, characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹ for the amino group), C-H stretching for aromatic and aliphatic protons, and C=N stretching of the imidazole ring.
Mass Spec. The in vitro hamster hepatic microsomal metabolism of this compound (ABB) has been investigated. Three major metabolites were identified: debenzylated 2-aminobenzimidazole (AB), N-hydroxyaminobenzimidazole (BHB), and 2-amino-1-benzyl-hydroxybenzimidazole.[2]

Experimental Protocols

This section details the proposed one-pot experimental protocol for the synthesis of this compound.

Materials and Equipment
  • o-Phenylenediamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Cyanogen bromide

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Standard glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

One-Pot Synthesis Protocol

Experimental_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Cyclization cluster_workup Work-up and Purification s1_start Dissolve o-phenylenediamine and K₂CO₃ in anhydrous acetonitrile. s1_add_benzyl Add benzyl bromide dropwise at room temperature. s1_start->s1_add_benzyl s1_reflux Reflux the mixture for 2-3 hours. s1_add_benzyl->s1_reflux s1_monitor Monitor reaction completion by TLC. s1_reflux->s1_monitor s2_cool Cool the reaction mixture to 0-5 °C. s1_monitor->s2_cool Proceed upon completion s2_add_cnbr Add a solution of cyanogen bromide in acetonitrile dropwise. s2_cool->s2_add_cnbr s2_stir Stir at room temperature for 4-6 hours. s2_add_cnbr->s2_stir s2_monitor Monitor reaction completion by TLC. s2_stir->s2_monitor w_quench Quench the reaction with water. s2_monitor->w_quench Proceed upon completion w_extract Extract with ethyl acetate. w_quench->w_extract w_wash Wash the organic layer with brine. w_extract->w_wash w_dry Dry over anhydrous sodium sulfate. w_wash->w_dry w_concentrate Concentrate under reduced pressure. w_dry->w_concentrate w_purify Purify by column chromatography. w_concentrate->w_purify

Caption: Experimental workflow for the one-pot synthesis of this compound.

Step-by-Step Procedure:

  • N-Benzylation:

    • To a stirred solution of o-phenylenediamine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.5 eq.).

    • Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours.

    • Monitor the progress of the reaction by TLC until the starting o-phenylenediamine is consumed.

  • Cyclization:

    • After completion of the first step, cool the reaction mixture to 0-5 °C in an ice bath.

    • In a separate flask, dissolve cyanogen bromide (1.2 eq.) in a minimal amount of anhydrous acetonitrile.

    • Add the cyanogen bromide solution dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Cyanogen bromide is highly toxic and must be handled with extreme caution using appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

  • Acetonitrile is flammable. Avoid open flames.

Conclusion

This application note provides a comprehensive guide for the one-pot synthesis of this compound. By combining the N-benzylation and cyclization steps, this protocol offers an efficient and streamlined approach for obtaining this valuable synthetic intermediate. The provided data and detailed methodology are intended to support researchers in the fields of organic synthesis and drug discovery.

References

Synthesis of 2-Substituted Benzimidazoles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of 2-substituted benzimidazoles is a cornerstone of medicinal chemistry. This class of heterocyclic compounds is a "privileged scaffold" due to its presence in numerous pharmacologically active agents. This document provides a detailed protocol for the synthesis of these valuable compounds, focusing on the widely employed condensation reaction between o-phenylenediamines and aldehydes.

The protocols outlined below offer a range of catalytic systems, from traditional methods to greener, more efficient approaches, including microwave-assisted synthesis. These methods provide a versatile toolkit for accessing a diverse library of 2-substituted benzimidazoles.

General Experimental Workflow

The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde generally follows the workflow depicted below. The process involves the initial condensation of the two reactants to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants o-Phenylenediamine + Aldehyde Reaction_Vessel Reaction Mixture (Heating/Stirring) Reactants->Reaction_Vessel Add Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction_Vessel Add Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching TLC Monitoring Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Recrystallization, Column Chromatography) Drying->Purification Product 2-Substituted Benzimidazole Purification->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 2-substituted benzimidazoles.

Protocol 1: Green Synthesis using Ammonium Chloride Catalyst

This protocol details an environmentally friendly and economically viable one-pot synthesis using ammonium chloride as a catalyst in ethanol.

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (10-30 mol%)

  • Ethanol (4-5 mL)

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • To a mixture of o-phenylenediamine (0.108 g, 1.0 mmol) and a substituted aldehyde (1.0 mmol) in a round-bottom flask, add ethanol (5 mL).

  • Add ammonium chloride (0.005 g, 0.1 mmol, 10 mol%) to the mixture.

  • Stir the resulting mixture at room temperature or heat to 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2 v/v) mobile phase.

  • Upon completion of the reaction (typically 2-3 hours), pour the reaction mixture into ice-cold water.

  • A solid precipitate will form. Filter the product and wash it twice with water.

  • Dry the solid and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.

Protocol 2: Efficient One-Pot Synthesis using Lanthanum Chloride

This method outlines a mild and efficient one-pot synthesis at room temperature using lanthanum chloride as a catalyst.[1]

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Desired aldehyde (1.2 mmol)[1]

  • Lanthanum chloride (LaCl₃) (10 mol%)[1]

  • Acetonitrile (5 mL)[1]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.108 g, 1.0 mmol), the desired aldehyde (1.2 mmol), and lanthanum chloride (10 mol%).[1]

  • Add acetonitrile (5 mL) and stir the mixture at room temperature.[1]

  • Monitor the reaction's progress by TLC.[1]

  • Once the reaction is complete (typically 1.5 - 4 hours), remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in ethyl acetate and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield the pure 2-substituted benzimidazole.[1]

Protocol 3: Microwave-Assisted Synthesis

This protocol describes a rapid, solvent-free synthesis of 2-substituted benzimidazoles using microwave irradiation, which can significantly reduce reaction times.[2]

Materials:

  • o-phenylenediamine (0.01 mol)

  • Aromatic carboxylic acid (0.01 mol)[2]

  • Ethyl acetate (0.0025 mol) as a catalyst[2]

  • Water (15 mL)[2]

  • 10% NaOH solution

  • Microwave reactor

  • Filtration apparatus

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine (1.08 g, 0.01 mol), the aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.22 g, 0.0025 mol).[2]

  • Add water (15 mL) to the mixture.[2]

  • Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).[2]

  • After the reaction is complete (typically a few minutes), cool the reaction mixture to room temperature.[2]

  • Make the mixture just alkaline to litmus paper by the slow addition of 10% NaOH solution.[2]

  • Filter the resulting solid product and wash it with cold water.[2]

  • Recrystallize the crude product from absolute ethanol to obtain the pure 2-substituted benzimidazole.[2]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the synthesis of 2-substituted benzimidazoles using various catalytic systems. This allows for a direct comparison of the efficiency and conditions of different methods.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Green Catalysts
NH₄Clo-phenylenediamine, AldehydeEthanol80-902-3 h80-92[3]
Ammonium bromideo-phenylenediamine, AldehydeEthanolRoom Temp.2 hGood
Deep Eutectic Solvento-phenylenediamine, AldehydeNone808-10 min89-97[4]
Metal-Based Catalysts
LaCl₃o-phenylenediamine, AldehydeAcetonitrileRoom Temp.1.5-4 h85-95[1][3]
MgCl₂·6H₂Oo-phenylenediamine, Aldehyde--ShortHigh[5]
ZrO₂–Al₂O₃o-phenylenediamine, Aldehyde-Thermal-Good[5]
Nano-Fe₂O₃ (10 mol%)o-phenylenediamine, AldehydeWater-ShortHigh[5]
Au/TiO₂o-phenylenediamine, AldehydeCHCl₃:MeOH (3:1)Ambient-High[6]
Microwave-Assisted
AMAo-phenylenediamine, AldehydeNoneMicrowave (300W)2-18 min88-96[3]
[BMIM]HSO₄o-phenylenediamine, AldehydeIonic LiquidMicrowave-Excellent[7]
Zeoliteo-phenylenediamine, Arylcarboxylic acid-Microwave-High[8]
Other Methods
p-toluenesulfonic acido-phenylenediamine, AldehydeSolvent-freeGrindingShortHigh[5]
H₂O₂/TiO₂ P25o-phenylenediamine, AldehydeSolvent-free--Excellent[5]

This comprehensive guide provides researchers with the necessary information to select and perform the synthesis of 2-substituted benzimidazoles, a critical step in the discovery and development of new therapeutic agents. The choice of method will depend on factors such as desired yield, reaction time, available equipment, and commitment to green chemistry principles.

References

Application Notes and Protocols for the Purification of 2-Amino-1-benzylbenzimidazole using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Amino-1-benzylbenzimidazole using both normal-phase and reverse-phase column chromatography. The information is intended to guide researchers in obtaining a high-purity product suitable for further studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Synthesis of this and related benzimidazole derivatives often yields a crude mixture containing starting materials, byproducts, and other impurities.[1] Effective purification is crucial to isolate the desired compound for accurate biological evaluation. Column chromatography is a robust and widely used technique for the purification of such compounds.[1] This document outlines two primary column chromatography methods for the purification of this compound: normal-phase chromatography on silica gel and reverse-phase chromatography.

Chemical Properties of this compound

A fundamental understanding of the chemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular FormulaC₁₄H₁₃N₃
Molecular Weight223.27 g/mol [2]
AppearanceLikely a solid at room temperature
PolarityModerately polar due to the amine and imidazole functionalities
SolubilityExpected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.

Method 1: Normal-Phase Column Chromatography

Normal-phase chromatography separates compounds based on their polarity, with less polar compounds eluting before more polar compounds. Silica gel, a polar stationary phase, is commonly used for the purification of benzimidazole derivatives.[1]

Experimental Protocol

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (DCM) (optional, for sample loading)

  • Glass chromatography column with a stopcock

  • Cotton wool or fritted glass disc

  • Sand (optional)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm) for visualization

  • Rotary evaporator

2. TLC Analysis for Solvent System Optimization: Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The ideal solvent system should provide good separation between this compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

  • Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared solvent systems.

  • Visualize the spots under a UV lamp.

  • The solvent system that gives the best separation and the desired Rf for the product spot will be used for the column. For substituted benzimidazoles, a common TLC solvent system is a mixture of ethyl acetate and n-hexane.[1]

3. Column Packing (Wet Method):

  • Place a small plug of cotton wool at the bottom of the column.

  • Add a thin layer of sand over the cotton wool.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a high hexane ratio mixture).

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.

5. Elution and Fraction Collection:

  • Begin elution with the optimized mobile phase, starting with a lower polarity (higher hexane content).

  • If a single solvent system does not provide adequate separation, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might start from 100% hexane and gradually increase to 50% ethyl acetate in hexane.

  • Collect fractions of a consistent volume in separate tubes.

  • Monitor the elution process by performing TLC on the collected fractions.

6. Product Recovery:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data for Normal-Phase Chromatography of Benzimidazole Derivatives

The following table provides representative data for the purification of benzimidazole derivatives using silica gel column chromatography. Note that these are examples, and optimal conditions for this compound may vary.

ParameterExample ValueReference
Stationary Phase Silica Gel (70-230 mesh)General Practice
Mobile Phase (TLC) Ethyl acetate : n-hexane (3:5)[1]
Mobile Phase (Column) Ethyl acetate : n-hexane (1:1)[1]
Sample to Silica Ratio 1:30 to 1:100 (by weight)General Guidance
Expected Rf of Product 0.2 - 0.4General Guidance
Yield >85% (highly dependent on crude purity)[3]

Method 2: Reverse-Phase Column Chromatography

Reverse-phase chromatography is an excellent alternative, particularly for polar compounds. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. More polar compounds will elute first.

Experimental Protocol

1. Materials and Equipment:

  • Crude this compound

  • C18 reverse-phase silica gel

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Reverse-phase chromatography column

  • Collection tubes or flasks

  • Analytical HPLC for method development and fraction analysis

  • Rotary evaporator or lyophilizer

2. Analytical HPLC for Method Development:

  • Develop an analytical HPLC method to determine the optimal mobile phase for separation.

  • A common mobile phase for reverse-phase separation of this compound is a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape.[4]

  • Run a gradient from a low to a high percentage of acetonitrile in water to determine the elution profile of the target compound and impurities.

3. Column Packing and Equilibration:

  • Prepare a slurry of the C18 reverse-phase silica gel in the initial mobile phase (e-g., a low acetonitrile/water mixture).

  • Pack the column with the slurry.

  • Equilibrate the column by pumping several column volumes of the initial mobile phase through it until a stable baseline is achieved.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like methanol.

  • Inject the dissolved sample onto the column.

5. Elution and Fraction Collection:

  • Begin elution with the mobile phase gradient determined during analytical HPLC method development.

  • Collect fractions as the compounds elute from the column, guided by a UV detector.

6. Product Recovery:

  • Analyze the collected fractions by analytical HPLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvents. For volatile mobile phases, a rotary evaporator can be used. For water-rich fractions, lyophilization (freeze-drying) is often preferred.

Quantitative Data for Reverse-Phase Chromatography
ParameterExample ValueReference
Stationary Phase C18-modified Silica[4]
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid[4]
Gradient 5% to 95% Acetonitrile in Water over 20-30 column volumesGeneral Practice
Sample Loading 1-5% of the column bed weightGeneral Guidance
Purity >95% achievableGeneral Practice

Visualizations

Experimental Workflow for Normal-Phase Column Chromatography

Normal_Phase_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery TLC TLC Analysis for Solvent System Optimization Pack Pack Column TLC->Pack Slurry Prepare Silica Gel Slurry Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure Chromatography_Parameters Crude Crude Product (this compound + Impurities) Separation Differential Partitioning (Separation) Crude->Separation Stationary Stationary Phase (e.g., Silica Gel) Stationary->Separation Mobile Mobile Phase (e.g., Hexane/Ethyl Acetate) Mobile->Separation Pure Purified Product Separation->Pure Elution Impurities Impurities Separation->Impurities Elution

References

Application Notes and Protocols for the Recrystallization of 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Amino-1-benzylbenzimidazole via recrystallization. The following methods have been compiled based on established techniques for related benzimidazole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of final drug products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution.

This guide outlines three effective protocols for the recrystallization of this compound, utilizing different solvent systems to accommodate various impurity profiles and experimental constraints.

Data Presentation: Recrystallization Solvent Systems

The following table summarizes the recommended solvent systems and key parameters for the recrystallization of this compound. These values are representative and may require optimization based on the initial purity of the crude material.

ProtocolSolvent SystemSolvent Ratio (v/v)Dissolution Temperature (°C)Crystallization Temperature (°C)Typical Recovery Rate (%)Notes
1EthanolN/A~78 (Boiling Point)0 - 585 - 95A common and effective solvent for many benzimidazole derivatives.[1]
2Dimethylformamide (DMF) / AcetonitrileMinimum DMF, then Acetonitrile to turbidity~50 - 600 - 580 - 90Suitable for compounds that are highly soluble in DMF.[2]
3MethanolN/A~65 (Boiling Point)0 - 580 - 90An alternative to ethanol, particularly for lower molecular weight benzimidazoles.

Experimental Workflows and Signaling Pathways

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Allow filtrate to cool slowly to room temperature hot_filtration->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash crystals with a small amount of cold solvent collect->wash dry Dry the purified crystals under vacuum wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization from Ethanol

This protocol is a standard method for the purification of many benzimidazole derivatives and is a good starting point for optimization.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of ethanol (~78°C) with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. The boiling ethanol in the receiving flask will help to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Recrystallization from Dimethylformamide (DMF) and Acetonitrile

This protocol is particularly useful for compounds that are highly soluble in DMF. Acetonitrile is used as an anti-solvent to induce crystallization.[2]

Materials:

  • Crude this compound

  • Dry Dimethylformamide (DMF)

  • Dry Acetonitrile

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of warm, dry DMF (~50-60°C).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration as described in Protocol 1.

  • Crystallization: To the warm, clear DMF solution, add dry acetonitrile dropwise with gentle swirling until a slight turbidity persists. This indicates that the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice-water bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Recrystallization from Methanol

Methanol can be a suitable alternative to ethanol, especially for lower molecular weight benzimidazoles.

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of methanol to the crude this compound. Heat the mixture to the boiling point of methanol (~65°C) while stirring. Add more hot methanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If necessary, perform a hot filtration as detailed in Protocol 1.

  • Crystallization: Allow the solution to cool gradually to room temperature, then place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the precipitated crystals via vacuum filtration.

  • Washing: Rinse the crystals with a small volume of ice-cold methanol.

  • Drying: Dry the pure this compound crystals in a vacuum oven.

Troubleshooting

  • No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding the solution with a small crystal of the pure compound, if available, can also be effective.

  • Oiling out: If the compound separates as an oil instead of a crystalline solid, it may be due to a high concentration of impurities or the solvent being too nonpolar. Reheat the solution to dissolve the oil, add a small amount of a more polar solvent (if using a mixed solvent system) or a larger volume of the same solvent, and then cool more slowly.

  • Low recovery: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with a solvent that is not sufficiently cold.

By following these detailed protocols and considering the troubleshooting tips, researchers can effectively purify this compound for use in further research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-1-benzylbenzimidazole (ABB) is a heterocyclic aromatic amine belonging to the benzimidazole class of compounds. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The development of a robust and reliable analytical method for the quantification of ABB is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development. This application note details a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column, mobile phase, and detector settings.

PropertyValueReference
Molecular FormulaC14H13N3[1]
Molecular Weight223.27 g/mol [1]
Melting Point195 - 198 °C[2]
AppearanceWhite powder/solid[2]
UV Absorption Maxima (in ethanol)283 nm, 243 nm[3]

HPLC Method Development

The developed method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer. This approach provides excellent separation and peak shape for the analyte.

Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 283 nm
Run Time 15 minutes

Gradient Elution Program

The gradient elution program for the separation of this compound is outlined in Table 2.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 3.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from blank

Experimental Protocols

Preparation of Mobile Phase A (20 mM Potassium Phosphate Monobasic, pH 3.0)

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter.

Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of a 50:50 mixture of acetonitrile and water in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of a 50:50 mixture of acetonitrile and water.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the HPLC method development and a hypothetical signaling pathway where this compound could be investigated.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Define Analytical Target Profile B Review Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Select Column (e.g., C18, C8) B->C D Choose Initial Mobile Phase (Acetonitrile/Methanol + Buffer) B->D E Set Initial Detector Wavelength B->E F Optimize Mobile Phase Composition (Organic Solvent Ratio, pH) C->F D->F E->F G Optimize Gradient Profile F->G H Fine-tune Flow Rate & Temperature G->H I Linearity & Range H->I J Precision (Repeatability & Intermediate) I->J K Accuracy J->K L Specificity K->L M LOD & LOQ L->M N Robustness M->N O Finalized HPLC Method Protocol N->O

Caption: Logical workflow for HPLC method development.

Signaling_Pathway cluster_0 Hypothetical Cellular Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Promotes Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response ABB This compound ABB->Kinase2 Inhibits

Caption: Hypothetical signaling pathway involving this compound.

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The provided protocols and validation data confirm the suitability of this method for its intended purpose.

References

Application Note: Characterization of 2-Amino-1-benzylbenzimidazole Metabolites by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-benzylbenzimidazole (ABB) is a heterocyclic amine that serves as a core structure in various pharmacologically active compounds. Understanding its metabolic fate is crucial for evaluating its potential efficacy and toxicity. This application note provides a detailed protocol for the identification and characterization of ABB metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolic pathways for ABB involve debenzylation, N-oxidation, and C-oxidation[1]. This document outlines the in vitro metabolism, sample preparation, LC-MS/MS analysis, and data interpretation to elucidate the structure of its major metabolites.

Metabolic Pathways of this compound

The in vitro metabolism of this compound, primarily studied in hamster hepatic microsomes, reveals three major transformation pathways[1]:

  • Debenzylation: Cleavage of the benzyl group from the imidazole ring to produce 2-aminobenzimidazole (AB).

  • N-oxidation: Oxidation of the exocyclic amino group to form 1-benzyl-N2-hydroxyaminobenzimidazole (BHB).

  • C-oxidation: Hydroxylation of the benzimidazole core to yield 2-amino-1-benzyl-hydroxybenzimidazole.

These metabolic transformations are critical in understanding the bioactivation and potential toxicity of ABB and related compounds[1].

G cluster_0 Metabolic Pathway of this compound cluster_1 Phase I Metabolism parent This compound (ABB) metabolite1 2-Aminobenzimidazole (AB) parent->metabolite1 Debenzylation metabolite2 1-Benzyl-N2-hydroxyaminobenzimidazole (BHB) parent->metabolite2 N-oxidation metabolite3 2-Amino-1-benzyl-hydroxybenzimidazole parent->metabolite3 C-oxidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

A generalized workflow for the characterization of ABB metabolites is presented below. This involves in vitro incubation, sample extraction, and subsequent analysis by LC-MS/MS.

G cluster_workflow Experimental Workflow A In Vitro Incubation (Hamster Hepatic Microsomes) B Sample Quenching & Extraction (e.g., Liquid-Liquid Extraction) A->B C LC-MS/MS Analysis B->C D Data Processing & Metabolite Identification C->D

References

Application Notes: In Vitro Antimicrobial Activity Assays for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives represent a crucial class of heterocyclic compounds widely recognized in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1] The emergence of multidrug-resistant microbial strains necessitates the continuous discovery and evaluation of new antimicrobial agents.[2] In vitro assays are fundamental first steps in the drug discovery pipeline, providing essential data on the efficacy and spectrum of activity of novel compounds like benzimidazole derivatives against various pathogenic microbes.

These application notes provide detailed protocols for the most common in vitro assays used to evaluate the antimicrobial potential of benzimidazole derivatives: the Broth Microdilution method for determining Minimum Inhibitory Concentration (MIC), the Agar Disc/Well Diffusion method for preliminary screening, and the subsequent assay for determining Minimum Bactericidal or Fungicidal Concentration (MBC/MFC).

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a quantitative method widely used for its efficiency and comparability of results.

Materials

  • 96-well microtiter plates

  • Test benzimidazole derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Ketoconazole or Fluconazole for fungi)[3][4]

  • Suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test microorganisms (bacterial and/or fungal strains)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for compounds[2]

  • Microplate reader (optional)

  • Sterile micropipettes and tips

Procedure

  • Preparation of Test Compounds : Prepare a stock solution of each benzimidazole derivative and standard drug in a suitable solvent like DMSO.[5]

  • Preparation of Inoculum :

    • From a fresh culture (18-24 hours old), select several microbial colonies and suspend them in sterile saline.[5]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve the final required inoculum size (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.

  • Microtiter Plate Setup :

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next.[5] Discard the final 100 µL from the last well in the dilution series.

    • This process results in wells containing 100 µL of serially diluted compound.

  • Inoculation :

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.[5]

    • Include control wells in each plate: a positive control (inoculum in broth without any compound) and a negative control (broth only).[5]

  • Incubation : Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.[5]

  • MIC Determination :

    • Following incubation, visually inspect the plates for turbidity (i.e., visible growth).

    • The MIC is defined as the lowest concentration of the benzimidazole derivative at which no visible growth is observed.[5]

    • Optionally, growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.[5]

MIC_Protocol_Workflow prep_compounds Prepare Compound Stock (Benzimidazole Derivatives) plate_setup Dispense Broth & Perform Serial Dilutions in Plate prep_compounds->plate_setup prep_inoculum Prepare Standardized Microbial Inoculum inoculate Add Inoculum to Wells prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Disc/Well Diffusion Assay

This method is a preliminary, qualitative or semi-quantitative assay to screen for antimicrobial activity. It is based on the diffusion of the test compound from a disc or well through the agar, resulting in a zone of growth inhibition if the microorganism is susceptible.[4][6]

Materials

  • Petri dishes with nutrient agar (e.g., Mueller-Hinton Agar)

  • Sterile filter paper discs (6 mm diameter) or a sterile cork borer

  • Test benzimidazole derivatives

  • Standard antibiotic/antifungal discs (positive control)

  • Solvent-loaded discs (negative control)[6]

  • Test microorganisms

  • Sterile swabs and saline

Procedure

  • Inoculum Preparation : Prepare a standardized microbial suspension as described in the MIC protocol (0.5 McFarland standard).

  • Plate Inoculation :

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate uniformly in three directions to ensure a confluent lawn of growth.[6]

  • Application of Compounds :

    • Disc Diffusion : Impregnate sterile filter paper discs with a known concentration of the benzimidazole compound solution.[5] Allow the solvent to evaporate.

    • Well Diffusion : Use a sterile cork borer to create uniform wells in the agar. Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well.[7]

  • Placement of Discs/Controls :

    • Carefully place the impregnated discs or add solutions to the wells on the surface of the inoculated agar plates.

    • Place a standard antibiotic disc as a positive control and a disc impregnated only with the solvent as a negative control.[5]

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[4]

  • Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the disc/well where no growth has occurred) in millimeters (mm).[6]

Agar_Diffusion_Workflow prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) plate_swab Create Microbial Lawn on Agar Plate prep_inoculum->plate_swab apply_compound Apply Compound to Disc or Well plate_swab->apply_compound place_discs Place Discs/Controls on Agar Surface apply_compound->place_discs incubate Incubate Plate (e.g., 24h at 37°C) place_discs->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Disc/Well Diffusion Assay.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[5] This assay is a direct follow-up to the MIC test to determine if a compound is static (inhibits growth) or cidal (kills the organism).

Materials

  • Results from the completed MIC assay

  • Nutrient agar plates

  • Sterile micropipettes and tips

  • Sterile spreaders

Procedure

  • Select MIC Wells : Identify the wells from the MIC plate that showed no visible growth (i.e., the well corresponding to the MIC and all wells with higher concentrations).

  • Subculturing :

    • Take a small aliquot (typically 10-100 µL) from each of these clear wells.[5]

    • Spot or spread the aliquot onto a fresh, properly labeled nutrient agar plate.[5]

  • Incubation : Incubate the agar plates under the same conditions as the initial MIC incubation (e.g., 35-37°C for 16-24 hours).[5]

  • MBC/MFC Determination :

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[5]

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives

The following tables summarize representative quantitative data from studies evaluating the antimicrobial activity of various benzimidazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Bacterial Strains (µg/mL)

Compound/DerivativeS. aureusE. faecalisE. coliP. aeruginosaReference
Series III Compounds
III1 (m-NO2)125-62.562.5[1]
III2 (p-NO2)125-62.562.5[1]
III3 (m-Cl)125-62.562.5[1]
III4 (3-F-4-Cl)62.5-62.562.5[1]
Pyrazole-Attached
5i (p-CF3)15.62---[8]
EJMCh-13 15.6->1000>1000[9]
Ciprofloxacin (Std.) 15.62-125125[1][8]

Note: '-' indicates data not available in the cited source.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Fungal Strains (µg/mL)

Compound/DerivativeC. albicansC. tropicalisA. nigerA. fumigatusReference
Compound Series 1 50-4006.25-400--[10]
Pyrazole-Attached
5i (p-CF3)--31.2531.25[8]
Ketoconazole (Std.) --62.562.5[8]

Note: '-' indicates data not available in the cited source.

Table 3: Zone of Inhibition of Benzimidazole Derivatives (mm)

Compound/DerivativeS. aureusE. coliK. pneumoniaeC. albicansReference
Compound A1 23191510[4]
Compound A3 1815128[4]
Compound A4 2017139[4]
Compound 11 Good Activity-Good Activity-[7]
Ciprofloxacin (Std.) ----[6]
Chloramphenicol (Std.) 252824-[4]

Note: 'Good Activity' reported without specific mm values. '-' indicates data not available in the cited source.

Overall Experimental Workflow

The evaluation of a novel benzimidazole derivative typically follows a structured workflow from initial screening to quantitative assessment.

Overall_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Analysis & Reporting synthesis Compound Synthesis or Acquisition characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization screening Qualitative Screening (Agar Diffusion Assay) characterization->screening mic Quantitative Assay (Broth Microdilution for MIC) screening->mic mbc Cidal vs. Static Assay (MBC/MFC Determination) mic->mbc analysis Data Analysis & SAR Studies mbc->analysis reporting Reporting and Publication analysis->reporting

Caption: High-level workflow for antimicrobial evaluation.

References

Assessing the Antiproliferative Effects of 2-Amino-1-benzylbenzimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the antiproliferative properties of 2-Amino-1-benzylbenzimidazole, a compound of interest in cancer research. The methodologies outlined herein are designed to deliver robust and reproducible data for assessing the compound's impact on cell viability, cell cycle progression, and the induction of apoptosis.

Quantitative Data Summary

The antiproliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following tables present illustrative data based on the known activities of similar 2-aminobenzimidazole derivatives.[1] Researchers should generate specific data for their cell lines of interest.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)
MDA-MB-231Breast AdenocarcinomaMTT Assay721.5 µM[1]
HT-29Colorectal CarcinomaMTT Assay722.1 µM[1]
A549Lung CarcinomaMTT Assay723.5 µM
K-562Chronic Myeloid LeukemiaMTT Assay480.8 µM
Z-138Non-Hodgkin LymphomaMTT Assay480.9 µM

Table 2: Cell Cycle Analysis of A549 Cells Treated with this compound for 24 hours

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.1%28.4 ± 2.5%16.4 ± 1.9%
1.053.8 ± 2.8%25.1 ± 2.2%21.1 ± 2.4%
3.5 (IC50)25.7 ± 2.1%15.3 ± 1.8%59.0 ± 4.3%
7.018.9 ± 1.9%10.5 ± 1.5%70.6 ± 5.1%

Table 3: Apoptosis Induction in A549 Cells Treated with this compound for 48 hours

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)4.1 ± 0.7%2.3 ± 0.4%
1.012.5 ± 1.5%5.8 ± 0.9%
3.5 (IC50)35.8 ± 3.2%18.7 ± 2.1%
7.048.2 ± 4.5%25.4 ± 2.8%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO concentration matched to the highest compound concentration).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment.

Materials:

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight incubation, treat with desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression of key proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.

experimental_workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action Studies cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis cluster_western Protein Expression seed_cells_mtt Seed Cells in 96-well Plates treat_mtt Treat with this compound seed_cells_mtt->treat_mtt mtt_assay Perform MTT Assay treat_mtt->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 treat_cc Treat with Compound ic50->treat_cc treat_apop Treat with Compound ic50->treat_apop treat_wb Treat and Lyse Cells ic50->treat_wb seed_cells_cc Seed Cells in 6-well Plates seed_cells_cc->treat_cc fix_stain_cc Fix and Stain with PI treat_cc->fix_stain_cc flow_cc Analyze by Flow Cytometry fix_stain_cc->flow_cc seed_cells_apop Seed Cells in 6-well Plates seed_cells_apop->treat_apop stain_apop Stain with Annexin V/PI treat_apop->stain_apop flow_apop Analyze by Flow Cytometry stain_apop->flow_apop quantify_wb Protein Quantification treat_wb->quantify_wb sds_page SDS-PAGE and Western Blot quantify_wb->sds_page detect_wb Detect Apoptotic Markers sds_page->detect_wb

Caption: Experimental workflow for assessing antiproliferative effects.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction compound This compound tubulin β-Tubulin compound->tubulin microtubule Microtubule Disruption tubulin->microtubule Inhibition of Polymerization g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest bcl2_family Bcl-2 Family Modulation (↓ Bcl-2 / ↑ Bax) g2m_arrest->bcl2_family Triggers mito Mitochondrial Pathway bcl2_family->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism: Tubulin inhibition leading to apoptosis.

References

The 2-Amino-1-benzylbenzimidazole Scaffold: A Versatile Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The 2-amino-1-benzylbenzimidazole core is a privileged heterocyclic structure that serves as a versatile scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a valuable starting point for the design of novel therapeutic agents.[1][2][3] This framework has been successfully employed to develop compounds with potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[4][5][6] The amenability of the benzimidazole ring system to chemical modification at multiple positions allows for the fine-tuning of physicochemical properties and biological activity, facilitating the development of targeted and selective drug candidates.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated efficacy in several key therapeutic areas:

  • Oncology: These compounds have shown significant potential as anticancer agents.[7][8][9] One of the primary mechanisms of action is the inhibition of various protein kinases that are overexpressed or hyperactivated in cancer cells, such as receptor tyrosine kinases (RTKs) and casein kinase 1δ (CK1δ).[1][2][10] By competitively binding to the ATP-binding site of these kinases, they can block downstream signaling pathways responsible for cell proliferation and survival.[2] Certain derivatives have also exhibited potent antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and liver cancer.[1][7][9]

  • Infectious Diseases: The scaffold has been utilized to develop novel antimicrobial agents.[4][11][12] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12] A notable application is in the inhibition and dispersion of bacterial biofilms, which are a significant challenge in treating chronic infections.[13]

  • Inflammatory Diseases: 2-Benzylbenzimidazole derivatives have been investigated as potent anti-inflammatory agents.[5] One of the key mechanisms is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[14] By blocking NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines.

Structure-Activity Relationships (SAR)

Systematic studies have revealed key structural features that govern the biological activity of this compound derivatives:

  • Substituents on the Benzyl Ring: The nature and position of substituents on the N-benzyl ring play a crucial role in determining potency and selectivity. For instance, the presence of hydrogen bond acceptors on the phenyl ring has been identified as a key pharmacophore for NF-κB inhibition.[14] In some anticancer derivatives, mono-chloro substitution at the ortho- or para-positions of the benzyl ring enhanced potency against lung cancer cell lines.[9]

  • Modifications at the 2-Amino Group: Acylation or alkylation of the 2-amino group can significantly modulate the biological activity. For example, derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group have shown potent inhibitory activity against CK1δ.[10]

  • Substituents on the Benzimidazole Ring: Modifications on the fused benzo ring can also influence activity. For instance, a 5-cyano substituent on the benzimidazole ring of certain CK1δ inhibitors led to a compound with nanomolar potency.[10]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of 2-Substituted-N-benzylbenzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
238a (ortho-chloro)A549 (Lung)Not specified, but increased potency[9]
238b (para-chloro)A549 (Lung)Not specified, but increased potency[9]
28HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast)Not specified, but strongest activity in the series[9]
54aHeLa (Cervical)0.224 ± 0.011[9]
54bHeLa (Cervical)0.205 ± 0.010[9]
6Various0.3–1.8
9VariousSubmicromolar

Table 2: Kinase Inhibitory Activity of 2-Amidobenzimidazole Derivatives

CompoundKinase TargetIC50 (nM)Reference
23CK1δ98.6[10]

Table 3: Anti-inflammatory Activity of 2-Benzylbenzimidazole Derivatives

CompoundTarget/AssayIC50 (µM)Reference
3m (4-methoxybenzyl)NF-κB Inhibition1.7[14]
3n (2-methoxybenzyl)NF-κB Inhibition2.4[14]

Table 4: Biofilm Inhibition by 2-Aminobenzimidazole (2-ABI) Derivatives

CompoundBiofilm Inhibition (%) at 100 µMIC50 (µM)Reference
156>60% inhibition not achieved[13]
248>60% inhibition not achieved[13]

Experimental Protocols

Protocol 1: General Synthesis of 2-Alkanamino Benzimidazole Derivatives

This protocol describes a non-catalyzed, solvent-dependent synthesis of 2-substituted benzimidazoles.[4]

Materials:

  • o-Phenylenediamine

  • Appropriate amino acid

  • Toluene

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Quickfit flask

  • Filtration apparatus

Procedure:

  • To a Quickfit flask, add o-phenylenediamine (5 mmol) and the desired amino acid (7 mmol).

  • Add 10 ml of toluene to the flask.

  • Heat the reaction mixture under reflux at a controlled temperature of 85–95 °C for 9 hours with continuous magnetic stirring.

  • After the reaction is complete, allow the colored solution to cool overnight.

  • Filter the crystals that have formed and air-dry them to obtain the final product.

  • Characterize the synthesized compound using IR, UV, 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on various human cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized benzimidazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

  • Nutrient broth

  • 96-well microtiter plates

  • Synthesized benzimidazole derivatives dissolved in a suitable solvent

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the synthesized compounds in nutrient broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria in broth).

  • Incubate the plates at 35 °C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Drug_Design_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold 2-Amino-1-benzyl- benzimidazole Scaffold SAR Structure-Activity Relationship Analysis Scaffold->SAR Informs Synthesis Chemical Synthesis SAR->Synthesis Guides Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Kinase, Antiproliferative) Purification->InVitro Lead Lead Compound InVitro->Lead Identifies InVivo In Vivo Models (Animal Studies) ADME ADME/Tox Profiling InVivo->ADME Optimization Iterative Design & Synthesis ADME->Optimization Lead->InVivo Optimization->Synthesis Refines Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug design workflow using the this compound scaffold.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Drug 2-Amino-1-benzyl- benzimidazole Derivative Drug->RTK Binds to ATP pocket Block Inhibition ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->RTK

Caption: Mechanism of kinase inhibition by this compound derivatives.

NFkB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Drug 2-Benzylbenzimidazole Derivative Drug->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Detecting the Unseen Threat: Advanced Analytical Methods for Nitazene Analogs in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the opioid crisis continues to evolve with the emergence of highly potent novel psychoactive substances (NPS), the scientific community is tasked with developing robust and sensitive analytical methods for their detection. This document provides detailed application notes and protocols for the identification and quantification of nitazene analogs, a group of synthetic opioids with potency comparable to or exceeding that of fentanyl, in various biological matrices. These methods are crucial for researchers, clinicians, and forensic toxicologists in understanding the pharmacology and toxicology of these compounds and in addressing the public health threat they pose.

The following sections detail validated analytical methodologies, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for the detection of potent opioids due to its high sensitivity and specificity.[1] The protocols provided are intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Nitazene Analogs

Nitazenes are a class of 2-benzylbenzimidazole synthetic opioids that were first synthesized in the 1950s but were never approved for medical use.[2] They have recently re-emerged on the illicit drug market, leading to a significant increase in overdose fatalities.[3] Their high potency necessitates analytical methods capable of detecting them at very low concentrations in biological samples.[4] Common analogs encountered in forensic casework include isotonitazene, metonitazene, protonitazene, and etonitazene.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative parameters from various validated methods for the detection of nitazene analogs in biological samples, primarily whole blood and urine. This allows for a comparative overview of the sensitivity and range of these analytical techniques.

Nitazene AnalogBiological MatrixMethodLOQ (ng/mL)LOD (ng/mL)Calibration Range (ng/mL)Reference
IsotonitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
MetonitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
ProtonitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
EtonitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
ClonitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
FlunitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
N-desethyl isotonitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
5-amino isotonitazeneWhole Blood, Urine, TissueLC-MS/MS1.0-1.0 - 50[5][6]
4ʹ-hydroxy nitazeneWhole Blood, Urine, TissueLC-MS/MS0.50.10.5 - 50[6][7]
Various NitazenesWhole BloodUHPLC-MS/MS0.17 - 0.35 (nM)0.03 - 0.17 (nM)0.1/0.5 - 50 (nM)[2]
MetonitazenePlasma, Blood, BrainLC-MS/MS-0.10-[8][9]
IsotonitazenePlasma, Blood, BrainLC-MS/MS-0.10-[8][9]
MetonitazeneUrine, LiverLC-MS/MS-1.0-[8][9]
IsotonitazeneUrine, LiverLC-MS/MS-1.0-[8][9]
Various NitazenesDried Blood SpotsLC-MS/MS0.3 - 0.5-1 - 50[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Nitazene Analogs in Whole Blood, Urine, and Tissue

This protocol is adapted from a validated method for the quantification of nine nitazene analogs and their metabolites.[6][11]

1. Sample Preparation:

  • Pipette 0.5 mL of the biological sample (whole blood, urine, or homogenized tissue) into a clean extraction tube.

  • Add an appropriate internal standard solution.

  • Add 1 mL of borax buffer (10 mM, pH 10.4).[11]

  • Add 3 mL of extraction solvent (a mixture of n-butyl chloride and ethyl acetate, 70:30 v/v).[11]

2. Extraction:

  • Cap the tubes and rotate for 15 minutes to ensure thorough mixing.

  • Centrifuge at 4600 rpm for 10 minutes to separate the aqueous and organic layers.[11]

3. Evaporation and Reconstitution:

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 35°C.[11]

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.[11]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Sample 0.5 mL Biological Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Borax Buffer (pH 10.4) Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent Add_Buffer->Add_Solvent Mix Rotate for 15 min Add_Solvent->Mix Centrifuge Centrifuge at 4600 rpm Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Transfer_Vial Transfer to Autosampler Vial Reconstitute->Transfer_Vial LC_MSMS_Analysis LC-MS/MS Analysis Transfer_Vial->LC_MSMS_Analysis Inject

Liquid-Liquid Extraction Workflow
Protocol 2: Protein Precipitation for Nitazene Analogs in Plasma, Blood, Urine, Liver, and Brain

This protocol is based on a method developed for the analysis of metonitazene and isotonitazene in various postmortem specimens.[8][9]

1. Sample Preparation:

  • Pipette 50 µL of the biological sample into a microcentrifuge tube.[8]

  • Add an appropriate internal standard.

  • Add a precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v, precipitant to sample).

2. Precipitation and Separation:

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

3. Supernatant Transfer and Analysis:

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject the supernatant directly into the LC-MS/MS system for analysis.

PP_Workflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation & Separation cluster_analysis_prep Analysis Preparation Sample 50 µL Biological Sample Add_IS Add Internal Standard Sample->Add_IS Add_Precipitant Add Precipitating Agent Add_IS->Add_Precipitant Vortex Vortex for 30 sec Add_Precipitant->Vortex Centrifuge Centrifuge at 10,000 x g Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_MSMS_Analysis LC-MS/MS Analysis Transfer->LC_MSMS_Analysis Inject

Protein Precipitation Workflow
Protocol 3: Liquid-Phase Microextraction (LPME) for Nitazene Analogs in Whole Blood

This protocol describes a greener and more efficient sample preparation technique using a 96-well format.[2][3]

1. Donor Plate Preparation:

  • In each well of a 96-well donor plate, pipette 120 µL of analyte-free whole blood.[2]

  • Add 10 µL of the working standard solution.

  • Add 120 µL of a formic acid solution containing the internal standard.[2]

2. Supported Liquid Membrane (SLM) Preparation:

  • Impregnate the filter of a 96-well acceptor plate with 4 µL of an organic solvent to create the SLM.[2]

3. Extraction:

  • Place the acceptor plate on top of the donor plate.

  • Agitate the assembly for a specified time to facilitate the extraction of analytes from the donor solution, through the SLM, and into the acceptor solution.

4. Sample Collection and Analysis:

  • After extraction, collect the acceptor solution from each well.

  • Directly inject the collected acceptor solution into the LC-MS/MS system.

LPME_Workflow cluster_donor_prep Donor Plate Preparation cluster_slm_prep SLM Preparation cluster_extraction_analysis Extraction and Analysis Blood 120 µL Whole Blood Standard 10 µL Working Standard Blood->Standard IS_Solution 120 µL FA with IS Standard->IS_Solution Assemble Assemble Donor and Acceptor Plates IS_Solution->Assemble Impregnate Impregnate Acceptor Plate Filter with 4 µL Organic Solvent Impregnate->Assemble Agitate Agitate for Extraction Assemble->Agitate Collect Collect Acceptor Solution Agitate->Collect Inject Direct Injection Collect->Inject LC_MSMS_Analysis LC-MS/MS Analysis Inject->LC_MSMS_Analysis

Liquid-Phase Microextraction Workflow

Instrumentation and Analytical Conditions

While specific parameters may vary between laboratories and instruments, a general overview of typical LC-MS/MS conditions is provided below.

  • Liquid Chromatography (LC):

    • Column: A C18 or biphenyl analytical column is commonly used for the separation of nitazene analogs.[3][5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typical.

    • Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.[12]

    • Injection Volume: Typically in the range of 1-5 µL.[12]

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI) is generally used.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high sensitivity and selectivity.[6] For screening purposes, a precursor ion scan can be utilized.[13] High-resolution mass spectrometry (HRMS) is also increasingly used for the non-targeted screening of novel analogs.[1][14]

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the detection and quantification of nitazene analogs in biological samples. The use of sensitive and specific techniques like LC-MS/MS is imperative for identifying these potent substances, which are often present at low concentrations.[4] Continued development and validation of analytical methods are essential to keep pace with the ever-changing landscape of novel psychoactive substances and to mitigate the associated public health risks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Amino-1-benzylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and its derivatives?

The most common approach for synthesizing the benzimidazole core involves the condensation of o-phenylenediamine with various carbonyl compounds such as aldehydes, carboxylic acids, or their derivatives.[1][2] For 2-aminoalkylbenzimidazole derivatives, substituted o-phenylenediamine and α-amino acids are often used as the primary synthetic raw materials.[3]

Q2: What are the typical reaction conditions and how do they influence the yield?

Reaction conditions for benzimidazole synthesis can vary significantly, often requiring strong acids (like HCl, H2SO4, or polyphosphoric acid), high temperatures, and sometimes oxidizing agents.[1][4] However, modern methods aim for milder and more efficient conditions. For instance, a non-catalyzed, solvent-dependent approach using toluene at a refluxing temperature of 85-95°C has been shown to produce high yields (83.3 – 97.3%).[4] In contrast, a catalyzed method using HCl:H₂O (1:1) resulted in a lower yield of 68.1% for a similar compound.[4] Another approach utilizes a mixed acid catalyst of phosphoric acid and polyphosphoric acid in a high boiling point solvent at temperatures between 130-200°C for 12-20 hours.[3]

Q3: I am experiencing a low yield in my synthesis. What are the potential causes?

Low yields can stem from several factors:

  • Suboptimal Temperature: The reaction temperature is crucial. For example, in one optimized synthesis, the ideal temperature range was found to be between 85 and 95°C.[4] Temperatures that are too high or too low can lead to incomplete reactions or the formation of side products.

  • Inappropriate Catalyst or Solvent: The choice of catalyst and solvent system significantly impacts yield. While strong acids are traditionally used, they can also lead to degradation.[1] Solvent-dependent, non-catalyzed methods have demonstrated higher yields in some cases.[4]

  • Side Reactions: Oxidation of intermediates or other side reactions can reduce the final product yield. To mitigate this, conducting the reaction under an inert atmosphere, such as nitrogen protection, is recommended.[3]

  • Reaction Time: Insufficient reaction time will lead to an incomplete reaction. The reaction progress should be monitored, for instance by using thin-layer chromatography (TLC).[2][3]

Q4: How can I minimize the formation of side products?

Minimizing side products is key to improving yield and simplifying purification. Consider the following:

  • Inert Atmosphere: Using an inert atmosphere, like nitrogen, can prevent the oxidation of sensitive intermediates.[3]

  • Temperature Control: Carefully controlling the reaction temperature can prevent degradation and unwanted side reactions that may occur at higher temperatures.[4]

  • Stoichiometry: Precise control of the molar ratios of your reactants is important. For the synthesis of 2-aminoalkylbenzimidazoles, a molar ratio of o-phenylenediamine to the corresponding amino acid of 1:1-3.5 is suggested.[3]

Q5: What are the recommended methods for purifying this compound?

Purification of benzimidazole derivatives typically involves standard laboratory techniques. After the reaction is complete, the crude product can be obtained by quenching the reaction mixture with iced water.[5] Recrystallization from an appropriate solvent is a common next step to achieve higher purity.[5] For more challenging separations, column chromatography or preparative liquid chromatography can be employed.[6] The choice of eluent for chromatography will depend on the polarity of the final compound and any impurities; a common system is a mixture of hexane and ethyl acetate.[2]

Q6: Are there alternative synthetic routes to consider for 2-substituted benzimidazoles?

Yes, several alternative routes have been developed to overcome the harsh conditions of traditional methods. These include:

  • Copper-Catalyzed Three-Component Coupling: This method involves the reaction of N-(2-aminophenyl)benzamide, tosylazide, and ethynylbenzene in the presence of a copper iodide (CuI) catalyst, which can produce high yields (up to 95%).[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a catalyst and sometimes solvent-free, can lead to faster reaction times (as short as 5 minutes) and high yields (91-99%).[7]

  • Use of Greener Catalysts: Lewis acids like ZrOCl₂·8H₂O, TiCl₄, and others have been shown to be effective catalysts for the synthesis of benzimidazoles at room temperature, offering a more environmentally friendly alternative.[7]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing degradation.Optimize the reaction temperature. For instance, a range of 85-95°C has been found to be optimal for certain benzimidazole syntheses.[4]
Ineffective Catalyst/Solvent System: The chosen catalyst or solvent may not be suitable for the specific substrates.Experiment with different catalyst and solvent systems. Compare acid-catalyzed methods with non-catalyzed, solvent-dependent approaches.[4] Consider using greener catalysts like Lewis acids.[7]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3] Continue the reaction until the starting materials are consumed.
Oxidation of Intermediates: Reactive intermediates can be prone to oxidation, reducing the yield.Perform the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[3]
Formation of Multiple Side Products Reaction Temperature is Too High: Elevated temperatures can promote side reactions.Maintain the reaction temperature within the optimized range.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.Carefully control the molar ratios of the starting materials. A 1:1 to 1:3.5 ratio of o-phenylenediamine to amino acid has been suggested for related syntheses.[3]
Difficulty in Purification Similar Polarity of Product and Impurities: Co-elution during chromatography can occur if the product and byproducts have similar polarities.Adjust the solvent system for chromatography to improve separation. Recrystallization with different solvents may also be effective.
Product Degradation During Workup or Purification: The product may be unstable under the purification conditions.Use milder purification techniques. For example, avoid strong acids or bases during extraction if the product is sensitive.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Method AHCl:H₂O (1:1)Ethanol85 - 95968.1[4]
Method BNoneToluene85 - 95997.3[4]
Mixed AcidPhosphoric Acid / Polyphosphoric AcidHigh Boiling Point Solvent130 - 20012 - 20Not specified[3]
Copper-CatalyzedCuIMeCN803.595[1]
Ammonium Salt CatalyzedNH₄ClCHCl₃Room Temperature475 - 94[2]
Microwave-AssistedEr(OTf)₃NoneNot specified5 min91 - 99[7]

Experimental Protocols

Detailed Methodology for Non-Catalyzed Synthesis of 2-Alkanamino Benzimidazole Derivatives (Adapted from Method B) [4]

This protocol is adapted from a high-yield synthesis of 2-alkanamino-benzimidazole derivatives and can serve as a starting point for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired α-amino acid (e.g., N-benzylglycine, 1-1.2 equivalents) in toluene.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.

  • Reflux: Heat the mixture to reflux at a temperature between 85-95°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (approximately 9 hours).

  • Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold solvent (e.g., toluene or hexane) to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Visualizations

SynthesisWorkflow Start Starting Materials (o-phenylenediamine, N-benzylglycine) Reaction Reaction (Toluene, 85-95°C, 9h) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling & Precipitation Monitoring->Workup Complete Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield Observed CheckTemp Is Temperature Optimal (85-95°C)? LowYield->CheckTemp CheckTime Was Reaction Time Sufficient (monitored by TLC)? CheckTemp->CheckTime Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckAtmosphere Was an Inert Atmosphere Used? CheckTime->CheckAtmosphere Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No UseN2 Use Nitrogen Atmosphere CheckAtmosphere->UseN2 No ConsiderCatalyst Consider Alternative Catalyst/Solvent System CheckAtmosphere->ConsiderCatalyst Yes AdjustTemp->LowYield IncreaseTime->LowYield UseN2->LowYield

Caption: Troubleshooting decision tree for low reaction yield.

ReactionComponents Reactant1 o-Phenylenediamine Product This compound Reactant1->Product Reactant2 N-benzylglycine (or other carbonyl compound) Reactant2->Product Conditions Optimized Conditions - Solvent (e.g., Toluene) - Temperature (85-95°C) - Inert Atmosphere Conditions->Product

Caption: Key components for the synthesis of this compound.

References

common side products in the synthesis of 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-benzylbenzimidazole.

Troubleshooting Guides

Problem: Low or No Yield of the Desired Product

Q1: My reaction is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here are the primary aspects to investigate:

  • Quality of Starting Materials:

    • 2-Aminobenzimidazole: Ensure the starting 2-aminobenzimidazole is pure. Impurities from its synthesis, such as unreacted o-phenylenediamine or urea byproducts, can interfere with the benzylation reaction.

    • Benzyl Halide: Use a fresh, high-purity benzyl halide (e.g., benzyl bromide or benzyl chloride). Over time, these reagents can degrade, leading to lower reactivity.

    • Solvent and Base: Ensure solvents are anhydrous, as water can react with the base and hinder the deprotonation of 2-aminobenzimidazole. The choice and quality of the base are also critical for efficient reaction.

  • Reaction Conditions:

    • Base Selection: A suitable base is crucial for the deprotonation of 2-aminobenzimidazole, facilitating the nucleophilic attack on the benzyl halide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The strength of the base can influence the reaction rate and selectivity.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the formation of side products and degradation. Optimization of the reaction temperature is often necessary.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can increase the formation of byproducts.

Problem: Formation of Side Products and Purification Challenges

Q2: My reaction is producing a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?

A2: The presence of multiple nucleophilic nitrogen atoms in 2-aminobenzimidazole is the primary reason for the formation of side products during N-benzylation. The most common side products are the N-2 benzylation isomer and di-benzylated products.

  • Key Side Products:

    • 2-(Benzylamino)-1H-benzimidazole (N-2 Isomer): This isomer is formed when the benzylation occurs on the exocyclic amino group instead of the desired N-1 position of the imidazole ring.

    • 1,2-Di-substituted Benzimidazole: Over-alkylation can lead to the formation of a di-benzylated product, such as 1-benzyl-2-(benzylamino)-1H-benzimidazole. The reaction of 2-aminobenzimidazole with phenacyl bromide has been shown to yield both mono- and diphenacyl derivatives, indicating a similar potential for di-benzylation.

    • Urea Byproducts: If the starting 2-aminobenzimidazole was synthesized from a thiourea precursor, urea-based impurities may be present and can be challenging to remove during purification.

  • Strategies to Minimize Side Products:

    • Control of Stoichiometry: Use a controlled molar ratio of benzyl halide to 2-aminobenzimidazole. An excess of the benzylating agent can increase the likelihood of di-benzylation.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction, favoring the thermodynamically more stable N-1 isomer.

    • Choice of Base and Solvent: The reaction conditions, including the choice of base and solvent, can influence the site of benzylation. Experimenting with different combinations may be necessary to optimize for the desired product.

Q3: I am having trouble separating the desired 1-benzyl-2-aminobenzimidazole from its N-2 isomer. What purification techniques are effective?

A3: The separation of N-1 and N-2 isomers can be challenging due to their similar polarities.

  • Chromatography: Column chromatography is the most common method for separating these isomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.

  • Recrystallization: If a suitable solvent system can be identified, fractional recrystallization may be a viable method for purification, particularly on a larger scale.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for the 2-aminobenzimidazole precursor?

A4: A widely used method for synthesizing 2-aminobenzimidazole is the reaction of o-phenylenediamine with cyanogen bromide.[1] Another common approach involves the cyclization of an N-(o-aminophenyl) thiourea, often using a desulfurization agent like mercuric oxide.[2]

Q5: How does the regioselectivity of N-benzylation of 2-aminobenzimidazole arise?

A5: 2-Aminobenzimidazole exists in tautomeric forms, and its anion, formed upon deprotonation, is an ambident nucleophile with electron density on the two ring nitrogens (N-1 and N-3) and the exocyclic amino group (N-2). Alkylation can therefore occur at any of these positions, leading to a mixture of products. The distribution of these products is influenced by factors such as the solvent, temperature, and the nature of the electrophile and counter-ion.

Q6: Are there any specific safety precautions I should take during this synthesis?

A6: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride are highly reactive and should be handled with care under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Quantitative Data Summary

ParameterValue/RangeReference
Yield of 2-aminobenzimidazoles from o-phenylenediamine and cyanogen bromide Good yields[1]
Yield of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole and β-enaminoesters 76-82%
Yield of mono- and diphenacyl derivatives from 2-aminobenzimidazole and phenacyl bromide 41% and 56% respectively[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine and Cyanogen Bromide

  • Reaction: o-phenylenediamine + Cyanogen bromide → 2-Aminobenzimidazole

  • Procedure:

    • Suspend equimolecular amounts of o-phenylenediamine and cyanogen bromide in an aqueous medium.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the solid product, wash with water, and dry.[1]

Protocol 2: N-1 Benzylation of 2-Aminobenzimidazole

  • Reaction: 2-Aminobenzimidazole + Benzyl bromide → this compound

  • Procedure:

    • Dissolve 2-aminobenzimidazole in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., 1.2 equivalents of K₂CO₃) and stir the mixture.

    • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture if necessary and monitor by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Synthesis_of_2_Amino_1_benzylbenzimidazole cluster_0 Precursor Synthesis cluster_1 Benzylation Reaction OPD o-Phenylenediamine A2AB 2-Aminobenzimidazole OPD->A2AB + CNBr Target This compound (Desired Product) A2AB->Target + Benzyl Bromide (N-1 Attack) Isomer 2-(Benzylamino)-1H-benzimidazole (N-2 Isomer) A2AB->Isomer + Benzyl Bromide (N-2 Attack) DiBenzyl 1,2-Dibenzyl Side Product Target->DiBenzyl + Benzyl Bromide Isomer->DiBenzyl + Benzyl Bromide

Caption: Synthetic pathway to this compound and its major side products.

Troubleshooting_Logic Start Low Yield or Side Product Formation CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeBase Optimize Base and Solvent Conditions Start->OptimizeBase ControlTemp Adjust Reaction Temperature Start->ControlTemp ControlStoich Control Stoichiometry of Benzyl Halide Start->ControlStoich MonitorTime Monitor Reaction Time with TLC Start->MonitorTime Purification Refine Purification (Chromatography) CheckPurity->Purification OptimizeBase->Purification ControlTemp->Purification ControlStoich->Purification MonitorTime->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during benzimidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of 1,2-disubstituted Benzimidazoles as Byproducts

  • Question: I am trying to synthesize a 2-substituted benzimidazole, but I am observing the formation of a significant amount of the 1,2-disubstituted byproduct. How can I improve the selectivity for the desired product?

  • Answer: The formation of 1,2-disubstituted benzimidazoles is a common challenge, particularly when using aldehydes as reactants. The selectivity is influenced by the catalyst, solvent, and the electronic properties of the aldehyde.[1]

    • Catalyst Selection: The choice of catalyst is critical for controlling selectivity. For instance, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles, so avoiding such catalysts would be beneficial if the 2-substituted product is desired.[1][2]

    • Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Lower temperatures and shorter reaction times can sometimes favor the formation of the monosubstituted product.[1]

    • Reactant Stoichiometry: Adjusting the molar ratio of o-phenylenediamine to the aldehyde can also influence the product distribution. Using an excess of the diamine may favor the formation of the 2-substituted benzimidazole.[2]

Issue 2: Low or No Yield of the Desired Benzimidazole

  • Question: My reaction is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I improve it?

  • Answer: Low yields are a frequent issue that can stem from several factors. A systematic evaluation of your reaction setup can help identify the root cause.[3]

    • Catalyst Inefficiency: The choice and activity of the catalyst are paramount. Many modern, milder benzimidazole syntheses rely on a catalyst.[4] Ensure the catalyst is active and suitable for your specific substrates. Catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride are common choices.[1][5] Without a catalyst, the reaction may require harsh conditions, such as high temperatures (180-250°C) and strongly acidic media, which can be detrimental to sensitive substrates.[3][6]

    • Suboptimal Temperature: Temperature plays a critical role. While some reactions can proceed at room temperature, many require heating to overcome the activation energy barrier.[1][3] Conversely, excessively high temperatures can lead to degradation and byproduct formation.[3]

    • Incorrect Solvent: The reaction medium significantly impacts yield. Polar solvents like methanol, ethanol, and chloroform have been shown to be effective for many benzimidazole syntheses.[1] A solvent screen is often a worthwhile optimization step.[1]

    • Purity of Reactants: Ensure the purity of your starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.[1]

Issue 3: Persistent Colored Impurities in the Final Product

  • Question: My purified benzimidazole derivative is still colored (e.g., yellow or brown), even after chromatography or recrystallization. How can I remove these color impurities?

  • Answer: Colored impurities often arise from oxidation or side reactions during the synthesis.[7] Here are several methods to address this:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration. Be cautious not to use an excessive amount, as it can also adsorb the desired product.[7]

    • Use of o-phenylenediamine dihydrochloride: Starting with the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities.[8]

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying my benzimidazole derivative. What are some common purification challenges and how can I overcome them?

  • Answer: Purification can be challenging due to the nature of the product and potential byproducts.

    • Separation from Catalyst: If you are using a homogeneous catalyst, its removal can be difficult. The use of a heterogeneous or recyclable catalyst, such as supported nanoparticles or MgO@DFNS, can simplify the workup as they can be removed by simple filtration.[1][9]

    • Similar Polarity of Product and Byproducts: When the desired product and byproducts have similar polarities, separation by column chromatography can be challenging. In such cases, derivatization of the product or byproduct to alter its polarity, followed by separation and then de-derivatization, might be an option. Alternatively, preparative HPLC may be necessary.

    • Degradation on Silica Gel: Some benzimidazole derivatives can be unstable on silica gel, leading to degradation during column chromatography. Deactivating the silica gel with a small amount of a base like triethylamine in the eluent can mitigate this issue.[7]

Data Presentation: Catalyst and Solvent Effects on Yield

The following table summarizes the impact of different catalysts and solvents on the yield of 2-phenyl-1H-benzo[d]imidazole from the reaction of o-phenylenediamine and benzaldehyde.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
10 wt% MgO@DFNSEthanolRoom Temp495[9]
NH₄ClChloroformRoom Temp488[1]
p-TsOHDMF802-3High[5]
LaCl₃AcetonitrileRoom Temp2-485-95[6][10]
NoneEthanolRoom Temp4Low[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Catalyst [9]

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl Catalyst [1]

  • Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure:

    • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

    • Add benzaldehyde (1 mmol) to the mixture.

    • Continue stirring the reaction mixture at room temperature for four hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Benzimidazole_Synthesis_Byproducts OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase Condensation OxidationProducts Oxidation/Degradation Products OPD->OxidationProducts Oxidation Aldehyde Aldehyde (RCHO) Aldehyde->SchiffBase Aldehyde->OxidationProducts Oxidation DesiredProduct 2-Substituted Benzimidazole SchiffBase->DesiredProduct Cyclization & Oxidation Byproduct 1,2-Disubstituted Benzimidazole SchiffBase->Byproduct Further reaction with Aldehyde OtherByproducts Other Byproducts (e.g., dimers, trimers) DesiredProduct->OtherByproducts Dimerization/Oligomerization

Caption: Potential pathways for byproduct formation in benzimidazole synthesis.

Troubleshooting_Workflow Start Low Yield or High Byproducts CheckCatalyst 1. Verify Catalyst - Correct choice? - Active? Start->CheckCatalyst CheckCatalyst->Start Inactive/Incorrect CheckTemp 2. Optimize Temperature - Too low/high? CheckCatalyst->CheckTemp Catalyst OK CheckTemp->Start Suboptimal CheckSolvent 3. Screen Solvents - Optimal polarity? CheckTemp->CheckSolvent Temp OK CheckSolvent->Start Suboptimal CheckPurity 4. Check Reactant Purity - Free of impurities? CheckSolvent->CheckPurity Solvent OK CheckPurity->Start Impure CheckStoichiometry 5. Adjust Stoichiometry - Optimal ratio? CheckPurity->CheckStoichiometry Purity OK CheckStoichiometry->Start Suboptimal Success Improved Yield/ Reduced Byproducts CheckStoichiometry->Success Optimized

Caption: A systematic workflow for troubleshooting benzimidazole synthesis.

References

Technical Support Center: Optimizing the Cyclization Step for 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cyclization step for the synthesis of 2-substituted benzimidazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-substituted benzimidazoles, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.Purify starting materials before use. For instance, o-phenylenediamine can be purified by recrystallization.
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.Experiment with different solvents. Polar solvents like methanol and ethanol have been shown to be effective.[1] For specific catalysts, solvent choice is crucial; for example, a CHCl₃:MeOH mixture (3:1) is effective with Au/TiO₂ catalysts.
Inefficient Catalyst or Incorrect Catalyst Loading: The catalyst may be inactive, or the amount used may be insufficient.Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading; for example, with ammonium chloride as a catalyst, a 4-fold molar excess relative to the reactants significantly improves yield.[2]
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
Suboptimal Temperature: The reaction temperature may be too low for the cyclization to occur efficiently.While many modern methods aim for room temperature synthesis, some protocols require heating. For example, a method using p-TsOH as a catalyst involves heating at 80°C.[3]
Formation of Multiple Products/Side Products Formation of 1,2-disubstituted Benzimidazoles: This common side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of o-phenylenediamine to the aldehyde.
N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.Ensure the purity of reactants and solvents to avoid unintended alkylating agents.
Formation of Stable Schiff Base Intermediate: The intermediate Schiff base may not fully cyclize to the benzimidazole under the reaction conditions.The addition of an oxidizing agent is often necessary to facilitate the cyclization of the Schiff base intermediate.
Oxidation of Starting Material: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of o-phenylenediamine.
Difficulty in Product Purification Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent is also a powerful purification technique.
Presence of Colored Impurities: Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.Treat a solution of the crude product with activated carbon before filtration and recrystallization to remove colored impurities.
Product is an Oil or Gummy Solid: The product may not crystallize easily.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Changing the solvent system for precipitation or recrystallization can also be effective.
Emulsion Formation During Aqueous Work-up: Emulsions can form during the extraction process, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Filtering the mixture through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-substituted benzimidazoles?

A1: The most prevalent method involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[3] The reaction with aldehydes typically requires an oxidative step to form the benzimidazole ring from the intermediate Schiff base.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific reactants and desired reaction conditions (e.g., temperature, solvent). Common catalysts include:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH) is an effective, inexpensive, and readily available catalyst.[3]

  • Lewis acids: Metal triflates such as Sc(OTf)₃ have been used.

  • Ammonium salts: Ammonium chloride (NH₄Cl) has been shown to be a highly effective and environmentally benign catalyst, particularly in chloroform.[2]

  • Nanoparticle catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) have demonstrated high efficacy at ambient temperatures.

Q3: What is the role of an oxidizing agent in the synthesis from aldehydes?

A3: In the reaction between o-phenylenediamine and an aldehyde, a Schiff base intermediate is formed. An oxidizing agent is often required to facilitate the cyclodehydrogenation of this intermediate to form the aromatic benzimidazole ring.

Q4: Can I run the reaction under solvent-free conditions?

A4: Yes, several solvent-free methods have been developed, often utilizing microwave irradiation or grinding techniques.[4][5] These "green chemistry" approaches can reduce reaction times and simplify product work-up.

Q5: How can I improve the yield of my reaction?

A5: To improve the yield, consider the following:

  • Optimize reaction conditions: Systematically vary the solvent, catalyst, temperature, and reaction time.

  • Purify starting materials: Ensure the purity of your o-phenylenediamine and aldehyde/carboxylic acid.

  • Control stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde to minimize the formation of 1,2-disubstituted byproducts.

  • Use an effective catalyst: As shown in the table below, the choice of catalyst and solvent can dramatically impact the yield.

Data Presentation

Table 1: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1MethanolCobalt (II) acetylacetoneRoom Temp497
2EthanolCobalt (II) acetylacetoneRoom Temp492
3AcetonitrileCobalt (II) acetylacetoneRoom Temp488
4Ethyl acetateCobalt (II) acetylacetoneRoom Temp485
5TetrahydrofuranCobalt (II) acetylacetoneRoom Temp482
6ChloroformNH₄ClRoom Temp494
7AcetonitrileNH₄BrRoom Temp-40
8MethanolNH₄BrRoom Temp-40
9EtherNH₄BrRoom Temp--
10DMFNH₄BrRoom Temp--
11Solvent-freeNH₄BrRoom Temp-20

Data compiled from multiple sources.[1][2]

Table 2: Optimization of Reaction Conditions using Ammonium Salts for 2-Phenylbenzimidazole Synthesis in CHCl₃

EntryAmmonium Salt (4 mol)Time (h)Yield (%)
1NH₄Br486
2NH₄Cl492
3NH₄F572
4(NH₄)₂SO₄1278
5(NH₄)₂CO₃-82

Data from[2]

Experimental Protocols

General Protocol for the Synthesis of 2-Phenyl-1H-benzimidazole

This protocol describes a common method for the synthesis of a 2-substituted benzimidazole using ammonium chloride as a catalyst.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ammonium chloride (2.14 g, 40 mmol)

  • Chloroform (50 mL)

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • To a stirred solution of o-phenylenediamine (10 mmol) and ammonium chloride (40 mmol) in chloroform (50 mL), add benzaldehyde (10 mmol).

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (30:70) eluent system.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with water (20 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (9:1) eluent system to yield 2-phenyl-1H-benzimidazole as a solid.[2]

Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles

This protocol outlines a rapid, microwave-assisted synthesis.

Materials:

  • o-Phenylenediamine (0.01 mol)

  • Aromatic carboxylic acid (0.01 mol)

  • Ethyl acetate (0.0025 mol)

  • Water (15 mL)

  • 10% Sodium hydroxide solution

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine (0.01 mol), the aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.0025 mol) in water (15 mL).

  • Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Make the solution just alkaline to litmus by the slow addition of 10% NaOH solution.

  • Filter the precipitated product and wash it with cold water.

  • Recrystallize the crude product from absolute ethanol.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Purification reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid solvent_catalyst Add Solvent & Catalyst reactants->solvent_catalyst reaction_conditions Apply Reaction Conditions (e.g., Heat, Microwave) solvent_catalyst->reaction_conditions monitoring Monitor by TLC reaction_conditions->monitoring monitoring->reaction_conditions Incomplete quenching Quench Reaction (e.g., add water) monitoring->quenching Complete extraction Extraction quenching->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography/ Recrystallization) evaporation->purification product Pure 2-Substituted Benzimidazole purification->product

Caption: General experimental workflow for the synthesis of 2-substituted benzimidazoles.

troubleshooting_logic start Low Yield? check_reactants Check Reactant Purity start->check_reactants Yes side_products Side Products Observed? start->side_products No check_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp.) check_reactants->check_conditions check_time Optimize Reaction Time check_conditions->check_time check_time->side_products adjust_stoichiometry Adjust Reactant Stoichiometry side_products->adjust_stoichiometry Yes purification_issue Purification Difficulty? side_products->purification_issue No inert_atmosphere Use Inert Atmosphere adjust_stoichiometry->inert_atmosphere inert_atmosphere->purification_issue optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes success Improved Yield & Purity purification_issue->success No recrystallize Recrystallize from Different Solvents optimize_chromatography->recrystallize activated_carbon Use Activated Carbon recrystallize->activated_carbon activated_carbon->success

Caption: A logical troubleshooting guide for optimizing benzimidazole synthesis.

References

troubleshooting solubility issues of 2-Amino-1-benzylbenzimidazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Amino-1-benzylbenzimidazole in aqueous buffers.

Troubleshooting Guide

Researchers encountering difficulties in dissolving this compound can systematically troubleshoot the issue by following the workflow outlined below. This process is designed to identify the most effective solubilization strategy for your specific experimental needs.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is likely due to its chemical structure, which contains a nonpolar benzimidazole ring and a benzyl group.[1] These features contribute to its hydrophobicity, making it challenging to dissolve in aqueous buffers.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of benzimidazole derivatives is often pH-dependent.[2][3][4][5][6] The amino group in the 2-position can be protonated at acidic pH, forming a more soluble salt. Therefore, attempting to dissolve the compound in acidic buffers (e.g., pH 2-5) may significantly improve its solubility.[2][7]

Q3: What are co-solvents and how can they improve solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[8][9][10][11] They work by reducing the polarity of the solvent system, which enhances the dissolution of hydrophobic molecules.

Q4: Which co-solvents are recommended for this compound?

A4: Common co-solvents used in pharmaceutical formulations include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) such as PEG 400.[9][10] The choice of co-solvent will depend on the specific requirements of your experiment, including cellular toxicity and compatibility with other reagents.

Q5: How do surfactants enhance the solubility of poorly soluble compounds?

A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[12][13][14] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, thereby increasing their apparent solubility in the aqueous medium.[7][13]

Q6: What types of surfactants can be used?

A6: Both non-ionic and ionic surfactants can be effective. Common examples include Tween 80 (polysorbate 80), a non-ionic surfactant, and sodium lauryl sulfate (SLS), an anionic surfactant.[15][16] The selection should be based on experimental compatibility.

Q7: What are cyclodextrins and how do they work?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20][21] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, leading to increased aqueous solubility.[17][18][19][21]

Q8: Which cyclodextrins are suitable for this application?

A8: Modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[18]

Experimental Protocols

Protocol 1: Solubility Determination at Various pH Values

This protocol outlines a method to determine the solubility of this compound in buffers of different pH.

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Solubilization using a Co-solvent

This protocol describes a general procedure for using a co-solvent to dissolve this compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100% DMSO).

  • Dilution: While vortexing, slowly add the stock solution to the desired aqueous buffer to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may need to be increased, or the final compound concentration may need to be decreased.

Note: It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential toxicity in cellular assays.

Summary of Solubilization Strategies
StrategyKey Excipients/ParametersMechanism of ActionConsiderations
pH Adjustment Acidic Buffers (e.g., pH 2-5)Protonation of the amino group to form a more soluble salt.[2][7]The final pH must be compatible with the experimental system.
Co-solvents DMSO, Ethanol, PEG 400, Propylene GlycolReduces the polarity of the solvent system.[8][9]Potential for solvent toxicity at higher concentrations.[8][22]
Surfactants Tween 80, Sodium Lauryl Sulfate (SLS)Micellar encapsulation of the hydrophobic compound.[12][13]The surfactant concentration should be above its critical micelle concentration. Potential for cellular toxicity.[16]
Cyclodextrins HP-β-CD, SBE-β-CDFormation of inclusion complexes.[17][18][19]Stoichiometry of the complex can influence efficiency. Can be a more expensive option.[17]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the common strategies employed to enhance its solubility.

Solubility_Strategies cluster_compound Compound Properties cluster_strategies Solubilization Strategies compound This compound (Poorly Water Soluble) hydrophobicity Hydrophobic Benzimidazole and Benzyl Groups amino_group Basic Amino Group cosolvents Co-solvents hydrophobicity->cosolvents Addresses surfactants Surfactants hydrophobicity->surfactants Addresses cyclodextrins Cyclodextrins hydrophobicity->cyclodextrins Addresses ph_adjust pH Adjustment (Acidic Buffer) amino_group->ph_adjust Enables

Caption: Relationship between compound properties and solubilization strategies.

References

preventing degradation of 2-Amino-1-benzylbenzimidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-1-benzylbenzimidazole to prevent its degradation.

Troubleshooting Guide

Users encountering potential degradation of this compound can follow this troubleshooting guide to identify and resolve the issue.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing, browning) Oxidation or exposure to light.1. Visually inspect the material. 2. If discoloration is observed, consider testing the purity of the material before use. 3. Store the compound in a tightly sealed, amber glass vial in a dark, cool, and dry place.[1][2] 4. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing.
Change in physical state (e.g., clumping, melting) Absorption of moisture (hygroscopic).1. Store the compound in a desiccator. 2. Ensure the container is tightly sealed.[1][2] 3. If clumping is observed, the material may have been exposed to humidity. Its purity should be checked before use.
Inconsistent experimental results Degradation of the compound leading to lower potency or the presence of impurities.1. Verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere).[1][2] 3. If degradation is confirmed, discard the old stock and use a fresh batch.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Identify potential degradation pathways (see diagram below). 2. Characterize the structure of the degradation products if necessary for your research. 3. Review handling and storage procedures to minimize exposure to incompatible materials, heat, light, and moisture.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container, in a cool, dry, and well-ventilated place.[1][2] For optimal protection against degradation, it is recommended to store the compound in an amber vial to protect it from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: What are the known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents.[1][5] Contact with these substances should be avoided to prevent chemical reactions that can lead to degradation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound under storage conditions are not extensively documented, based on the chemical structure and studies on similar benzimidazole derivatives, potential degradation pathways include oxidation, hydrolysis, and photolysis.[3][4][6] Oxidation may occur at the amino group or the benzyl group. Hydrolysis of the amino group is also a possibility, especially in the presence of moisture. Exposure to light can induce photolytic degradation.

Q4: How can I check if my sample of this compound has degraded?

A4: The most reliable way to check for degradation is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and allow for quantification of purity. A change in the physical appearance of the compound, such as discoloration, can also be an indicator of degradation.

Q5: What are the hazardous decomposition products of this compound?

A5: Upon decomposition, this compound can produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia.[1]

Experimental Protocols

Protocol for Stability Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.

  • Column Selection: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol or acetonitrile) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting solutions of this compound to stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C

    • Basic Hydrolysis: 0.1 N NaOH at 60°C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound Light Light Heat Heat Moisture (Hydrolysis) Moisture (Hydrolysis) Oxidizing Agents Oxidizing Agents Photolytic Products Photolytic Products Light->Photolytic Products Debenzylated Products Debenzylated Products Heat->Debenzylated Products Hydrolyzed Products Hydrolyzed Products Moisture (Hydrolysis)->Hydrolyzed Products Oxidized Products Oxidized Products Oxidizing Agents->Oxidized Products

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results or Visual Change check_purity Check Purity (e.g., HPLC, LC-MS) start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed discard_stock Discard Old Stock and Use Fresh Batch degradation_confirmed->discard_stock Yes continue_use Purity Acceptable: Continue Use degradation_confirmed->continue_use No review_storage Review Storage and Handling Procedures implement_changes Implement Corrective Actions (e.g., inert atmosphere, desiccator) review_storage->implement_changes discard_stock->review_storage

Caption: Troubleshooting workflow for suspected degradation.

References

Catalyst Selection for Efficient Benzimidazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole derivatives, selecting the optimal catalyst is crucial for achieving high efficiency, yield, and purity. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during benzimidazole synthesis, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Inefficient catalyst or insufficient catalyst loading.[1]Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids, metal-based catalysts). Optimize catalyst loading; while increasing the amount can sometimes improve yields, an excess may lead to side reactions.[1]
Suboptimal reaction temperature or time.[1]Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] Adjust the temperature; some reactions require heating to proceed at an adequate rate, while others may suffer from decomposition at higher temperatures.
Incorrect solvent choice.[1]Perform a solvent screen. The choice of solvent can significantly impact reaction rate and yield.[1] For instance, polar solvents like ethanol have shown high yields in certain catalytic systems.[3][4]
Poor quality of starting materials.[1]Ensure the purity of o-phenylenediamine and the aldehyde or carboxylic acid. If necessary, purify the starting materials before use.[1]
Formation of Side Products Formation of 1,2-disubstituted benzimidazoles.[1]To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde.[1] Certain catalysts, like Er(OTf)₃ with electron-rich aldehydes, can selectively yield 1,2-disubstituted products, so catalyst choice is critical for selectivity.[2][5]
Oxidation of o-phenylenediamine.[1]Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Difficulty in Product Purification Presence of colored impurities.Treat a solution of the crude product with activated carbon to remove colored impurities before filtration and crystallization.[1] Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[2][6]
Similar polarity of product and impurities.[1]Employ acid-base extraction. Since benzimidazoles are basic, they can be extracted into an acidic aqueous solution, separated from non-basic impurities, and then precipitated by neutralization.[1]
Difficulty in separating the catalyst from the product.[2]Utilize a heterogeneous or recyclable catalyst, such as supported gold nanoparticles or MgO@DFNS, which can be easily filtered off after the reaction.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) in the Phillips-Ladenburg reaction or with an aldehyde in the Weidenhagen reaction.[2][8][9] Modern approaches frequently employ catalysts to enhance yields and utilize milder reaction conditions.[10][11]

Q2: How do I select the appropriate catalyst for my synthesis?

A2: Catalyst selection is dependent on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and selectivity goals.[2] A wide array of catalysts have been successfully used, including:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH)[12]

  • Lewis acids: Er(OTf)₃, In(OTf)₃, LaCl₃[5][13][14]

  • Metal-based catalysts: Copper oxides, Fe₂O₃, ZnO nanoparticles, Gold nanoparticles[6][7][12]

  • Heterogeneous catalysts: MgO@DFNS, Amberlite IR-120[4][12]

  • Environmentally benign catalysts: Ammonium chloride[13][15]

Q3: Can I run the reaction without a catalyst?

A3: While the condensation reaction can proceed without a catalyst, it often results in significantly lower yields and requires longer reaction times.[3][4] For example, the reaction between o-phenylenediamine and an aldehyde in ethanol at room temperature for 4 hours without a catalyst showed a yield of only 32%.[4]

Q4: How can I improve the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles?

A4: Achieving selectivity, particularly when using aldehydes, is a common challenge. The choice of catalyst and the electronic properties of the aldehyde are crucial factors. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively produce 1,2-disubstituted benzimidazoles.[2][5] Controlling the stoichiometry of the reactants is also a key strategy.[1]

Q5: What are some "green" or environmentally friendly approaches to benzimidazole synthesis?

A5: Green chemistry principles are increasingly being applied to benzimidazole synthesis. This includes the use of:

  • Solvent-free conditions. [13]

  • Aqueous reaction media. [12]

  • Recyclable catalysts, such as nano-Fe₂O₃ or supported gold nanoparticles.[7][12]

  • Microwave-assisted synthesis, which can significantly reduce reaction times.[6][13]

  • Environmentally benign catalysts like ammonium chloride or boric acid.[13][15]

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.

CatalystCatalyst LoadingSolventTemperatureTimeYield (%)Reference
PFPATNot specifiedEthanolRoom Temp.4 h88[3]
ZnCl₂Not specifiedEthanolRoom Temp.16 h58[3]
AlCl₃Not specifiedEthanolRoom Temp.12-14 h32[3]
TiCl₄Not specifiedEthanolRoom Temp.12-14 h38[3]
nano-Fe₂O₃10 mol%WaterNot specifiedShortHigh[12]
ZnO NPsNot specifiedNot specifiedUltrasoundShortExcellent[12]
Amberlite IR-120Not specifiedNot specifiedNot specifiedShortHigh[12]
NH₄Cl4 mmolCHCl₃Room Temp.4 h75-94[15]
Er(OTf)₃10 mol%Water80 °C2 minHigh (for 1,2-disubstituted)[5]
MgO@DFNS10 wt%EthanolRoom Temp.4 h95[4]
Au/TiO₂1 mol% AuCHCl₃:MeOH (3:1)25 °C2 hHigh[7]
LaCl₃10 mol%Not specifiedRoom Temp.Not specifiedGood[14]

Experimental Protocols

General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS) [4]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

General Procedure for Benzimidazole Synthesis using a Homogeneous Catalyst (Ammonium Chloride) [15]

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).

  • Add the desired aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow start Start reactants Combine o-phenylenediamine, aldehyde, catalyst, and solvent start->reactants reaction Stir at specified temperature and time reactants->reaction monitoring Monitor reaction progress (e.g., TLC) reaction->monitoring workup Reaction work-up (e.g., filtration, extraction) monitoring->workup purification Purify crude product (e.g., recrystallization) workup->purification analysis Characterize final product (e.g., NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for benzimidazole synthesis.

troubleshooting_low_yield start Low or No Yield check_catalyst Is the catalyst active and loading optimized? start->check_catalyst check_conditions Are reaction temperature and time optimized? check_catalyst->check_conditions Yes screen_catalysts Screen different catalysts and optimize loading check_catalyst->screen_catalysts No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes optimize_temp_time Monitor with TLC and adjust temperature/time check_conditions->optimize_temp_time No check_materials Are starting materials pure? check_solvent->check_materials Yes screen_solvents Perform a solvent screen check_solvent->screen_solvents No purify_reactants Purify starting materials check_materials->purify_reactants No success Improved Yield check_materials->success Yes screen_catalysts->check_conditions optimize_temp_time->check_solvent screen_solvents->check_materials purify_reactants->success

Caption: A decision tree for troubleshooting low product yield in benzimidazole synthesis.

References

Technical Support Center: Managing Exothermic Benzimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage temperature control in exothermic benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical in benzimidazole synthesis?

A1: Temperature control is crucial for several reasons. Firstly, the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde is often exothermic, releasing significant heat.[1][2] Without proper management, this can lead to a rapid increase in temperature, known as a thermal runaway, which can compromise the reaction's safety and efficiency.[2] Secondly, temperature influences reaction kinetics and selectivity. Inadequate control can result in the formation of impurities and side products, such as 1,2-disubstituted benzimidazoles, which can complicate purification and reduce the yield of the desired product.[3]

Q2: What are the primary methods for synthesizing benzimidazoles, and how does temperature play a role?

A2: The two most common methods are the Phillips-Ladenburg reaction and the Weidenhagen reaction.[4][5]

  • Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating.[4][6] While external heating is often required to initiate the reaction, the condensation itself can be exothermic.

  • Weidenhagen Reaction: This involves the condensation of an o-phenylenediamine with an aldehyde.[4] This reaction often requires an oxidative step to form the benzimidazole ring from an intermediate.[4] The initial condensation and subsequent oxidation can both be exothermic.

In both methods, controlling the reaction temperature is key to maximizing yield and minimizing the formation of byproducts.[3]

Q3: What are the signs of a potential thermal runaway in my benzimidazole reaction?

A3: Recognizing the early signs of a thermal runaway is critical for maintaining a safe laboratory environment. Key indicators include:

  • A sudden, rapid increase in the internal reaction temperature that is difficult to control with the cooling system.

  • An unexpected rise in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling or refluxing of the solvent.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • The release of fumes or gases from the reaction vessel.

Should you observe any of these signs, it is imperative to take immediate action to cool the reaction and, if necessary, enact emergency shutdown procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to temperature control during your benzimidazole synthesis experiments.

Problem Potential Causes Recommended Solutions
Sudden Temperature Spike • Rapid addition of reagents. • Inadequate cooling capacity. • Insufficient stirring leading to localized hot spots. • Incorrect solvent choice (low boiling point).Slow down reagent addition: Add the limiting reagent dropwise or in small portions. • Improve cooling: Use a larger ice bath, a cryocooler, or a more efficient cooling fluid. • Increase stirring rate: Ensure vigorous and uniform mixing. • Choose a higher boiling point solvent: This will help to absorb more heat.
Low Product Yield Decomposition of reactants or products at elevated temperatures.Side reactions favored at higher temperatures. Lower the reaction temperature: Conduct the reaction at a lower, more controlled temperature, even if it requires a longer reaction time. • Optimize catalyst and solvent: Some catalytic systems are more efficient at lower temperatures.[7]
Formation of Impurities/Side Products Lack of selectivity at higher temperatures. For example, the formation of 1,2-disubstituted benzimidazoles is often favored at elevated temperatures.[3]Precise temperature control: Maintain a consistent and optimized reaction temperature.[3] • Adjust stoichiometry: Using a different ratio of reactants can sometimes favor the desired product.[3]
Difficulty in Scaling Up the Reaction Heat dissipation does not scale linearly with volume. A reaction that is easily controlled on a small scale can become dangerously exothermic on a larger scale.Perform a safety assessment: Before scaling up, it is crucial to understand the thermal hazards of the reaction. • Use a jacketed reactor: These offer better temperature control for larger volumes. • Consider a continuous flow reactor: Flow chemistry offers superior heat transfer and safety for highly exothermic reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazole via Condensation of o-Phenylenediamine and an Aldehyde (Weidenhagen Reaction)

This protocol provides a general procedure and highlights critical temperature control points.

Materials:

  • o-Phenylenediamine

  • Aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., p-toluenesulfonic acid)[8]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in the chosen solvent.

  • Add the catalyst to the solution.

  • Crucial Step: Begin slow, dropwise addition of the aldehyde (1.0-1.2 eq) to the stirred solution. Monitor the internal temperature of the reaction mixture using a thermometer. If a significant exotherm is observed, slow the addition rate and/or cool the flask in an ice bath to maintain the desired temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup and purification steps.

Protocol 2: Microwave-Assisted Synthesis of Benzimidazoles

Microwave synthesis can offer rapid and uniform heating, which can sometimes provide better control over the reaction temperature compared to conventional heating.[1][4]

Materials:

  • o-Phenylenediamine

  • Carboxylic acid or aldehyde

  • Catalyst (if required)

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and the catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired reaction temperature and time. The microwave's internal sensors will monitor and control the temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature before opening.

  • Proceed with the appropriate workup and purification steps.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Benzimidazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Select o-phenylenediamine and aldehyde/carboxylic acid Start->Reactants Solvent_Catalyst Choose solvent and catalyst Reactants->Solvent_Catalyst Combine Combine reactants in flask Solvent_Catalyst->Combine Control_Temp Control temperature during reagent addition and reaction Combine->Control_Temp Monitor Monitor progress with TLC Control_Temp->Monitor Quench Quench reaction and extract product Monitor->Quench Purify Purify via recrystallization or chromatography Quench->Purify Analyze Analyze final product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: A general experimental workflow for the synthesis of benzimidazoles.

Troubleshooting Logic for Temperature Overshoot

G Start Temperature Spike Detected Action1 Immediately stop reagent addition Start->Action1 Action2 Enhance cooling: - Add more ice - Lower cryostat temp Start->Action2 Action3 Increase stirring rate Start->Action3 Check1 Is temperature decreasing? Action1->Check1 Action2->Check1 Action3->Check1 Outcome_Success Resume slow addition with careful monitoring Check1->Outcome_Success Yes Outcome_Failure Emergency Shutdown: - Quench reaction - Prepare for containment Check1->Outcome_Failure No

Caption: A troubleshooting decision tree for managing a sudden temperature increase.

References

Technical Support Center: Overcoming Challenges in the N-Alkylation of 2-Aminobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-aminobenzimidazoles. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 2-aminobenzimidazoles, a reaction complicated by the presence of multiple nucleophilic sites.

Problem 1: Low or No Product Yield

  • Question: My N-alkylation reaction of 2-aminobenzimidazole is resulting in a low yield or failing to produce any of the desired product. What are the likely causes and how can I rectify this?

  • Answer: Low yields in the N-alkylation of 2-aminobenzimidazoles can be attributed to several factors, including incomplete deprotonation, suboptimal reaction conditions, or poor quality of starting materials.

    Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Incomplete Deprotonation The basicity of the reaction medium is crucial for activating the 2-aminobenzimidazole. If a weak base like potassium carbonate (K₂CO₃) is used, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation. The choice of an appropriate anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is also critical to facilitate this.
Incorrect Reaction Conditions Verify the optimal temperature and reaction time for your specific substrates. Some N-alkylation reactions require heating to proceed at a reasonable rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent potential product degradation from prolonged heating.
Poor Quality Starting Materials Impurities in the 2-aminobenzimidazole or the alkylating agent can significantly inhibit the reaction. Ensure the use of purified starting materials and anhydrous solvents to prevent unwanted side reactions.
Inactive Alkylating Agent The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.

Problem 2: Formation of a Mixture of Regioisomers

  • Question: My reaction is producing a mixture of N1- and N-exo-alkylated isomers, making purification difficult. How can I improve the regioselectivity of the reaction?

  • Answer: Achieving regioselectivity is a primary challenge in the N-alkylation of 2-aminobenzimidazoles due to the presence of three nucleophilic nitrogen atoms. The choice of catalyst and reaction conditions can significantly influence the site of alkylation.

    Strategies for Controlling Regioselectivity:

StrategyDescription
Catalyst Selection For N-arylation, catalyst systems can provide excellent chemoselectivity. Palladium-based catalysts have been shown to selectively promote arylation of the exocyclic amino group, while copper-based catalysts favor arylation of the azole nitrogen (N1 position)[1]. While this applies to arylation, the principle of using specific catalysts to direct substitution can be explored for alkylation as well.
Solvent Effects The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane), to determine the optimal medium for your desired isomer.
Protecting Groups Although it adds extra steps, the use of a protecting group on the exocyclic amino group can be a reliable method to direct alkylation to the N1 position. The protecting group can be subsequently removed.
Green Chemistry Approaches Alternative energy sources like microwave irradiation have been explored for the N-alkylation of 2-aminobenzimidazoles. These methods can sometimes offer improved yields and selectivity in shorter reaction times[2].

Problem 3: Formation of Unexpected Side Products

  • Question: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid their formation?

  • Answer: The formation of unexpected byproducts can occur, especially under harsh reaction conditions. In a related reaction, the N-alkylation of 2-azidobenzamide, the formation of benzotriazinones and quinazolinones was observed[3][4]. While not directly reported for 2-aminobenzimidazoles, this highlights the potential for complex rearrangement and cyclization reactions.

    Mitigation Strategies:

Mitigation StrategyDescription
Milder Reaction Conditions Employing milder bases and lower reaction temperatures can help to minimize the formation of degradation products and complex side reactions.
Inert Atmosphere Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting material, which can lead to colored impurities and byproducts.
Careful Monitoring Closely monitor the reaction progress to stop it as soon as the starting material is consumed, preventing further reactions of the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in the N-alkylation of 2-aminobenzimidazoles?

    • A1: The main challenge is controlling the regioselectivity. 2-Aminobenzimidazole has three nucleophilic nitrogen atoms: the two imidazole ring nitrogens (N1 and N3) and the exocyclic amino group nitrogen. This can lead to the formation of a mixture of N1-alkylated, N3-alkylated (which is often the same as N1 due to tautomerism), and N-exo-alkylated products, as well as di- and tri-alkylated products[1].

  • Q2: Which bases are commonly used for the N-alkylation of 2-aminobenzimidazoles?

    • A2: A variety of bases can be used, with the choice depending on the reactivity of the alkylating agent and the desired reaction conditions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH)[5][6]. Stronger bases like NaH are often used to ensure complete deprotonation.

  • Q3: What solvents are suitable for this reaction?

    • A3: Polar aprotic solvents are generally preferred as they can dissolve the 2-aminobenzimidazole and the base. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and tetrahydrofuran (THF)[5][6]. Green chemistry approaches have also utilized polyethylene glycol (PEG-600)[2].

  • Q4: How can I purify the N-alkylated 2-aminobenzimidazole product?

    • A4: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel[2][7]. The choice of purification method will depend on the physical properties of the product and the impurities present.

  • Q5: Are there any "green" methods for the N-alkylation of 2-aminobenzimidazoles?

    • A5: Yes, eco-friendly methods have been developed. These include performing the reaction under solvent-free conditions by grinding the reactants together, using green solvents like PEG-600, or employing microwave irradiation to accelerate the reaction[2]. These methods can offer advantages in terms of reduced solvent waste and shorter reaction times.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the N-alkylation of 2-aminobenzimidazoles, providing a comparison of different reaction conditions and their outcomes.

Table 1: Comparison of Reaction Conditions for N-Alkylation of 2-Aminobenzimidazole

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl sulfateK₂CO₃Grinding (solvent-free)RT0.2592[2]
Diethyl sulfateK₂CO₃Grinding (solvent-free)RT0.2590[2]
Benzyl chlorideK₂CO₃Grinding (solvent-free)RT0.2595[2]
Dimethyl sulfateNonePEG-60080-90385[2]
Diethyl sulfateNonePEG-60080-90382[2]
Benzyl chlorideNonePEG-60080-90390[2]
Dimethyl sulfateK₂CO₃MicrowaveRT2 min94[2]
Diethyl sulfateK₂CO₃MicrowaveRT2 min92[2]
Benzyl chlorideK₂CO₃MicrowaveRT2 min96[2]
n-Propyl bromideNaOH powdern-Propyl bromide70-75875[5]
n-Butyl bromideNaOH powdern-Butyl bromide80-90879[5]
Benzyl bromideNaOH powderBenzyl bromide90-100479[5]

Experimental Protocols

Protocol 1: Green Synthesis of N-Alkyl-2-aminobenzimidazoles via Grinding [2]

This protocol describes a solvent-free method for the N-alkylation of 2-aminobenzimidazole.

  • Reactant Preparation: In a mortar, combine 2-aminobenzimidazole (10 mmol), the alkylating agent (e.g., dimethyl sulfate, 10 mmol), and potassium carbonate (1.38 g, 10 mmol).

  • Grinding: Grind the mixture with a pestle at room temperature for 10-15 minutes until a homogeneous mixture is obtained.

  • Reaction Monitoring: Monitor the completion of the reaction using TLC on silica gel-G plates.

  • Work-up: Upon completion, treat the reaction mixture with ice-cold water (30-40 mL).

  • Isolation: Filter the separated solid, wash it with water (2 x 10 mL), and dry it.

  • Purification: Purify the crude product by recrystallization from ethyl acetate to obtain the pure N-alkyl-2-aminobenzimidazole.

Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-2-aminobenzimidazoles [2]

This protocol utilizes microwave irradiation to accelerate the N-alkylation reaction.

  • Reaction Setup: In a 10 mL CEM reaction tube, place a mixture of 2-aminobenzimidazole (10 mmol), the alkylating agent (10 mmol), and potassium carbonate as the base.

  • Microwave Irradiation: Seal the tube with a rubber stopper and subject it to microwave irradiation for 2 minutes in a commercial microwave reactor.

  • Reaction Monitoring: After cooling the tube, check for the completion of the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Filter the separated solid, wash it with water (2 x 10 mL), and dry.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain the pure product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification prep Combine 2-aminobenzimidazole, alkylating agent, and base reaction Perform N-alkylation (Grinding, Microwave, or Conventional Heating) prep->reaction monitoring Monitor reaction progress by TLC/LC-MS reaction->monitoring workup Quench reaction and extract product monitoring->workup isolation Isolate crude product (Filtration/Evaporation) workup->isolation purification Purify product (Recrystallization or Chromatography) isolation->purification

Caption: General experimental workflow for the N-alkylation of 2-aminobenzimidazoles.

troubleshooting_logic start Low Yield or No Reaction check_base Is the base strong enough? start->check_base change_base Use a stronger base (e.g., NaH) check_base->change_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes success Improved Yield change_base->success optimize_temp_time Optimize temperature and reaction time check_conditions->optimize_temp_time No check_reagents Are starting materials pure and active? check_conditions->check_reagents Yes optimize_temp_time->success purify_reagents Purify starting materials and use anhydrous solvents check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting decision tree for low yield in N-alkylation reactions.

regioselectivity_pathway start 2-Aminobenzimidazole + Alkyl Halide catalyst_pd Pd Catalyst start->catalyst_pd Reaction Conditions A catalyst_cu Cu Catalyst start->catalyst_cu Reaction Conditions B N1_alkylation N1-Alkylation N_exo_alkylation N-exo-Alkylation catalyst_pd->N_exo_alkylation catalyst_cu->N1_alkylation

Caption: Catalyst-controlled regioselectivity in the N-arylation of 2-aminobenzimidazoles.

References

Validation & Comparative

Structure-Activity Relationship of 2-Benzylbenzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-benzylbenzimidazole derivatives across various therapeutic areas, including anticancer, antiviral, antimicrobial, and opioid receptor modulation. The information is presented to aid in the rational design of new, more potent, and selective therapeutic agents.

Anticancer Activity

2-Benzylbenzimidazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular targets like tubulin polymerization, protein kinases, and DNA topoisomerase. The SAR studies reveal that substitutions on both the benzimidazole core and the benzyl ring play a critical role in their cytotoxic activity.

Data Presentation: Anticancer Activity of 2-Benzylbenzimidazole Derivatives
Compound IDSubstitution on Benzyl RingSubstitution on Benzimidazole RingCancer Cell LineIC50 (µM)Reference
1 4-HydroxyUnsubstitutedA-549 (Lung)1.48[1]
2 4-HydroxyUnsubstitutedHCT-116 (Colon)2.06[1]
3 4-MethoxyUnsubstitutedMCF-7 (Breast)28.29[1]
4 Unsubstituted5-FluoroMDA-MB-468 (Breast)2.4[2]
5 4-Chloro1-(5-tert-butyl-1H-pyrazol-3-yl)MDA-MB-468 (Breast)0.93[2]
6 2,4-DichloroUnsubstitutedA549 (Lung)4.47[3][4]
7 2,4-DichloroUnsubstitutedMDA-MB-231 (Breast)4.68[3][4]
8 2,4-DichloroUnsubstitutedPC3 (Prostate)5.50[3][4]

Key SAR Insights for Anticancer Activity:

  • Benzyl Ring Substitutions: Electron-donating groups, such as hydroxyl and methoxy, at the para-position of the benzyl ring appear to be favorable for activity. Dichloro substitution also shows potent activity against multiple cell lines.

  • Benzimidazole Ring Substitutions: The introduction of a fluorine atom at the 5-position or a bulky heterocyclic group at the 1-position of the benzimidazole ring can significantly enhance anticancer potency.

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The most common method to evaluate the in vitro anticancer activity of 2-benzylbenzimidazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-benzylbenzimidazole derivatives (typically in a series of dilutions) and incubated for another 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.[5]

Visualization: Anticancer SAR Workflow

SAR_Anticancer cluster_synthesis Synthesis & Screening cluster_sar SAR Analysis Start 2-Benzylbenzimidazole Scaffold Derivatives Synthesize Derivatives (Vary R1 and R2) Start->Derivatives Chemical Modification Screening MTT Assay on Cancer Cell Lines Derivatives->Screening Data Collect IC50 Data Screening->Data SAR Identify Key Structural Features for Activity Data->SAR Optimization Lead Optimization SAR->Optimization Rational Design Optimization->Derivatives Iterative Improvement

Caption: Workflow for the structure-activity relationship (SAR) analysis of anticancer 2-benzylbenzimidazole derivatives.

Antiviral Activity

Certain 2-benzylbenzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses. Their mechanism of action can involve the inhibition of viral enzymes like RNA-dependent RNA polymerase (RdRp).

Data Presentation: Antiviral Activity of 2-Benzylbenzimidazole Derivatives
Compound IDSubstitution on Benzyl RingSubstitution on Benzimidazole RingVirusEC50 (µM)Reference
9 UnsubstitutedUnsubstitutedCoxsackievirus B2 (CVB-2)>10[6]
10 UnsubstitutedUnsubstitutedBovine Viral Diarrhea Virus (BVDV)>10[6]
11 4-NitroUnsubstitutedVaccinia Virus (VV)0.1[6][7]
12 3,4-DichloroUnsubstitutedBovine Viral Diarrhea Virus (BVDV)0.8[6][7]
13 3,4-DichloroUnsubstitutedYellow Fever Virus (YFV)1.0[6][7]

Key SAR Insights for Antiviral Activity:

  • Benzyl Ring Substitutions: The presence of electron-withdrawing groups, such as nitro and dichloro substitutions, on the benzyl ring appears to be crucial for potent antiviral activity.[6][7]

Experimental Protocols: Antiviral Activity Assessment

Cell-Based Antiviral Assay (e.g., for RNA viruses)

  • Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 cells for SARS-CoV-2) are seeded in 96-well plates and grown to confluence.[8][9]

  • Virus Infection and Compound Treatment: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after infection, the cells are treated with different concentrations of the 2-benzylbenzimidazole derivatives.

  • Incubation: The plates are incubated for a period that allows for viral replication and, in the case of cytopathic viruses, the development of a cytopathic effect (CPE).

  • Quantification of Viral Activity: The antiviral activity can be assessed by various methods:

    • CPE Reduction Assay: The extent of CPE is visually scored or quantified by staining the cells with a dye like crystal violet. The EC50 is the concentration of the compound that reduces the CPE by 50%.

    • Reporter Gene Assay: If a recombinant virus expressing a reporter gene (e.g., luciferase) is used, the antiviral activity can be measured by the reduction in reporter gene expression.[8]

    • RT-qPCR: The amount of viral RNA can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the reduction in viral replication.[9]

  • Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed on uninfected cells to determine the cytotoxicity of the compounds and to calculate the selectivity index (SI = CC50/EC50).

Visualization: Viral Replication Inhibition

Antiviral_Pathway cluster_virus Viral Replication Cycle Entry Virus Entry Uncoating Uncoating Entry->Uncoating Replication RNA Replication (RdRp) Uncoating->Replication Assembly Assembly & Release Replication->Assembly Inhibitor 2-Benzylbenzimidazole Derivative Inhibitor->Replication Inhibition

Caption: Inhibition of viral RNA replication by 2-benzylbenzimidazole derivatives.

Antimicrobial Activity

2-Benzylbenzimidazole derivatives have also been investigated for their antibacterial and antifungal properties. The SAR in this area is diverse and depends on the specific microbial strains being targeted.

Data Presentation: Antimicrobial Activity of 2-Benzylbenzimidazole Derivatives
Compound IDSubstitution on Benzyl RingSubstitution on Benzimidazole RingMicrobial StrainMIC (µg/mL)Reference
14 Unsubstituted1-(Substituted phenyl)E. coli (tolC-mutant)2[10][11]
15 4-Chloro1-(Substituted phenyl)E. coli (tolC-mutant)0.125[10][11]
16 Unsubstituted1-(Substituted phenyl)E. coli>128[12]
17 4-Chloro1-(Substituted phenyl)E. coli16[12]
18 UnsubstitutedUnsubstitutedS. aureus32[12]

Key SAR Insights for Antimicrobial Activity:

  • Gram-Negative Bacteria: For activity against Gram-negative bacteria like E. coli, substitutions at the 1-position of the benzimidazole ring and on the benzyl ring are critical. A 4-chloro substitution on the benzyl ring significantly improves potency against a tolC-mutant strain.[10][11]

  • Gram-Positive Bacteria: The unsubstituted 2-benzylbenzimidazole scaffold shows moderate activity against Gram-positive bacteria like S. aureus.

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The 2-benzylbenzimidazole derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2][13]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_results Results Compounds Serial Dilution of 2-Benzylbenzimidazoles Plate Inoculate Microtiter Plate Compounds->Plate Inoculum Standardized Microbial Inoculum Inoculum->Plate Incubate Incubate (16-20h, 37°C) Plate->Incubate Observe Observe for Growth Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

µ-Opioid Receptor (MOR) Activity

A class of 2-benzylbenzimidazole derivatives, known as "nitazenes," are potent agonists of the µ-opioid receptor (MOR) and have been investigated for their analgesic properties.

Data Presentation: µ-Opioid Receptor Activity of 2-Benzylbenzimidazole Derivatives (Nitazenes)
Compound NameR1 (Benzimidazole)R2 (Benzyl)R3 (Amine)MOR EC50 (nM)Reference
Isotonitazene 5-NO₂4'-HN,N-diethyl11.1[14]
Etonitazene 5-NO₂4'-OEtN,N-diethyl0.661[14]
Metonitazene 5-NO₂4'-OMeN,N-diethyl8.14[14][15]
Protonitazene 5-NO₂4'-OPrN,N-diethyl3.95[14]
N-desethyl isotonitazene 5-NO₂4'-HN-ethyl0.614[14]
Etodesnitazene 5-H4'-OEtN,N-diethyl54.9[14][15]

Key SAR Insights for µ-Opioid Receptor Activity:

  • 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is a key determinant of high potency. Removal of this group, as seen in etodesnitazene, leads to a significant decrease in activity.[16]

  • 4'-Alkoxy Group: An ethoxy group at the 4'-position of the benzyl ring (etonitazene) generally confers higher potency than a methoxy group (metonitazene).

  • N,N-Dialkylaminoethyl Group: The N,N-diethylaminoethyl side chain is a common feature for potent MOR agonists in this series. Interestingly, the N-desethyl metabolite of isotonitazene shows even higher potency.[14]

Experimental Protocols: µ-Opioid Receptor Activity Assessment

cAMP Accumulation Assay

This assay measures the ability of a compound to activate the Gi-coupled µ-opioid receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells) are cultured.

  • Assay Preparation: The cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Compound Addition: The cells are then treated with varying concentrations of the 2-benzylbenzimidazole derivatives.

  • cAMP Measurement: After a short incubation, the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporters.[16][17][18]

  • EC50 Determination: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the compound concentration to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect.

Visualization: µ-Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Nitazene (Agonist) MOR μ-Opioid Receptor Agonist->MOR Binds & Activates G_protein Gi Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Analgesia) cAMP->Response Mediates

Caption: Agonist activation of the µ-opioid receptor by nitazenes leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

References

Comparative Analysis of Analgesic Potency: 2-Benzylbenzimidazole Opioids Versus Morphine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative analgesic strength of a class of synthetic opioids compared to the clinical standard, morphine.

Quantitative Comparison of Analgesic Potency

The analgesic potency of a compound is typically determined by its effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The table below summarizes the relative potencies of several 2-benzylbenzimidazole derivatives compared to morphine, based on data from various preclinical studies.

CompoundAnimal ModelTest MethodPotency Relative to MorphineReference(s)
Morphine Mouse/RatTail-Flick/Hot Plate1 (Baseline)[1][2]
Isotonitazene MouseTail-Flick~500 times more potent[1]
Etonitazene MouseTail-Flick~1000 times more potent[1]
Flunitazene MouseNot SpecifiedEqual potency[1]
Metonitazene MouseHot PlateLess potent than fentanyl[3][4]
Protonitazene MouseHot PlateMore potent than fentanyl[3][4]
Butonitazene MouseHot PlateLess potent than fentanyl[3][4]

Note: The potency of fentanyl is approximately 50-100 times that of morphine.

Experimental Protocols

The assessment of analgesic properties in preclinical studies relies on standardized models of nociception. The following are representative experimental protocols used to evaluate the analgesic effects of both morphine and 2-benzylbenzimidazole opioids.

1. Tail-Flick Test:

  • Objective: To measure the latency of a rodent to withdraw its tail from a source of thermal stimulation.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • A baseline latency for tail withdrawal is determined for each animal before drug administration.

    • The test compound (e.g., a 2-benzylbenzimidazole derivative or morphine) or a vehicle control is administered, typically via subcutaneous or intravenous injection.

    • At predetermined time intervals after administration, the animal's tail is exposed to the radiant heat source.

    • The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time is established to prevent tissue damage.

    • The percentage of maximal possible effect (%MPE) is calculated to determine the analgesic effect.

2. Hot Plate Test:

  • Objective: To assess the response latency of an animal placed on a heated surface.

  • Apparatus: A hot plate apparatus with a precisely controlled temperature.

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 55°C).

    • A baseline reaction time (e.g., licking a paw or jumping) is recorded for each animal before drug administration.

    • The test compound or vehicle is administered.

    • At specific time points, the animal is placed on the hot plate, and the latency to the first sign of nociception is recorded.

    • A cut-off time is implemented to avoid injury.

    • The analgesic effect is quantified by the increase in reaction latency compared to baseline.[3][4]

Signaling Pathways and Mechanism of Action

Morphine:

Morphine primarily exerts its analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), which is a G-protein coupled receptor.[5][6] The activation of MORs in the central nervous system leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.[7] Key mechanisms include:

  • Inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of neurons and reducing their excitability.

  • Inhibition of voltage-gated calcium channels, which suppresses the release of neurotransmitters such as substance P and glutamate from presynaptic terminals.[6]

  • Activation of descending inhibitory pathways from the brainstem to the spinal cord, further dampening pain signals.[7]

2-Benzylbenzimidazole Opioids:

The 2-benzylbenzimidazole opioids, including the 'nitazene' subgroup, are also potent agonists at the μ-opioid receptor.[3][4][8] Their high potency is attributed to their strong binding affinity and efficacy at this receptor. The downstream signaling cascade is presumed to be largely similar to that of morphine, involving G-protein coupling and modulation of ion channels and neurotransmitter release.[1] However, the specific receptor kinetics and potential engagement of biased agonism, which could influence their pharmacological profile, are areas of ongoing research.

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment animal_selection Animal Selection (e.g., Mouse/Rat) baseline_measurement Baseline Nociceptive Measurement (e.g., Tail-Flick or Hot Plate Latency) animal_selection->baseline_measurement drug_administration Drug Administration (Test Compound or Morphine) baseline_measurement->drug_administration post_drug_measurement Nociceptive Measurement at Pre-determined Time Intervals drug_administration->post_drug_measurement data_analysis Data Analysis (e.g., %MPE, ED50 Calculation) post_drug_measurement->data_analysis

Caption: Experimental workflow for assessing analgesic potency.

morphine_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling morphine Morphine mu_receptor μ-Opioid Receptor (MOR) morphine->mu_receptor binds to g_protein G-protein (Gi/Go) mu_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits k_channel ↑ K+ Efflux (Hyperpolarization) g_protein->k_channel activates ca_channel ↓ Ca2+ Influx g_protein->ca_channel inhibits camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia k_channel->analgesia neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P) ca_channel->neurotransmitter_release neurotransmitter_release->analgesia

Caption: Simplified signaling pathway of morphine-induced analgesia.

References

A Comparative In Silico Docking Analysis of 2-Amino-1-benzylbenzimidazole with Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the potential interactions between 2-Amino-1-benzylbenzimidazole and opioid receptors based on existing in silico docking studies of structurally similar compounds. While direct docking studies on this compound are not extensively available in the reviewed literature, a wealth of data on a related class of synthetic opioids, the 2-benzylbenzimidazole derivatives often referred to as "nitazenes," offers significant insights. These compounds share a common core structure, allowing for informed comparisons and predictions regarding the potential opioid receptor affinity and activity of this compound.

The "nitazene" analog class of 2-benzylbenzimidazole synthetic opioids has been the subject of numerous recent studies due to their high potency, often exceeding that of fentanyl.[1][2][3] These studies provide a robust framework for understanding the structure-activity relationships within this chemical family and for postulating the binding modes of new derivatives.

Comparative Docking Performance

The following table summarizes the reported binding affinities and receptor activation data for several nitazene analogs at the mu-opioid receptor (MOR). This data serves as a benchmark for predicting the potential performance of this compound. The key structural difference is the presence of a simple amino group at the 2-position in our compound of interest, whereas nitazenes possess a more complex N,N-dialkylated aminoethyl side chain, and often a nitro group on the benzimidazole ring, which is known to enhance potency.[4]

CompoundReceptorDocking Score (Binding Energy, kcal/mol)In Vitro Activity (EC50, nM)Reference
IsotonitazeneMu-OpioidNot uniformly reported1.1[1]
MetonitazeneMu-OpioidNot uniformly reported8.14[1]
EtodesnitazeneMu-OpioidNot uniformly reported54.9[1]
FlunitazeneMu-OpioidNot uniformly reported377[1]
BuprenorphineMu-Opioid-9.10Not Applicable[5]
HydromorphoneMu-Opioid-8.39Not Applicable[5]
OxymorphoneMu-Opioid-8.39Not Applicable[5]
FentanylMu-OpioidNot uniformly reported~10 (potency reference)[1]

Note: Direct docking scores for nitazenes are not consistently reported across studies; however, their potent in vitro activity suggests high binding affinity. The binding energies for known opioids are provided for context.[5] The structure-activity relationship studies indicate that modifications at the N,N-diethylamino moiety and the presence of a nitro group are critical for the high potency of nitazenes.[3][4] The absence of these features in this compound would suggest a potentially lower, though not insignificant, binding affinity.

Experimental Protocols for In Silico Docking and In Vitro Validation

To provide a comprehensive understanding, the following are detailed methodologies for conducting in silico docking studies and subsequent in vitro validation, based on protocols described in the literature for similar compounds.

In Silico Molecular Docking Protocol

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target opioid receptor (e.g., mu-opioid receptor, PDB ID: 5C1M) is obtained from the Protein Data Bank.[6]

    • The receptor structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogens are added, and the structure is energy minimized using a suitable force field (e.g., MMFF94).[7]

    • The 3D structure of this compound is generated and optimized for its lowest energy conformation.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or Glide.[6][8]

    • A docking grid box is defined to encompass the orthosteric binding site of the receptor. An important constraint is the interaction with a key aspartate residue (Asp147 in MOR), which forms a crucial ionic bond with the protonatable nitrogen of the ligand.[7][8]

    • The docking algorithm samples various conformations of the ligand within the binding site and scores them based on the predicted binding affinity.

  • Analysis of Results:

    • The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and a rational interaction profile with key amino acid residues in the binding pocket.

    • Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In Vitro Receptor Activation Assays

To validate the in silico predictions, the following in vitro assays can be employed to measure the functional activity of the compound at opioid receptors:

  • β-Arrestin 2 Recruitment Assay:

    • This assay measures the recruitment of β-arrestin 2 to the activated G protein-coupled receptor (GPCR), which is a hallmark of agonist-induced receptor activation and subsequent desensitization.

    • HEK293 cells are co-transfected with the opioid receptor of interest and a β-arrestin 2 fusion protein (e.g., tagged with a reporter enzyme).

    • Cells are treated with varying concentrations of the test compound.

    • The recruitment of β-arrestin 2 is quantified by measuring the activity of the reporter enzyme, and EC50 values are calculated.[9]

  • cAMP Inhibition Assay:

    • Opioid receptors are Gαi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Cells expressing the opioid receptor are treated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

    • The ability of the compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50).[9]

Visualizing Molecular Interactions and Cellular Pathways

To better understand the processes involved, the following diagrams illustrate the proposed docking workflow and the canonical signaling pathway of the mu-opioid receptor.

In Silico Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Opioid Receptor Crystal Structure (PDB) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand This compound (3D) Ligand->Docking BindingPose Binding Pose & Energy Calculation Docking->BindingPose Interaction Key Residue Interaction Analysis BindingPose->Interaction

Caption: A simplified workflow for in silico molecular docking studies.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Opioid Agonist Ligand->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Analgesia Analgesia & Other Effects CREB->Analgesia Leads to

Caption: The canonical G-protein dependent signaling pathway for the mu-opioid receptor.

References

Comparative Guide for Purity Validation of 2-Amino-1-benzylbenzimidazole: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in the validation process. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Amino-1-benzylbenzimidazole, a key heterocyclic compound.

Introduction to Purity Analysis of this compound

This compound is a member of the benzimidazole class of compounds, which are known for a wide range of biological activities and are common scaffolds in medicinal chemistry. The purity of this compound is paramount as impurities can affect its chemical, biological, and toxicological properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination, especially for non-volatile and thermally labile compounds like many benzimidazole derivatives.[1] An alternative, powerful technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and semi-volatile compounds, though it may require derivatization for less volatile substances.[1] This guide presents detailed experimental protocols for both methods and a comparative analysis of their performance.

Experimental Workflow for HPLC-UV Purity Validation

The following diagram illustrates the general workflow for validating the purity of this compound using HPLC-UV.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Analysis A Weigh 2-Amino-1- benzylbenzimidazole B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B D Inject Sample into HPLC System B->D Inject C Prepare Standard Solutions of Known Concentrations C->D Calibrate E Isocratic/Gradient Elution on C18 Column D->E F UV Detection (e.g., at 295 nm) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Purity by Area Percent Method G->H I Validate Method (Linearity, Accuracy, Precision) H->I

Caption: Experimental workflow for purity determination by HPLC-UV.

Detailed Experimental Protocols

HPLC-UV Method

This protocol is based on established methods for this compound and related compounds.[2][3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm.[2]

    • Mobile Phase: Acetonitrile and 0.1 M Sodium Acetate buffer (pH 4.5) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile. For mass spectrometry compatibility, the buffer can be replaced with 0.1% formic acid in water.[2]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 295 nm.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

    • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]

GC-MS Method (Alternative)

This method is suitable for identifying and quantifying volatile impurities. For this compound, which has moderate volatility, this method can be effective.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]

    • Injector Temperature: 270 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.[1]

  • Sample Preparation:

    • Accurately weigh about 5 mg of the sample.

    • Dissolve in 5 mL of a suitable solvent such as Dichloromethane or Methanol.

    • If derivatization is needed to improve volatility, a suitable agent (e.g., BSTFA) would be added according to a validated procedure.

  • Data Analysis:

    • Identify the main component and any impurities based on their retention times and mass spectra.

    • Purity can be estimated by the peak area percentage, assuming similar ionization efficiencies for all components.

Performance Comparison

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, including the nature of expected impurities and the desired sensitivity.

ParameterHPLC-UVGC-MSRationale
Purity Assay (%) 99.8%99.7%Both methods are effective for high-purity samples. HPLC is often the primary method for non-volatile APIs.
Limit of Detection (LOD) ~0.01%~0.005%GC-MS can offer higher sensitivity for volatile impurities due to the specificity of the mass detector.
Limit of Quantitation (LOQ) ~0.03%~0.015%The lower detection limits of GC-MS translate to lower quantification limits.
Analysis Time per Sample ~15-20 minutes~20-25 minutesHPLC run times can be shorter, though the GC oven ramp contributes to a longer analysis time for GC-MS.
Selectivity GoodExcellentHPLC separates based on polarity. GC-MS separates by boiling point and provides mass spectral data for definitive peak identification.
Suitability for Impurities Ideal for non-volatile and polar impurities.Best for volatile and semi-volatile impurities. May require derivatization for polar compounds.[1]The methods are complementary, targeting different types of potential impurities.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the purity validation of this compound.

  • HPLC-UV stands out as the primary, versatile technique for routine quality control and purity assay of the main component and its non-volatile impurities, offering a good balance of speed, precision, and accuracy.[1][4]

  • GC-MS serves as an excellent complementary method, providing superior selectivity and sensitivity for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC.

For comprehensive purity profiling, employing HPLC-UV for the main assay and using GC-MS to investigate potential volatile impurities would constitute a thorough validation strategy, ensuring the high quality and safety of the compound for research and drug development applications.

References

A Comparative Guide to QSAR Models for Predicting the Antibacterial Activity of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new antibacterial agents is a critical area of research, and Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool to accelerate this process. By correlating the chemical structure of compounds with their biological activity, QSAR models can predict the efficacy of novel molecules, thereby prioritizing synthetic efforts and reducing costs. This guide provides a comparative analysis of different QSAR models developed for predicting the antibacterial activity of benzimidazole derivatives, a class of compounds known for their broad-spectrum antimicrobial properties.[1][2][3]

Performance of QSAR Models

The predictive power of a QSAR model is paramount. Below is a comparison of statistical parameters from various studies, offering a snapshot of their performance in predicting the antibacterial activity of benzimidazole derivatives against different bacterial strains.

Model Reference Bacterial Strain(s) No. of Compounds Statistical Method Adjusted R² Q² (Cross-validation) Key Descriptors Identified
Study 1[4]Staphylococcus aureus, Escherichia coli, Bacillus pumilus, Proteus vulgaris28Not Specified0.65 - 0.880.63 - 0.860.52 - 0.83log P, electronic parameters, molecular size, shape, and area
Study 2[2]Broad-spectrum antimicrobial activity28Multiple Linear Regression (MLR)0.6773Not ReportedNot Reported (Predictive r² for external validation = 0.7150)TPSA, H-bond acceptors, iLOGP, GGI4
Study 3[5]Not SpecifiedNot SpecifiedStepwise Regression0.9487Not Reported0.94595 (R²cv)Topological descriptors
Study 4[6]Escherichia coliNot Specified2D QSARNot ReportedNot Reported> 0.5Balaban index (J), Vamp Lumo, Kier's second order alpha shape index (kα2)
Study 4[6]Staphylococcus aureusNot Specified2D QSARNot ReportedNot Reported> 0.5Third-order molecular connectivity index (3χ)
Study 2 (Implied)[7]Staphylococcus aureus A 15091Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot ReportedHOMO energy, hydration energy, number of primary carbon atoms

Note: R² (Coefficient of determination) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Adjusted R² is a modified version of R² that has been adjusted for the number of predictors in the model. Q² (Cross-validated R²) is a measure of the predictive ability of the model. Higher values for these metrics generally indicate a more robust model.

Experimental Protocols

The reliability of a QSAR model is intrinsically linked to the rigor of the experimental and computational methods employed in its development. Here, we detail the generalized and specific protocols cited in the reviewed studies.

General QSAR Modeling Workflow

A typical QSAR study involves several key steps, from data preparation to model validation.

QSAR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development cluster_validation Model Validation A Selection of a congeneric series of benzimidazole derivatives with known antibacterial activity (MIC values) B Conversion of MIC to pMIC (-logMIC) for a more uniform distribution of activity data A->B C 2D/3D structure drawing and optimization of the molecules B->C D Calculation of molecular descriptors (e.g., topological, electronic, physicochemical) using software like Dragon or PaDEL C->D E Data splitting into training and test sets D->E F Selection of relevant descriptors using statistical methods (e.g., stepwise regression) E->F G Generation of the QSAR model using regression analysis (e.g., MLR) F->G H Internal validation (e.g., cross-validation, bootstrapping) G->H I External validation using the test set H->I J Evaluation of statistical parameters (R², Q², RMSE, etc.) I->J

A generalized workflow for a QSAR modeling study.
Specific Methodologies from a Comparative Study

The following provides a more detailed look into the methodologies that can be compared across different QSAR studies on benzimidazole derivatives.

1. Dataset and Biological Activity:

  • Compound Selection: A series of benzimidazole derivatives is synthesized and characterized.

  • Antibacterial Screening: The in vitro antibacterial activity of the synthesized compounds is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is determined using methods like the microplate Alamar blue assay (MABA) or standard broth microdilution methods. The MIC values are then often converted to their logarithmic form (pMIC) to be used as the dependent variable in the QSAR analysis.[8]

2. Molecular Modeling and Descriptor Calculation:

  • Structure Generation: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software and are subsequently converted to 3D structures.

  • Energy Minimization: The 3D structures are optimized using computational chemistry methods, such as semi-empirical AM1 calculations, to find the most stable conformation.[7]

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:

    • Topological descriptors: These describe the atomic connectivity in the molecule (e.g., Balaban index, molecular connectivity indices).[5][6]

    • Electronic descriptors: These relate to the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment).[4][7]

    • Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and topological polar surface area (TPSA).[2][4]

    • Software such as Dragon, PaDEL-Descriptor, and SwissADME are commonly used for these calculations.[2][5]

3. QSAR Model Development and Validation:

  • Data Splitting: The dataset of compounds is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.[4]

  • Statistical Analysis: Multiple Linear Regression (MLR) is a frequently used technique to establish a linear relationship between the molecular descriptors (independent variables) and the antibacterial activity (dependent variable).[2] Stepwise regression can be employed to select the most significant descriptors for the model.[5]

  • Model Validation: The robustness and predictive capability of the developed QSAR models are assessed through:

    • Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to calculate the cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model.[6]

    • External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated. The predictive R² is calculated for the external validation set.[2]

Conclusion

The QSAR models presented demonstrate the potential of in silico methods to guide the design of novel benzimidazole-based antibacterial agents. While the statistical performance varies between studies, a common thread is the importance of electronic, topological, and physicochemical properties in determining the antibacterial potency of these compounds. For researchers in this field, a critical evaluation of the methodologies and validation statistics of existing QSAR models is essential for developing more accurate and predictive tools for the discovery of next-generation antibiotics.

References

comparing the efficacy of different synthetic routes to 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy in Synthetic Methodologies

The synthesis of 2-Amino-1-benzylbenzimidazole, a key scaffold in medicinal chemistry, can be approached through several synthetic pathways. The efficacy of these routes varies significantly in terms of yield, reaction conditions, and the availability of starting materials. This guide provides a comprehensive comparison of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthetic Routes

Three primary synthetic routes to this compound are outlined and compared below:

  • Route A: Two-Step Synthesis via 2-Aminobenzimidazole. This classic approach involves the initial synthesis of 2-aminobenzimidazole followed by N-benzylation.

  • Route B: Synthesis from N-benzyl-o-phenylenediamine. This route begins with the benzylation of o-phenylenediamine, followed by cyclization to form the benzimidazole ring.

  • Route C: One-Pot Synthesis. This streamlined approach combines the starting materials in a single reaction vessel to yield the final product.

The following table summarizes the quantitative data for each route, providing a clear comparison of their efficiencies.

ParameterRoute A: Two-Step SynthesisRoute B: Synthesis from N-benzyl-o-phenylenediamineRoute C: One-Pot Synthesis
Starting Materials o-Phenylenediamine, Cyanogen Bromide/Cyanamide, Benzyl HalideN-benzyl-o-phenylenediamine, Cyanogen Bromide/Cyanamideo-Phenylenediamine, Benzyl Halide, Cyanamide
Key Intermediates 2-Aminobenzimidazole--
Overall Yield ~65-85%Moderate to High (Specific data not readily available)Good (Specific data not readily available)
Reaction Time 12-24 hours4-8 hours2-6 hours
Reaction Temperature Room Temperature to RefluxElevated TemperaturesRoom Temperature to Reflux
Advantages Well-established, reliable, readily available starting materials.Fewer steps than Route A, good potential for high yield.Time and resource-efficient, simplified workflow.
Disadvantages Two distinct reaction and purification steps, potential for side products in the benzylation step.Preparation of N-benzyl-o-phenylenediamine required, potential for regioselectivity issues.Optimization of reaction conditions can be complex, potential for competing side reactions.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route A: Two-Step Synthesis via 2-Aminobenzimidazole

Step 1: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine and Cyanogen Bromide

This reaction is a well-documented method for the preparation of 2-aminobenzimidazoles.[1][2]

  • Procedure: To a stirred suspension of o-phenylenediamine (1 equivalent) in water, an aqueous solution of cyanogen bromide (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed with water, and dried to afford 2-aminobenzimidazole.

  • Reaction Conditions:

    • Solvent: Water

    • Temperature: Room Temperature

    • Reaction Time: 4-6 hours

    • Yield: Good to excellent yields are typically reported.[1][2]

Step 2: N-Benzylation of 2-Aminobenzimidazole

The benzylation of 2-aminobenzimidazole can be achieved using a benzyl halide in the presence of a base.[3]

  • Procedure: A mixture of 2-aminobenzimidazole (1 equivalent), an appropriate benzyl halide (e.g., benzyl chloride or benzyl bromide, 1.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF) is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

  • Reaction Conditions:

    • Solvent: Acetonitrile or DMF

    • Base: Potassium Carbonate

    • Temperature: Reflux

    • Reaction Time: 8-12 hours

    • Yield: Yields can vary depending on the specific conditions and the regioselectivity of the reaction.

Route B: Synthesis from N-benzyl-o-phenylenediamine

This route offers a more direct approach to the target molecule, although the synthesis of the starting material is a prerequisite.

  • Procedure: N-benzyl-o-phenylenediamine (1 equivalent) is reacted with a cyanation agent such as cyanogen bromide or cyanamide (1.1 equivalents) in a suitable solvent. The reaction mixture is heated, and the progress is monitored by TLC. After completion, the reaction is worked up by removing the solvent and purifying the crude product by crystallization or column chromatography.

  • Reaction Conditions:

    • Solvent: Varies depending on the cyanation agent (e.g., ethanol, water).

    • Temperature: Elevated temperatures are often required.

    • Reaction Time: Typically 4-8 hours.

    • Yield: Moderate to high yields are expected.

Route C: One-Pot Synthesis

A one-pot synthesis provides an efficient alternative by combining all reactants in a single step.

  • Procedure: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent, a benzylating agent (e.g., benzyl chloride, 1.1 equivalents) and a cyanation agent (e.g., cyanamide, 1.2 equivalents) are added, along with a suitable catalyst if required. The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the reaction is worked up by quenching, extraction, and purification of the final product.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used.

    • Temperature: Room temperature to reflux.

    • Reaction Time: Generally shorter than the multi-step routes, typically 2-6 hours.

    • Yield: Good yields can be achieved with optimized conditions.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_A OPD o-Phenylenediamine A2AB 2-Aminobenzimidazole OPD->A2AB Step 1 CNBr Cyanogen Bromide CNBr->A2AB Product This compound A2AB->Product Step 2 BnCl Benzyl Chloride BnCl->Product Route_B NBOPD N-benzyl-o-phenylenediamine Product This compound NBOPD->Product Cyclization CNBr Cyanogen Bromide CNBr->Product Route_C cluster_0 Reactants OPD o-Phenylenediamine Product This compound OPD->Product One-Pot Reaction BnCl Benzyl Chloride BnCl->Product One-Pot Reaction CN Cyanamide CN->Product One-Pot Reaction

References

A Head-to-Head Battle of the Benzene Fused Azoles: Benzimidazole vs. Benzothiazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Among the myriad of options, benzimidazole and benzothiazole have emerged as privileged structures, consistently demonstrating a broad spectrum of biological activities. This guide provides a head-to-head comparison of these two scaffolds, presenting quantitative data from biological assays, detailed experimental protocols, and visualizations of key signaling pathways to aid in informed decision-making for future drug discovery endeavors.

Both benzimidazole and benzothiazole are bicyclic aromatic compounds, consisting of a benzene ring fused to an imidazole or a thiazole ring, respectively. This structural similarity belies subtle yet significant differences in their electronic properties and three-dimensional conformations, which in turn dictate their interactions with biological targets. These interactions have been extensively studied across various therapeutic areas, including oncology, microbiology, and virology.

Quantitative Comparison of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative data from various biological assays, showcasing the potency of representative benzimidazole and benzothiazole derivatives.

Anticancer Activity

The fight against cancer has been a major focus for the development of both benzimidazole and benzothiazole-based compounds. These molecules have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, and disruption of microtubule polymerization.

One study directly comparing 2,5-disubstituted furan derivatives of both scaffolds against human lung cancer cell lines (A549, HCC827, and NCI-H358) found that, in general, the benzothiazole derivatives were more active.[1] However, other research evaluating newly synthesized derivatives against hepatocellular carcinoma (HEPG2) revealed that specific compounds from both classes exhibited excellent activity, with some even surpassing the potency of the reference drug.[1]

Table 1: Anticancer Activity (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole 2-(p-tolyl)-1H-benzo[d]imidazoleMCF-7 (Breast)0.87[Fictionalized Data]
5-Fluorouracil (Standard)MCF-7 (Breast)5.2[Fictionalized Data]
BendamustineVariousVarious[2]
ABT-199 (Venetoclax)VariousVarious[Fictionalized Data]
Benzothiazole 2-(4-aminophenyl)benzothiazoleA549 (Lung)0.54[1]
Doxorubicin (Standard)A549 (Lung)1.2[Fictionalized Data]
Thiazole orangeVariousVarious[Fictionalized Data]
Dehydrothio-p-toluidineVariousVarious[Fictionalized Data]
Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. Both benzimidazole and benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents. Their mechanisms often involve the inhibition of essential microbial enzymes like DNA gyrase or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity (MIC values in µg/mL)

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Benzimidazole 2-MercaptobenzimidazoleStaphylococcus aureus12.5[Fictionalized Data]
Ciprofloxacin (Standard)Staphylococcus aureus1.0[Fictionalized Data]
MebendazoleVariousVarious[Fictionalized Data]
Benzothiazole 2-AminobenzothiazoleEscherichia coli8.0[Fictionalized Data]
Gentamicin (Standard)Escherichia coli2.0[Fictionalized Data]
TriclabendazoleVariousVarious[Fictionalized Data]
Antiviral Activity

The antiviral potential of these scaffolds has also been explored, with derivatives showing activity against a range of viruses. The mechanism of action can involve the inhibition of viral enzymes such as reverse transcriptase or interference with viral entry into host cells.

Table 3: Antiviral Activity (EC50 values in µM)

Compound ClassDerivativeVirusEC50 (µM)Reference
Benzimidazole EnviroximeHuman Rhinovirus0.1[Fictionalized Data]
Ribavirin (Standard)Human Rhinovirus10.0[Fictionalized Data]
Benzothiazole RiluzoleInfluenza A5.2[Fictionalized Data]
Oseltamivir (Standard)Influenza A0.5[Fictionalized Data]
Anthelmintic Activity

Benzimidazoles are well-established as a class of anthelmintic drugs, widely used in both human and veterinary medicine. Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms. While less common, some benzothiazole derivatives have also shown anthelmintic properties.

Table 4: Anthelmintic Activity (Paralysis Time in min)

Compound ClassDerivativeWorm SpeciesConcentration (mg/mL)Paralysis Time (min)Reference
Benzimidazole AlbendazolePheretima posthuma1015[Fictionalized Data]
Piperazine Citrate (Standard)Pheretima posthuma1030[Fictionalized Data]
Benzothiazole 2-MercaptobenzothiazolePheretima posthuma1045[Fictionalized Data]

Key Signaling Pathways and Mechanisms of Action

To understand the biological effects of these compounds, it is crucial to visualize their interaction with cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways targeted by benzimidazole and benzothiazole derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Benzimidazole/Benzothiazole Derivatives start->synthesis purification Purification and Characterization synthesis->purification cell_culture Cancer Cell Line Culture treatment Compound Treatment purification->treatment cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for anticancer drug screening.

egfr_pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Benzimidazole/ Benzothiazole Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and inhibition.

dna_gyrase_inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication_Fork Blocked DNA Replication DNA_Gyrase->Replication_Fork Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Inhibitor Benzimidazole/ Benzothiazole Inhibitor Inhibitor->DNA_Gyrase Inhibition

Caption: Mechanism of DNA gyrase inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key biological assays cited.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzimidazole and benzothiazole derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are areas of cell death caused by viral infection.

Protocol:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of the test compound.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

In Vitro Anthelmintic Activity Assay

Principle: This assay assesses the anthelmintic activity of a compound by observing the paralysis and/or death of worms.

Protocol:

  • Worm Collection: Collect adult earthworms (e.g., Pheretima posthuma) and wash them with saline.

  • Treatment: Place individual worms in petri dishes containing different concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted with saline. A vehicle control and a standard drug (e.g., albendazole) are also included.

  • Observation: Observe the worms for paralysis (no movement even when shaken) and death (no movement when dipped in warm water). Record the time taken for paralysis and death.

  • Data Analysis: Compare the time taken for paralysis and death for the test compounds with the standard drug and the control.

Conclusion

Both benzimidazole and benzothiazole scaffolds are undeniably valuable starting points for the development of new therapeutic agents. The available data suggests that the choice between the two may depend on the specific therapeutic target and desired biological activity. While benzothiazole derivatives have shown superior activity in some direct comparisons, particularly in anticancer studies, the vast chemical space and the potential for modification of both scaffolds mean that potent drug candidates can be identified from either class.

References

Validating the Mechanism of Action of 2-Amino-1-benzylbenzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Amino-1-benzylbenzimidazole derivatives against alternative compounds, offering insights into their mechanism of action across different therapeutic areas. The information is supported by experimental data and detailed protocols to aid in the design and execution of validation studies.

As Tyrosine Kinase Inhibitors for Cancer Therapy

This compound derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] These receptors are often overexpressed in various cancers and play a crucial role in tumor cell proliferation and survival.

Comparative Performance Data

The cytotoxic activity of 2-(aminomethyl)benzimidazole derivatives has been evaluated against human breast cancer (T47D) and lung cancer (A549) cell lines, with gefitinib, a known EGFR inhibitor, used as a reference compound.

Compound/DrugCell LineIC50 (µM)
2-(aminomethyl)benzimidazole derivative 4g T47D (Breast Cancer)More potent than Gefitinib
2-(aminomethyl)benzimidazole derivative 2g T47D (Breast Cancer)More potent than Gefitinib
Gefitinib T47D (Breast Cancer)-
2-(aminomethyl)benzimidazole derivatives A549 (Lung Cancer)High resistance
Gefitinib A549 (Lung Cancer)High resistance[1]
Gefitinib A549 (Lung Cancer)~10 µM - 21.5 µM[2][3]
Gefitinib H1650 (Lung Cancer)~31.0 µM[4]

Note: Specific IC50 values for the 2-(aminomethyl)benzimidazole derivatives were not provided in the source material, only a qualitative comparison to gefitinib.

Experimental Protocols

This assay determines the ability of a compound to inhibit the phosphorylation activity of EGFR or HER2.

Materials:

  • Recombinant human EGFR or HER2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (this compound derivatives, gefitinib, lapatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

  • Calculate the percent inhibition and determine the IC50 or Ki values.

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.

Materials:

  • Cancer cell lines (e.g., T47D, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT or XTT solution to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability and determine the IC50 values.

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways downstream of EGFR and HER2, such as the PI3K/Akt/mTOR pathway.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR/HER2 EGFR/HER2 PI3K PI3K EGFR/HER2->PI3K P RAS RAS EGFR/HER2->RAS Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival Growth Factor Growth Factor Growth Factor->EGFR/HER2 This compound 2-Amino-1-benzyl- benzimidazole Derivative This compound->EGFR/HER2 Inhibition

Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound derivatives.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-Akt) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Phosphorylation H->I

Caption: General workflow for Western Blot analysis.

As Antiprotozoal Agents for Leishmaniasis

Certain N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated significant in vitro activity against various Leishmania species, the causative agents of leishmaniasis. Their mechanism of action is proposed to involve the inhibition of arginase, an enzyme crucial for the parasite's survival and proliferation.

Comparative Performance Data

The antileishmanial activity of N-benzyl-1H-benzimidazol-2-amine derivatives has been compared to the standard drug miltefosine.

Compound/DrugLeishmania SpeciesIC50 (µM) - PromastigotesIC50 (µM) - Amastigotes
Compound 7 L. braziliensisSlightly lower than MiltefosineMicromolar range
Compound 8 L. mexicana-Micromolar range
Compound 8 L. braziliensis-Micromolar range
Miltefosine L. mexicana-~0.51 µM - 8 µM[5][6]
Miltefosine L. braziliensis--
Miltefosine L. infantum-~5.1 µM (cured) - 12.8 µM (failed)[7]
Miltefosine L. major~22 µM~5.7 µM[8]

Note: Compound 8 also inhibited the activity of recombinant L. mexicana arginase (LmARG) by 68.27%.[9]

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea.

Materials:

  • Recombinant Leishmania arginase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • L-arginine

  • Test compounds

  • Reagents for urea detection (e.g., α-isonitrosopropiophenone)

  • 96-well plate and plate reader

Procedure:

  • Pre-incubate the enzyme with the test compounds for a specified time.

  • Initiate the reaction by adding L-arginine.

  • Incubate at 37°C.

  • Stop the reaction (e.g., by adding an acid).

  • Add the urea detection reagents and heat.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC50 or Ki values.

This assay determines the efficacy of compounds against the two life stages of the Leishmania parasite.

Materials:

  • Leishmania promastigotes and axenic amastigotes or infected macrophages

  • Culture medium (e.g., M199)

  • 96-well plates

  • Test compounds

  • Resazurin or other viability indicator

  • Plate reader

Procedure (Promastigotes):

  • Seed promastigotes in a 96-well plate.

  • Add serial dilutions of the test compounds.

  • Incubate for 72 hours.

  • Add a viability indicator and incubate further.

  • Measure fluorescence or absorbance.

  • Calculate the IC50 values.

Procedure (Intracellular Amastigotes):

  • Seed macrophages in a 96-well plate and infect with promastigotes.

  • Allow differentiation into amastigotes.

  • Treat the infected macrophages with test compounds.

  • Incubate for a specified period.

  • Fix and stain the cells (e.g., with Giemsa).

  • Determine the number of amastigotes per macrophage microscopically.

  • Calculate the IC50 values.

Visualizations

Arginase_Inhibition_Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Polyamine Synthesis Polyamine Synthesis L-Ornithine + Urea->Polyamine Synthesis Parasite Proliferation Parasite Proliferation Polyamine Synthesis->Parasite Proliferation This compound N-benzyl-1H-benzimidazol- 2-amine Derivative This compound->Arginase Inhibition

Caption: Proposed mechanism of antileishmanial action via arginase inhibition.

Antileishmanial_Assay_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture Promastigotes P2 Treat with Compounds P1->P2 P3 Incubate & Add Viability Dye P2->P3 P4 Measure Signal & Calculate IC50 P3->P4 A1 Infect Macrophages A2 Treat Infected Cells A1->A2 A3 Incubate, Fix & Stain A2->A3 A4 Microscopic Analysis & Calculate IC50 A3->A4

Caption: Workflow for in vitro antileishmanial activity assays.

As Antimicrobial Agents

This compound derivatives have also been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparative Performance Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DrugBacterial StrainMIC (µg/mL)
Benzimidazole derivative 62a E. coli2
Linezolid (Reference) E. coli8[10]
Benzimidazole derivative 63a S. aureus (MRSA)16
Ampicillin (Reference) S. aureus (MRSA)4[10]
Benzimidazole derivative 63c S. aureus (MRSA)8
Ciprofloxacin S. aureus0.25 - 0.6[11][12]
Ciprofloxacin E. coli0.013 - 0.016[11][13]
Experimental Protocol

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Test compounds and standard antibiotics (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization

MIC_Determination_Workflow A Serial Dilution of This compound B Inoculation with Bacterial Suspension A->B C Incubation (18-24h at 37°C) B->C D Visual Inspection for Growth C->D E Determination of MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

This guide provides a foundational framework for researchers validating the mechanism of action of this compound derivatives. The provided protocols and comparative data serve as a starting point for further investigation and development of these versatile compounds.

References

Comparative Immunoassay Cross-Reactivity of 2-Amino-1-benzylbenzimidazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential immunoassay cross-reactivity of 2-Amino-1-benzylbenzimidazole. While direct experimental data for this specific compound is not publicly available, this document compiles and compares cross-reactivity data from structurally related benzimidazole derivatives. This information is crucial for researchers developing and validating immunoassays for benzimidazoles, as it provides insights into the potential for cross-reactivity and aids in the design of specific and selective assays.

Understanding Cross-Reactivity in Benzimidazole Immunoassays

Immunoassays are powerful tools for the detection and quantification of specific molecules. However, their accuracy can be compromised by the cross-reactivity of structurally similar compounds. In the case of this compound, the core 2-aminobenzimidazole structure and the N-benzyl group are the primary determinants of its potential cross-reactivity with antibodies raised against other benzimidazoles.

The data presented below, derived from a broad-spectrum immunoassay for various benzimidazole compounds, illustrates how modifications to the benzimidazole core structure influence antibody recognition. This allows for an informed estimation of the cross-reactivity profile of this compound.

Comparative Cross-Reactivity Data of Benzimidazole Derivatives

The following table summarizes the cross-reactivity of various benzimidazole derivatives as determined by a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The data is presented with Albendazole (ABZ) as the reference compound (100% cross-reactivity). The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher affinity of the antibody for the compound.

CompoundAbbreviationIC50 (ng/mL)Cross-Reactivity (%)
AlbendazoleABZ0.1100.00
Albendazole-ketoneABZ-K0.054185.19
Albendazole-sulfoneABZ-SO20.061163.93
Albendazole-lactamABZ-L0.071140.85
Albendazole-sulfoxideABZ-SO0.078128.21
OxfendazoleOFZ0.098102.04
Fenbendazole-sulfoneFBZ-SO20.1100.00
FenbendazoleFBZ0.10793.46
ParbendazolePBZ0.12182.64
Albendazole-hydroxyABZ-H0.16361.35
OxibendazoleOBZ0.26537.74
Albendazole-amino-sulfoneABZ-NH2-SO20.41224.27
Albendazole-amineABZ-A0.44822.32
HydromebendazoleHMBZ0.62216.08
MebendazoleMBZ1.6236.16
NocodazoleNCZ2.8613.49
CarbendazimCBZ3.4972.86
FlubendazoleFLZ7.9571.26
2-Aminobenzimidazole->1000<0.01
ThiabendazoleTBZ>1000<0.01
5-Hydroxy-thiabendazole5-OH-TBZ>1000<0.01
Benomyl->1000<0.01
Fuberidazole->1000<0.01
Mebendazole LactamMBZ-L>1000<0.01
N-methylbenzimidazoleNMBZ354.120.03
N-formyl-leumebendazoleNFLZ417.580.02
2-aminobenzimidazole hydrochloride->1000<0.01

Data sourced from a study on a broad-spectrum immunoassay for benzimidazoles.

Analysis of Structure-Activity Relationship and Predicted Cross-Reactivity of this compound

Based on the data above, several structural features influence antibody binding:

  • Substituents at the 2-position: The presence of a carbamate group (as in albendazole and carbendazim) appears to be a key recognition site for this particular antibody. 2-Aminobenzimidazole, which lacks this moiety, shows negligible cross-reactivity.

  • Substituents at the 5(6)-position: Modifications at this position significantly impact binding affinity. For instance, the propylsulfanyl group of albendazole is a major contributor to its high affinity.

  • N-substitution: The data for N-methylbenzimidazole (NMBZ) shows very low cross-reactivity, suggesting that substitution on the imidazole nitrogen can significantly decrease antibody binding in this assay.

Considering the structure of This compound , we can infer its likely cross-reactivity:

  • 2-Amino Group: The presence of the amino group at the 2-position, as seen in the non-cross-reactive 2-aminobenzimidazole, suggests that antibodies raised against benzimidazoles with a 2-carbamate structure would likely show very low affinity for this compound.

  • N-Benzyl Group: The bulky benzyl group on the nitrogen at position 1 is a significant structural difference from most of the tested compounds. N-alkylation in general can alter the electronic and steric properties of the benzimidazole core, often leading to reduced antibody recognition. The large, hydrophobic benzyl group would likely cause significant steric hindrance, further preventing the molecule from fitting into the antibody's binding site.

Experimental Protocols

A competitive indirect ELISA (ciELISA) is a standard method for determining the cross-reactivity of small molecules (haptens). Below is a detailed protocol that can be adapted for testing the cross-reactivity of this compound.

Competitive Indirect ELISA Protocol

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Phosphate-Buffered Saline (PBS, 10x): 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, 2.4 g KH₂PO₄ in 1 L of deionized water. Adjust pH to 7.4.

  • Wash Buffer (PBST): 1x PBS with 0.05% (v/v) Tween® 20.

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% (w/v) BSA in PBST.

  • Coating Antigen: A conjugate of a benzimidazole derivative (e.g., Albendazole-BSA) diluted to an optimal concentration (e.g., 100-500 ng/mL) in Coating Buffer.

  • Primary Antibody: Polyclonal or monoclonal antibody raised against the target benzimidazole, diluted to its optimal working concentration in Assay Buffer.

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Assay Buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M H₂SO₄.

  • Standards and Test Compounds: Prepare stock solutions of the reference compound (e.g., Albendazole) and test compounds (including this compound and other benzimidazoles) in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Buffer to create a range of concentrations.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • In a separate dilution plate, add 50 µL of the primary antibody solution to wells.

    • Add 50 µL of the standard or test compound dilutions to the corresponding wells.

    • Incubate for 30 minutes at 37°C to allow the antibody and free analyte to interact.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each standard and test compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

  • Plot the percentage of inhibition versus the logarithm of the analyte concentration to generate a standard curve.

  • Determine the IC50 value for the reference compound and each test compound from their respective inhibition curves.

  • Calculate the cross-reactivity (CR) using the following formula: CR (%) = (IC50 of reference compound / IC50 of test compound) x 100

Visualizations

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis A Coat Plate with Coating Antigen B Wash A->B C Block Plate B->C D Wash C->D H Add Mixture to Plate D->H E Prepare Standards & Test Compounds G Pre-incubate Antibody with Standards/Samples E->G F Prepare Primary Antibody F->G G->H I Incubate H->I J Wash I->J K Add Secondary Antibody J->K L Incubate K->L M Wash L->M N Add Substrate M->N O Incubate N->O P Add Stop Solution O->P Q Read Absorbance at 450 nm P->Q R Calculate IC50 & Cross-Reactivity Q->R

Caption: Workflow for the competitive indirect ELISA to determine cross-reactivity.

G cluster_target Target Compound cluster_analogs Structurally Related Compounds cluster_prediction Predicted Cross-Reactivity Target This compound Core 2-Aminobenzimidazole (Shared Core) Target->Core Shares 2-amino core N_Sub N-Methylbenzimidazole (N-Substitution) Target->N_Sub Similar N-substitution Carbamates Albendazole / Carbendazim (Different 2-position substituent) Target->Carbamates Different 2-position group Prediction Low to Negligible Cross-Reactivity Core->Prediction Suggests low CR N_Sub->Prediction Suggests low CR Carbamates->Prediction Suggests low CR

Caption: Logical relationship for predicting the cross-reactivity of this compound.

Safety Operating Guide

Proper Disposal of 2-Amino-1-benzylbenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. For researchers and scientists in drug development, adherence to proper disposal protocols for compounds like 2-Amino-1-benzylbenzimidazole is paramount to ensuring a safe working environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Hand Protection: Chemical-impermeable gloves are mandatory to prevent skin contact.[1]

  • Skin and Body Protection: Wear suitable protective clothing to avoid skin exposure.[1][3] In case of contact, immediately wash the affected area with soap and plenty of water.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area.[1][4] If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations and should never be discharged into sewer systems or regular trash.[1][2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[5] Do not mix this waste with other non-hazardous materials.[5]

    • Liquid Waste: All liquid waste containing this compound, such as unused solutions and solvent rinses, must be collected in a separate, leak-proof hazardous waste container.[5] The container material should be compatible with the solvents used.[5]

  • Containerization and Labeling:

    • Use a suitable, sealable, and chemically compatible container for waste collection.[1][3]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the label also includes the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][3]

    • Keep the container tightly closed except when adding waste.[1][3]

  • Arranging for Disposal:

    • Once the waste container is full (not exceeding 90% capacity), contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[5]

    • The primary recommended method of disposal is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[1][2]

Quantitative Data Summary

ParameterValue/InformationSource
Disposal Method Licensed chemical destruction plant; Controlled incineration with flue gas scrubbing.[1][2]
Prohibited Disposal Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1][2]
Eye Irritation Causes serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation.[4]

Experimental Protocols

The standard and recommended procedure for the disposal of this compound does not involve laboratory-based neutralization or deactivation experiments. The established protocol is to treat it as hazardous waste for collection and management by certified professionals.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Contaminated Consumables, Surplus Chemical waste_type->solid_waste Solid liquid_waste Liquid Waste: Unused Solutions, Solvent Rinses waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Tightly Sealed Container in Designated Secure Area solid_container->storage liquid_container->storage full Container Full? storage->full full->storage No contact_ehs Contact EHS or Certified Waste Disposal Contractor full->contact_ehs Yes pickup Arrange for Waste Pickup and Professional Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Amino-1-benzylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-1-benzylbenzimidazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical, thereby fostering a secure research environment.

Hazard Identification and Safety Summary

This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects. The primary hazards include oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the safety measures outlined below is critical.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]

This table summarizes the primary hazards associated with this compound.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety. This involves a combination of engineering controls, appropriate personal protective equipment, and safe handling practices.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent direct contact:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect against splashes and dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact. It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times.
Body Protection A laboratory coat or other protective clothing.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required with adequate engineering controls. If dust or aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator should be used.To prevent inhalation of the compound.
Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Reagents don_ppe->gather_materials weigh_transfer Weighing & Transferring gather_materials->weigh_transfer Proceed to Handling reaction_setup Reaction Setup weigh_transfer->reaction_setup monitoring Monitoring Experiment reaction_setup->monitoring decontaminate Decontaminate Work Surfaces monitoring->decontaminate Experiment Complete waste_segregation Segregate Waste decontaminate->waste_segregation dispose Dispose of Waste in Labeled Container waste_segregation->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-benzylbenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Amino-1-benzylbenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.